molecular formula C4H7NO B3054148 3-Methylazetidin-2-one CAS No. 58521-61-2

3-Methylazetidin-2-one

Cat. No.: B3054148
CAS No.: 58521-61-2
M. Wt: 85.1 g/mol
InChI Key: XYAPRMQTKAOTJZ-UHFFFAOYSA-N
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Description

3-Methylazetidin-2-one (CAS 58521-61-2) is a versatile four-membered lactam (β-lactam) ring system that serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research . This compound is a key building block for the synthesis of a wide range of novel molecules with potential pharmacological activities. Azetidin-2-one derivatives are well-known for their significant biological profiles, primarily stemming from the β-lactam ring's ability to form covalent adducts with enzymes, a mechanism shared with several classes of antibiotics . Researchers utilize this compound to develop novel compounds for antimicrobial and cytotoxic evaluation . The methyl substituent at the 3-position provides a site for further chemical modification, making it a versatile precursor for constructing more complex chemical entities. The product has a molecular formula of C4H7NO and a molecular weight of 85.11 g/mol . For safe handling, note that it may cause skin and serious eye irritation and may cause respiratory irritation . Store in a cool, dark place under an inert atmosphere (recommended 2-8°C) . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-2-5-4(3)6/h3H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAPRMQTKAOTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534763
Record name 3-Methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58521-61-2
Record name 3-Methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylazetidin-2-one: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidin-2-one, or β-lactam, is a cornerstone of modern medicinal chemistry, most famously embodied by the penicillin and cephalosporin classes of antibiotics. Beyond its celebrated role in combating bacterial infections, this strained four-membered lactam ring serves as a versatile scaffold in the design of a diverse array of therapeutic agents. Its inherent ring strain imparts a unique reactivity profile, making it an attractive synthon for accessing complex molecular architectures. This guide provides a detailed technical overview of a fundamental, yet underexplored, member of this family: 3-Methylazetidin-2-one.

Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its synthesis, reactivity, and its burgeoning potential as a building block in contemporary drug discovery programs.

Molecular Structure and Chemical Identity

This compound is a chiral molecule featuring a four-membered ring containing a nitrogen atom and a carbonyl group, with a methyl substituent at the C3 position. The presence of this stereocenter means the molecule exists as two enantiomers, (R)-3-methylazetidin-2-one and (S)-3-methylazetidin-2-one.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 58521-61-2[1]
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
SMILES CC1CNC1=O[1]
InChI InChI=1S/C4H7NO/c1-3-2-5-4(3)6/h3H,2H2,1H3,(H,5,6)[1]
InChIKey XYAPRMQTKAOTJZ-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 -0.2[1]
Topological Polar Surface Area 29.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Exact Mass 85.052763847[1]

The negative XLogP3 value suggests that this compound is a relatively polar molecule with good aqueous solubility. Its topological polar surface area is well within the range for orally bioavailable drugs.

Synthesis of this compound

The synthesis of β-lactams is a well-established field of organic chemistry. For this compound, several synthetic strategies can be envisaged, primarily revolving around intramolecular cyclization or cycloaddition reactions.

Intramolecular Cyclization of 3-Aminobutanoic Acid

A common and direct method for the synthesis of β-lactams is the cyclization of β-amino acids. In the case of this compound, the precursor would be 3-aminobutanoic acid. This transformation requires the activation of the carboxylic acid, followed by intramolecular nucleophilic attack by the amino group.

Conceptual Workflow for Cyclization:

G cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product start 3-Aminobutanoic Acid activation Carboxylic Acid Activation start->activation Activating Agent (e.g., SOCl₂, PPh₃/CCl₄) cyclization Intramolecular Nucleophilic Attack activation->cyclization Base (e.g., Et₃N) product This compound cyclization->product

Caption: Intramolecular cyclization of 3-aminobutanoic acid.

Experimental Protocol (Generalized):

  • Amino Group Protection (Optional but Recommended): To prevent intermolecular side reactions, the amino group of 3-aminobutanoic acid is often protected with a suitable protecting group (e.g., Boc, Cbz).

  • Carboxylic Acid Activation: The protected β-amino acid is treated with a dehydrating or activating agent to facilitate cyclization. Common reagents include carbodiimides (e.g., DCC, EDC), or conversion to an acid chloride or a mixed anhydride.

  • Cyclization: The activated acid is then treated with a non-nucleophilic base to promote intramolecular cyclization.

  • Deprotection: The protecting group on the nitrogen is removed to yield this compound.

Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a powerful method for constructing β-lactam rings.[2] It involves the reaction of a ketene with an imine. For the synthesis of this compound, this would involve the reaction of methylketene with an appropriate imine, followed by N-deprotection.

Conceptual Workflow for Staudinger Cycloaddition:

G cluster_reactants Reactants cluster_cycloaddition [2+2] Cycloaddition cluster_intermediate Intermediate cluster_product Product ketene Methylketene (in situ generated) cycloaddition Staudinger Reaction ketene->cycloaddition imine Imine (e.g., N-benzylideneamine) imine->cycloaddition intermediate N-Protected This compound cycloaddition->intermediate product This compound intermediate->product Deprotection

Caption: Staudinger [2+2] cycloaddition for β-lactam synthesis.

Experimental Protocol (Generalized):

  • Imine Formation: An appropriate aldehyde and primary amine are condensed to form the imine.

  • Ketene Generation: Methylketene is typically generated in situ from a precursor like propionyl chloride and a tertiary amine base (e.g., triethylamine).

  • Cycloaddition: The generated ketene reacts with the imine in an aprotic solvent at low temperatures to form the N-substituted this compound.

  • Deprotection: The substituent on the nitrogen is removed. For example, a benzyl group can be removed via hydrogenolysis.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the ring strain.

  • CH₃ group (C3): A doublet, due to coupling with the adjacent proton at C3. Expected chemical shift: ~1.2-1.5 ppm.

  • CH proton (C3): A multiplet, due to coupling with the methyl group and the C4 protons. Expected chemical shift: ~3.0-3.5 ppm.

  • CH₂ group (C4): Two distinct multiplets for the diastereotopic protons. Expected chemical shift: ~2.8-3.3 ppm.

  • NH proton: A broad singlet. Expected chemical shift: ~7.0-8.0 ppm, but can vary depending on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

  • C=O (C2): The carbonyl carbon will be the most downfield signal. Expected chemical shift: ~170-175 ppm.[3]

  • CH (C3): The carbon bearing the methyl group. Expected chemical shift: ~40-45 ppm.

  • CH₂ (C4): The methylene carbon. Expected chemical shift: ~35-40 ppm.

  • CH₃: The methyl carbon. Expected chemical shift: ~10-15 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the strained β-lactam carbonyl group.

  • C=O stretch: A strong, sharp peak at a relatively high wavenumber due to ring strain. Expected frequency: ~1740-1770 cm⁻¹.

  • N-H stretch: A moderate, broad peak. Expected frequency: ~3200-3400 cm⁻¹.

  • C-H stretch: Peaks in the region of 2850-3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 85. Common fragmentation patterns would involve the loss of the methyl group or cleavage of the four-membered ring.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the high ring strain of the β-lactam core. This makes the amide bond susceptible to nucleophilic attack, particularly by strong nucleophiles or under acidic or basic conditions.

Hydrolysis

The β-lactam ring can be opened by hydrolysis under both acidic and basic conditions to yield 3-aminobutanoic acid. The rate of hydrolysis is generally faster than that of acyclic amides due to the relief of ring strain upon ring opening.

N-Functionalization

The nitrogen atom of the lactam can be functionalized through alkylation, acylation, or arylation. This is a key reaction for incorporating the this compound scaffold into larger molecules. Deprotonation of the N-H with a suitable base (e.g., NaH, LDA) generates an amide anion that can react with various electrophiles.

Ring-Opening Reactions

Besides hydrolysis, the β-lactam ring can be opened by other nucleophiles such as amines, alcohols, and thiols, providing access to a variety of β-amino acid derivatives.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not a known therapeutic agent, it represents an important building block for the synthesis of more complex and biologically active molecules. The azetidine motif is increasingly recognized for its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability, solubility, and reduced lipophilicity.[4]

Scaffold for Bioactive Molecules

The this compound core can be elaborated at both the N1 and C3 positions to generate libraries of compounds for screening against various biological targets. The methyl group at C3 provides a simple, non-polar substituent that can influence binding to hydrophobic pockets in target proteins.

Intermediate in the Synthesis of Novel Therapeutics

A significant application lies in its use as an intermediate. For instance, derivatives of the closely related 3-aminoazetidin-2-one have been investigated as potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in pain and inflammation.[5] This highlights the potential of the 3-substituted azetidin-2-one scaffold in the development of novel therapeutics for these conditions.

Logical Flow of Application in Drug Discovery:

G cluster_scaffold Core Scaffold cluster_diversification Chemical Diversification cluster_library Compound Library cluster_screening Biological Screening cluster_hit Hit Identification cluster_optimization Lead Optimization scaffold This compound diversification N-Functionalization & C3-Modification scaffold->diversification library Library of Novel Azetidinone Derivatives diversification->library screening High-Throughput Screening library->screening hit Identification of Bioactive 'Hits' screening->hit optimization Structure-Activity Relationship (SAR) Studies hit->optimization

Sources

IUPAC name for 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylazetidin-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted β-lactam of significant interest to the chemical and pharmaceutical sciences. The β-lactam ring is a cornerstone pharmacophore, most notably forming the active core of penicillin and cephalosporin antibiotics.[1] This document delves into the fundamental characteristics of this compound, including its synthesis, spectroscopic profile, chemical reactivity, and applications as a versatile building block in drug development. Detailed experimental protocols, mechanistic insights, and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their work.

Introduction and Physicochemical Properties

This compound belongs to the azetidinone family, which are four-membered cyclic amides, also known as β-lactams. The nomenclature specifies a methyl group at the third carbon atom relative to the carbonyl group.[2] This substitution introduces a chiral center, making the molecule a valuable precursor for stereospecific syntheses. The inherent ring strain of the four-membered ring dictates its chemical reactivity, rendering it susceptible to ring-opening reactions, a property famously exploited by β-lactam antibiotics to inhibit bacterial cell wall synthesis.[1]

Core Compound Specifications

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 58521-61-2PubChem[2], ChemSrc[3]
Molecular Formula C₄H₇NOPubChem[2]
Molecular Weight 85.10 g/mol PubChem[2]
Canonical SMILES CC1CNC1=OPubChem[2]
InChIKey XYAPRMQTKAOTJZ-UHFFFAOYSA-NPubChem[2]

Synthesis of this compound

The synthesis of β-lactams is a well-established field in organic chemistry, with several robust methods available.[4][5] The most prominent among these is the Staudinger [2+2] cycloaddition, first reported by Hermann Staudinger in 1907, which involves the reaction of a ketene with an imine.[1][6] Other significant methods include intramolecular cyclization of β-amino acids, the Kinugasa reaction between nitrones and copper acetylides, and various enolate-imine condensations.[6]

For this compound, a logical and efficient approach is the intramolecular cyclization of a N-protected 3-aminobutanoic acid derivative. This method offers good control over the core structure.

Proposed Synthetic Workflow

The following workflow outlines a representative two-step synthesis starting from commercially available 3-aminobutanoic acid.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization/Ring Closure A 3-Aminobutanoic Acid C N-Boc-3-aminobutanoic acid A->C Base (e.g., NaOH) Solvent (e.g., Dioxane/H₂O) B Protecting Group Reagent (e.g., Boc₂O) B->C D N-Boc-3-aminobutanoic acid F This compound D->F Activation & Intramolecular Nucleophilic Acyl Substitution E Coupling/Dehydrating Agent (e.g., DCC, EDCI) E->F

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol: Intramolecular Cyclization

This protocol is a generalized procedure based on established methods for β-lactam formation from β-amino acids. Researchers should optimize conditions based on their specific laboratory setup and scale.

Objective: To synthesize this compound via cyclization of a suitable precursor.

Materials:

  • N-Boc-3-aminobutanoic acid (precursor, to be synthesized or purchased)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-3-aminobutanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve the coupling agent (e.g., DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the amino acid over 30 minutes. Causality Note: Slow addition is crucial to minimize side reactions and the formation of N-acylurea byproducts. The low temperature controls the reaction rate.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Filtration: If DCC is used, a white precipitate (dicyclohexylurea, DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU. Rinse the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any unreacted activating agents), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Trustworthiness Check: The protocol's integrity relies on the anhydrous conditions to prevent hydrolysis of the activated acid intermediate and on careful monitoring by TLC to determine the reaction endpoint, ensuring reproducibility.

Spectroscopic Characterization

Structural elucidation of this compound is definitively achieved through a combination of NMR, IR, and Mass Spectrometry techniques. The expected spectral data provides a unique fingerprint for the molecule.

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR -CH(CH₃)-~2.8 - 3.2 ppm (m)Proton on a chiral center adjacent to N and C=O.
-CH₂-~3.0 - 3.5 ppm (m)Diastereotopic protons of the ring methylene group.
-CH₃~1.2 - 1.5 ppm (d)Methyl group coupled to the adjacent methine proton.
-NH-~7.0 - 8.5 ppm (br s)Amide proton, shift is concentration and solvent dependent.
¹³C NMR C=O~170 - 175 ppmCarbonyl carbon of the strained lactam.
-CH(CH₃)-~40 - 45 ppmMethine carbon of the ring.
-CH₂-~35 - 40 ppmMethylene carbon of the ring.
-CH₃~15 - 20 ppmMethyl carbon.
IR Spec. C=O stretch~1730 - 1770 cm⁻¹High frequency due to the angle strain of the 4-membered ring, a hallmark of β-lactams.
N-H stretch~3200 - 3300 cm⁻¹Typical for a secondary amide.
Mass Spec. [M]⁺m/z = 85.05Molecular ion peak corresponding to the molecular formula C₄H₇NO.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the reactivity of its β-lactam core and the stereocenter at the C3 position.

Key Reaction Pathways

The strained amide bond is the primary site of reactivity. It is susceptible to cleavage by a wide range of nucleophiles, a reaction that underpins the mechanism of action for penicillin antibiotics. Furthermore, the amide nitrogen can be functionalized to introduce diverse substituents, expanding the molecular complexity.

G cluster_0 N-Functionalization cluster_1 Ring Opening A This compound B N-Alkylated/Acylated Product A->B Base (e.g., NaH) Electrophile (R-X) C Ring-Opened Product (β-Amino Acid Derivative) A->C Nucleophile (e.g., H₂O, ROH) Acid/Base Catalysis

Caption: Key reaction pathways for this compound.

Role as a Synthetic Intermediate

In drug development, substituted azetidinones are highly valued as chiral building blocks.

  • Scaffold for Bioactive Molecules: The rigid four-membered ring serves as a compact scaffold to orient substituents in a precise three-dimensional arrangement for interaction with biological targets.

  • Precursor to β-Amino Acids: Controlled ring-opening provides access to enantiomerically pure β-amino acids, which are important components of peptidomimetics and other pharmaceuticals.

  • Enzyme Inhibitors: The azetidinone core is present in inhibitors of various enzymes beyond bacterial transpeptidases. For instance, 3-aminoazetidin-2-one derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory and pain signaling.[7] The methyl group in this compound can be used to probe steric tolerance in enzyme active sites.

  • Analog Synthesis: It serves as a starting point for creating analogues of existing drugs, such as combretastatin, to improve properties like stability and solubility.[8]

Safety and Handling

While specific toxicity data for this compound is limited, compounds of this class should be handled with care. Based on data for analogous structures like 4-methylazetidin-2-one, it should be treated as a potential irritant.[9]

Recommended Safety Precautions
PrecautionGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, a laboratory coat, and nitrile gloves.[10][11]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[10][12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Spill Response Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]
Disposal Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and valuable building block for chemical synthesis and pharmaceutical research. Its strained ring system imparts unique reactivity, while its chiral nature allows for the development of stereochemically complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers scientists to harness its full potential in the discovery and development of novel therapeutic agents.

References

  • Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of β-Lactams. Encyclopedia.pub.
  • β-Lactam. Wikipedia.
  • This compound. PubChem, National Institutes of Health.
  • β-Lactam synthesis. Organic Chemistry Portal.
  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews.
  • This compound | CAS#:58521-61-2. Chemsrc.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. YouTube.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Safety Data Sheet. MedchemExpress.com.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. National Institutes of Health (PMC).
  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. PubMed, National Institutes of Health.
  • 4-Methylazetidin-2-one. PubChem, National Institutes of Health.

Sources

3-Methylazetidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylazetidin-2-one: Properties, Synthesis, and Applications

Introduction

As a foundational scaffold in medicinal chemistry, the azetidin-2-one (or β-lactam) ring system is of paramount importance, most famously as the core of penicillin and cephalosporin antibiotics. The introduction of substituents onto this strained four-membered ring allows for the fine-tuning of chemical properties and biological activity. This guide provides a detailed technical overview of this compound, a simple yet significant derivative. We will explore its fundamental molecular characteristics, discuss logical approaches to its synthesis, evaluate its role in modern drug development, and establish protocols for its safe handling, providing researchers and drug development professionals with a comprehensive resource.

Core Molecular Profile

This compound is a heterocyclic compound featuring a four-membered ring containing three carbon atoms and one nitrogen atom, with a carbonyl group at the 2-position and a methyl group at the 3-position. Its core attributes are summarized below.

PropertyValueSource
Molecular Formula C₄H₇NOPubChem[1]
Molecular Weight 85.10 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 58521-61-2PubChem[1][2]
Canonical SMILES CC1CNC1=OPubChem[1]

These fundamental identifiers are critical for substance registration, literature searches, and regulatory compliance. The relatively low molecular weight and simple structure make it an attractive building block for more complex molecular architectures.

Physicochemical and Computed Properties

Understanding the physicochemical profile of a molecule is essential for predicting its behavior in both chemical reactions and biological systems. The properties of this compound, largely derived from computational models, provide valuable insights for experimental design.

PropertyComputed ValueSignificance for Researchers
XLogP3-AA -0.2Indicates good hydrophilicity, suggesting potential solubility in aqueous media, a desirable trait for biological assays and formulation.[1]
Hydrogen Bond Donor Count 1The N-H group can act as a hydrogen bond donor, influencing crystal packing, solubility, and receptor interactions.[1]
Hydrogen Bond Acceptor Count 1The carbonyl oxygen serves as a hydrogen bond acceptor, contributing to intermolecular interactions.[1]
Rotatable Bond Count 0The rigid ring structure limits conformational flexibility, which can be advantageous for designing molecules with a specific, pre-organized geometry for target binding.
Topological Polar Surface Area 29.1 ŲThis value suggests the potential for good cell permeability and oral bioavailability under Lipinski's Rule of Five.[1]

Synthesis Strategy: A Mechanistic Perspective

The synthesis of β-lactams is a well-established field, yet the construction of the strained four-membered ring remains a non-trivial challenge. A common and logical approach involves the intramolecular cyclization of a β-amino acid precursor. The choice of reagents and reaction conditions is dictated by the need to favor the kinetically demanding 4-membered ring closure over intermolecular polymerization.

Generalized Synthetic Workflow

A plausible pathway to this compound begins with a readily available starting material, such as 3-aminobutanoic acid. The key transformation is the ring-closing dehydration, which requires activation of the carboxylic acid.

G cluster_0 Step 1: Activation cluster_1 Step 2: Intramolecular Cyclization Reactant 3-Aminobutanoic Acid Activator Activating Agent (e.g., SOCl₂, DCC) Reactant->Activator Intermediate Activated Intermediate (e.g., Acyl Chloride) Activator->Intermediate Intermediate->Intermediate_ref Base Non-nucleophilic Base (e.g., Triethylamine) Product This compound Base->Product Intermediate_ref->Base caption Generalized synthesis workflow for this compound.

A generalized workflow for the synthesis of this compound.
Protocol and Mechanistic Rationale
  • Activation of the Carboxylic Acid : The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must be converted into a more reactive species.

    • Methodology : Treat 3-aminobutanoic acid with an activating agent like thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC). This converts the carboxylic acid into a highly reactive acyl chloride or an activated ester.

    • Causality : This activation is the critical energetic investment of the synthesis. The resulting electrophilic carbonyl carbon is now highly susceptible to nucleophilic attack.

  • Base-Mediated Intramolecular Cyclization : The amino group, a nucleophile, attacks the activated carbonyl carbon.

    • Methodology : The activated intermediate is slowly added to a solution containing a non-nucleophilic base, such as triethylamine, under dilute conditions. The base deprotonates the ammonium salt that forms, freeing the amine to act as a nucleophile.

    • Trustworthiness : Using high-dilution conditions is a self-validating step that kinetically favors the desired intramolecular reaction over the undesired intermolecular polymerization, which would lead to polyamide formation. The choice of a non-nucleophilic base ensures it does not compete with the intramolecular amine nucleophile.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons rooted in its distinct structural features.

The Role of the β-Lactam Core

The inherent ring strain of the azetidin-2-one ring makes the amide bond within it significantly more reactive than a standard acyclic amide. This electrophilicity is the cornerstone of its utility, allowing it to act as an acylating agent for nucleophilic residues (like serine or cysteine) in enzyme active sites. Recently, 3-aminoazetidin-2-one derivatives have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in pain and inflammation.[3] This demonstrates the modern application of the β-lactam's reactive potential beyond classical antibiotics.

The Influence of the Methyl Group

The strategic placement of a methyl group can profoundly impact a drug candidate's profile.[4] In the context of this compound, the methyl group:

  • Modulates Lipophilicity : It slightly increases the molecule's lipophilicity compared to the unsubstituted parent, which can influence solubility, cell permeability, and pharmacokinetic properties.

  • Introduces Chirality : The methyl group at the 3-position creates a chiral center. This is of utmost importance in drug design, as enantiomers often exhibit different pharmacological and toxicological profiles. Asymmetric synthesis methods are crucial for accessing enantiomerically pure versions of such compounds for evaluation.[5]

  • Blocks Metabolism : A methyl group can serve as a "metabolic shield," sterically hindering the enzymatic degradation of an adjacent functional group, potentially increasing the drug's half-life.

The azetidinone scaffold has also been investigated for applications in oncology, with fluorinated derivatives showing promise as microtubule-targeting agents for cancer therapy.[6]

Laboratory Handling and Safety Protocols

As a research chemical, the toxicological properties of this compound have not been fully investigated.[7] Therefore, adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[8]

  • Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Handling : Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes. Do not ingest.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] It may be beneficial to store under an inert atmosphere to prevent potential degradation.

  • Disposal : Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[7]

By implementing these self-validating safety measures, researchers can minimize exposure and handle this compound responsibly.

References

  • PubChem. This compound | C4H7NO.
  • Chemical Synthesis Database. 3-methylidene-1-phenethylazetidin-2-one. [Link]
  • PubChem. 3-methylAzetidine | C4H9N.
  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 149-156. [Link]
  • Chemsrc. This compound | CAS#:58521-61-2. [Link]
  • precisionFDA. 3-AMINO-4-METHYL-2-AZETIDINONE, (+/-)-. [Link]
  • Gaber, Z.B., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(23), 8206. [Link]
  • Wikipedia. 3-Methyl-3-penten-2-one. [Link]
  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
  • PubChem. 4-Methylazetidin-2-one | C4H7NO.
  • Migliore, M., et al. (2015). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 10(7), 1169-1173. [Link]
  • PubChem. 3-Methylpiperidin-2-one | C6H11NO.
  • Pospíšil, J., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 532–541. [Link]
  • Google Patents. (2020).
  • Google Patents. (2019).

Sources

An In-depth Technical Guide to 3-Methylazetidin-2-one: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive resource for researchers, scientists, and drug development professionals.

Foreword

3-Methylazetidin-2-one, a chiral β-lactam, represents a cornerstone building block in modern medicinal chemistry and organic synthesis. Its inherent ring strain and stereochemical complexity offer a unique scaffold for the design of novel therapeutics and complex molecular architectures. This guide provides a deep dive into the essential physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug discovery. As a Senior Application Scientist, the aim is to present this information with a focus on practical utility, explaining the scientific rationale behind the methodologies to empower researchers in their laboratory endeavors.

Structural and Physicochemical Profile

This compound is a four-membered cyclic amide, formally known as a β-lactam. The methyl group at the 3-position introduces a stereocenter, meaning it exists as a pair of enantiomers, (R)- and (S)-3-methylazetidin-2-one. This chirality is of paramount importance in its biological applications, where stereoisomers can exhibit vastly different pharmacological profiles.

The defining characteristic of the azetidin-2-one ring is its significant ring strain, which renders the endocyclic amide bond highly susceptible to nucleophilic attack. This inherent reactivity is the very feature that makes it a valuable synthetic intermediate.

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms β-butyrolactam[2]
CAS Number 58521-61-2[1]
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 73-74 °C (for the unsubstituted azetidin-2-one)[3]
Boiling Point Data not readily available
Solubility Soluble in water and most polar organic solvents

Synthesis and Purification: A Validated Protocol

The construction of the strained four-membered ring of this compound requires a carefully controlled synthetic approach. The most common and reliable method involves the intramolecular cyclization of a β-amino acid precursor. The following protocol details a robust procedure for this transformation.

Synthetic Workflow Diagram

synthesis_workflow start 3-Aminobutanoic Acid step1 Carboxylic Acid Activation (e.g., with a phosphonium salt) start->step1 step2 Intramolecular Cyclization (Base-mediated) step1->step2 step3 Purification (Chromatography or Recrystallization) step2->step3 product This compound step3->product

Figure 1: A generalized workflow for the synthesis of this compound from 3-aminobutanoic acid.

Detailed Experimental Protocol

This protocol is based on the well-established method of activating the carboxylic acid of a β-amino acid to facilitate intramolecular amide bond formation.

Materials:

  • (Racemic or enantiomerically pure) 3-Aminobutanoic acid

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Carbon tetrachloride (CCl₄) or a suitable alternative (e.g., hexachloroethane)

  • Anhydrous acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a three-necked flask, dropping funnel, and reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-aminobutanoic acid (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise. Following this, add a solution of carbon tetrachloride (1.2 eq) in anhydrous acetonitrile dropwise via a dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated triphenylphosphine oxide. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any unreacted starting material and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Expert Rationale: The use of triphenylphosphine and a halogenated solvent in the presence of a base is a classic method for promoting amide bond formation. The triphenylphosphine and carbon tetrachloride react in situ to form a phosphonium salt with the carboxylate, which is a highly activated intermediate. The triethylamine acts as a base to deprotonate the amine, allowing it to act as an effective intramolecular nucleophile to close the four-membered ring. Anhydrous conditions are paramount to prevent the hydrolysis of the activated intermediate.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data and Interpretation
¹H NMR The spectrum will exhibit characteristic signals for the methyl group (a doublet), the proton at the 3-position (a multiplet), and the two diastereotopic protons at the 4-position (separate multiplets). The coupling between these protons provides valuable structural information.
¹³C NMR The spectrum will show four distinct signals corresponding to the carbonyl carbon (typically δ > 170 ppm), the methine carbon at C3, the methylene carbon at C4, and the methyl carbon.
IR Spectroscopy A strong, characteristic absorption band for the strained β-lactam carbonyl group is expected in the range of 1735-1765 cm⁻¹.[3] This is at a higher frequency than a typical acyclic amide due to the ring strain. A broad N-H stretching band will also be observed around 3200-3400 cm⁻¹.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) at m/z = 85. The fragmentation pattern will likely involve the loss of the methyl group and cleavage of the four-membered ring.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its strained β-lactam ring.

Nucleophilic Ring-Opening Reactions

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, leading to ring-opening. This is a powerful tool for the synthesis of various β-amino acid derivatives.

ring_opening lactam This compound product Ring-Opened Product (β-Amino Acid Derivative) lactam->product Nucleophilic attack at C=O nucleophile Nucleophile (Nu⁻) nucleophile->product

Figure 2: General schematic of the nucleophilic ring-opening of this compound.

  • Hydrolysis: Under basic conditions (e.g., with NaOH), the lactam will undergo hydrolysis to form the corresponding 3-aminobutanoate salt. Acid-catalyzed hydrolysis is also possible.

  • Aminolysis and Alcoholysis: Reaction with amines or alcohols will yield the corresponding amides or esters of 3-aminobutanoic acid. These reactions are often facilitated by heating or the use of a catalyst.

N-Functionalization

The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently reacted with various electrophiles to introduce substituents.

  • N-Alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride allows for the introduction of alkyl groups on the nitrogen atom.

  • N-Acylation: Acyl chlorides or anhydrides can be used to acylate the nitrogen, forming N-acyl-β-lactams.

Applications in Drug Discovery and Development

The β-lactam motif is a privileged structure in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics. This compound, as a chiral building block, provides a valuable starting point for the synthesis of novel and diverse bioactive molecules.

  • Antibiotic Synthesis: The azetidinone ring is a key component of many β-lactam antibiotics.[4] Modified versions of this compound can be incorporated into new antibiotic scaffolds to combat bacterial resistance.

  • Enzyme Inhibitors: The strained ring can act as a "warhead" to covalently modify the active sites of enzymes, making it a useful scaffold for the design of irreversible inhibitors for various therapeutic targets.

  • Peptidomimetics: The rigid, four-membered ring can be used to introduce conformational constraints into peptide-based drugs, which can enhance their binding affinity and metabolic stability.

  • Chiral Synthesis: Enantiomerically pure (R)- or (S)-3-methylazetidin-2-one is a valuable chiral pool starting material for the asymmetric synthesis of complex natural products and pharmaceuticals.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Toxicity: Specific toxicity data for this compound is not extensively documented. It is prudent to treat it as a potentially hazardous chemical. Avoid skin and eye contact.

  • Handling of β-Lactams: It is important to be aware that some individuals can develop allergies to β-lactam-containing compounds.[5][6] Facilities handling large quantities of β-lactams should have procedures in place to prevent cross-contamination and sensitization.[5][6][7][8][9]

Conclusion

This compound is a small molecule with significant impact. Its unique structural features and inherent reactivity make it a powerful tool in the hands of synthetic and medicinal chemists. A thorough understanding of its properties, synthetic methods, and reactivity is essential for unlocking its full potential in the development of new medicines and advanced materials. This guide has provided a comprehensive overview to serve as a valuable resource for the scientific community.

References

  • GMP News. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. 2013-04-29. [Link]
  • PubChem. This compound. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. 2015-02-28. [Link]
  • ResearchGate. 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side... [Link]
  • PubMed.
  • Lachman Consultant Services. Beta-Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street. 2022-06-23. [Link]
  • ECA Academy.
  • Chemsrc. This compound | CAS#:58521-61-2. [Link]
  • U.S. Food and Drug Administration.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549). [Link]
  • BioPharm International. FDA Releases Guidance on Non-Penicillin Beta-Lactam Drugs. 2013-04-17. [Link]
  • ResearchGate. Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. [Link]
  • NIST WebBook. Butyrolactone. [Link]
  • SpectraBase. 3-Methylene-1,4-diphenyl-2-azetidinone - Optional[Vapor Phase IR] - Spectrum. [Link]
  • National Institutes of Health. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA)
  • Organic & Biomolecular Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. 2008-01-22. [Link]
  • PubChem. 4-Methylazetidin-2-one. [Link]
  • ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]
  • PubChem. 3-Methylpentan-2-One. [Link]
  • ResearchGate. Use of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as Building Blocks for the Preparation of Trifluoromethyl-Containing Aminopropanes, 1,3-Oxazinan-2-ones, Aziridines, and 1,4-Dioxan-2-ones. [Link]
  • ResearchGate.
  • Human Metabolome Database. Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0000549). [Link]
  • MassBank. Gamma butyrolactones. [Link]
  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. 2011. [Link]
  • PubChem. beta-BUTYROLACTONE. [Link]
  • PubMed. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
  • International Research Journal of Pharmacy.
  • Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides. 2022-07-18. [Link]
  • National Institutes of Health. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]
  • PubMed. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. [Link]
  • National Institutes of Health.
  • NIST WebBook. 2-Hydroxy-gamma-butyrolactone. [Link]
  • PubMed.
  • MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. 2020-12-15. [Link]
  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
  • National Institutes of Health. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. 2018-08-17. [Link]
  • Google Patents.
  • PubMed. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. [Link]
  • ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... [Link]
  • ResearchGate. Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? 2016-07-06. [Link]

Sources

An In-Depth Technical Guide to the Biological Significance of the Azetidin-2-one Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that forms the core structural component of some of the most profoundly impactful antibacterial agents in the history of medicine.[1] Its discovery and subsequent development have revolutionized the treatment of bacterial infections, saving countless lives.[2] This guide provides a comprehensive technical overview of the biological significance of the azetidin-2-one ring, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the evolution of bacterial resistance, and the ongoing efforts to preserve the efficacy of this critical class of antibiotics.

The journey of β-lactam antibiotics began with Alexander Fleming's serendipitous discovery of penicillin in 1928, produced by the mold Penicillium notatum.[3] However, it was the later work of Howard Florey and Ernst Chain that enabled its purification and therapeutic application in the 1940s.[3] This paved the way for the discovery of other natural β-lactams, including cephalosporins from the fungus Cephalosporium acremonium (now known as Acremonium) in 1945.[3][4] These discoveries spurred decades of research, leading to the development of a vast arsenal of semi-synthetic β-lactam antibiotics with improved properties.[2]

The Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of β-lactam antibiotics stems from their ability to inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.[5][6] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.[7] The key targets of β-lactam antibiotics are a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][8]

These enzymes, particularly transpeptidases, are responsible for cross-linking the peptidoglycan strands, a crucial step in maintaining the cell wall's strength.[1][9] The strained four-membered azetidin-2-one ring mimics the D-Ala-D-Ala moiety of the natural substrate of these enzymes.[10] This structural similarity allows the β-lactam to bind to the active site of the PBP. The highly reactive amide bond within the β-lactam ring is then attacked by a serine residue in the PBP's active site, leading to the formation of a stable, covalent acyl-enzyme intermediate.[1] This irreversible acylation inactivates the enzyme, preventing the cross-linking of the peptidoglycan layer.[1][4] The weakened cell wall can no longer withstand the internal turgor pressure, ultimately leading to cell lysis and bacterial death.[5][11]

Caption: Mechanism of β-lactam antibiotic action.

Major Classes of β-Lactam Antibiotics

The versatility of the azetidin-2-one core has allowed for the development of several major classes of β-lactam antibiotics, each with distinct structural features and antibacterial spectra.

Penicillins

The original class of β-lactam antibiotics, penicillins, are characterized by a fused thiazolidine ring.[7] Natural penicillins, like Penicillin G, have a narrow spectrum of activity, primarily against Gram-positive bacteria.[6][12] Semi-synthetic penicillins were developed to broaden their spectrum and improve their stability against bacterial enzymes.[13]

Cephalosporins

Cephalosporins feature a dihydrothiazine ring fused to the β-lactam ring.[14] They are classified into generations based on their spectrum of activity.[15] First-generation cephalosporins are most effective against Gram-positive bacteria, while later generations exhibit increased activity against Gram-negative bacteria.[4][16] Fourth and fifth-generation cephalosporins possess a broad spectrum of activity.[14][17]

Carbapenems

Carbapenems are distinguished by a five-membered carbon ring fused to the β-lactam ring and a unique trans-stereochemistry of the side chains.[18][19] This structure confers a very broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[9][20] They are often considered antibiotics of last resort for serious infections.[18][20]

Monobactams

Unlike other β-lactam classes, monobactams possess a monocyclic β-lactam ring that is not fused to another ring.[21][22] Aztreonam is the most well-known monobactam and is primarily effective against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[23][24] Their narrow spectrum makes them useful for targeted therapy without disrupting the patient's microbiota.[22]

Class Core Structure Spectrum of Activity Examples
PenicillinsAzetidin-2-one fused to a thiazolidine ringVaries from narrow (Gram-positive) to broad-spectrumPenicillin G, Amoxicillin, Piperacillin
CephalosporinsAzetidin-2-one fused to a dihydrothiazine ringBroad-spectrum, with increasing Gram-negative activity in later generationsCefazolin, Cefuroxime, Ceftriaxone, Cefepime
CarbapenemsAzetidin-2-one fused to a five-membered carbon ringVery broad-spectrum against Gram-positive and Gram-negative bacteriaImipenem, Meropenem, Ertapenem
MonobactamsMonocyclic azetidin-2-one ringNarrow-spectrum, primarily against aerobic Gram-negative bacteriaAztreonam

The Challenge of Bacterial Resistance: β-Lactamases

The widespread use and sometimes misuse of β-lactam antibiotics have led to the emergence and spread of bacterial resistance, posing a significant threat to their clinical efficacy.[25][26] The primary mechanism of resistance is the production of β-lactamase enzymes.[8][27]

β-Lactamases are bacterial enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[27][28] This enzymatic degradation prevents the antibiotic from reaching and inhibiting its PBP targets.[29] There are numerous classes of β-lactamases with varying substrate specificities.[27] For example, penicillinases primarily inactivate penicillins, while extended-spectrum β-lactamases (ESBLs) can hydrolyze a broader range of cephalosporins.[27][30]

Caption: The mechanism of β-lactamase-mediated resistance.

Counteracting Resistance: β-Lactamase Inhibitors

To combat β-lactamase-mediated resistance, a key strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[10] These inhibitors are themselves β-lactam compounds but possess weak intrinsic antibacterial activity.[31] Their primary function is to act as "suicide inhibitors" of β-lactamases.[31]

Clavulanic acid is a classic example of a β-lactamase inhibitor.[32] It binds to the active site of the β-lactamase and forms a stable, covalent intermediate, effectively inactivating the enzyme.[31][33] This allows the partner β-lactam antibiotic, such as amoxicillin, to reach its PBP target without being degraded.[34][35] Other commonly used β-lactamase inhibitors include sulbactam and tazobactam.[10]

Synthetic Methodologies for the Azetidin-2-one Ring

The development of efficient synthetic routes to the azetidin-2-one ring has been crucial for the production of semi-synthetic β-lactam antibiotics and novel derivatives. A prominent method is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene and an imine.[36][37] Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine.[36] Other synthetic strategies include cyclization reactions involving the formation of a C-N or C-C bond, as well as ring contraction and expansion rearrangements.[38] Microwave irradiation has also been employed to facilitate the synthesis of azetidin-2-ones under solvent-free conditions.[11]

Experimental Protocols

In Vitro β-Lactamase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of a compound against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • Test inhibitor compound

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the phosphate buffer.

  • Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

  • Add a fixed concentration of the β-lactamase enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Calculate the initial rate of reaction for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations.

Antibiotic Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic against a bacterial strain.[39]

Materials:

  • Bacterial isolate to be tested

  • Mueller-Hinton Broth (MHB)

  • β-lactam antibiotic of interest

  • 96-well microplate

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[39]

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[39]

  • Prepare serial two-fold dilutions of the β-lactam antibiotic in MHB in the wells of a 96-well microplate.[39]

  • Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubate the microplate at 35-37°C for 16-20 hours.[39]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[40]

Future Perspectives

The continued evolution of bacterial resistance necessitates ongoing research and development in the field of β-lactam antibiotics.[10] Future directions include the discovery and development of novel β-lactamase inhibitors with broader activity, particularly against metallo-β-lactamases which are not inhibited by current serine-based inhibitors.[10][26] Additionally, efforts are focused on designing new β-lactam antibiotics that are less susceptible to existing resistance mechanisms and developing advanced drug delivery systems to enhance their efficacy.[26][41] The integration of these strategies will be crucial to ensure the continued clinical utility of this vital class of antibiotics.[26]

References

  • The beta-lactam antibiotics: past, present, and future - PubMed.
  • Clavulanic acid - Wikipedia.
  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica.
  • β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - Frontiers.
  • Cephalosporins: Mechanism of Action, Adverse Effects and Contraindic
  • 3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition.
  • Penicillin: Mechanism of Action, Adverse Effects and Dosage - Urology Textbook.
  • Monobactams: Drug Class, Uses, Side Effects, Drug Names - RxList.
  • The future of the β-lactams - PMC - NIH.
  • Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX.
  • BETA-LACTAMASE: An Important Resistance Mechanism In Bacteria - Microbiology Class.
  • Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance.
  • Clavulanic acid – Knowledge and References - Taylor & Francis.
  • Drug Discovery in the Field of β-Lactams: An Academic Perspective - MDPI.
  • [Mechanisms of resistance to beta-lactam antibiotics] - PubMed.
  • Antibiotic sensitivity testing - Wikipedia.
  • Pharmacology of Clavulanic Acid ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics - YouTube.
  • Drug Discovery in the Field of β-Lactams: An Academic Perspective - PubMed - NIH.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Carbapenems: History, Structure, Mechanism of Action, resistance and Antimicrobial Activity.
  • Microrao - Antibiotic Susceptibility Testing.
  • Mechanisms of Resistance to beta lactams | cmpt | Page 3.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Monobactam - Wikipedia.
  • General mechanisms of β-lactam antimicrobial resistance. The...
  • Amoxicillin/Clavulanic Acid: Mechanism of Action, Adverse Effects and Dosage.
  • Carbapenems: Past, Present, and Future - PMC - PubMed Central.
  • Antimicrobial Susceptibility Testing - Apec.org.
  • Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance - PMC - NIH.
  • Cephalosporins - Infectious Diseases - MSD Manual Professional Edition.
  • Biochemistry and action of clavulanic acid - PubMed.
  • Carbapenems- Definition, Mechanism, Types, Uses - Microbe Notes.
  • Beta-lactamase - Wikipedia.
  • Carbapenem - Wikipedia.
  • Beta lactams antibiotics: The greatest discovery, the biggest danger | RINGBIO.
  • Cephalosporin - Wikipedia.
  • types-and-mechanism-of-penicillin.pdf - Longdom Publishing.
  • Different Generations of Cephalosporin Medic
  • Classifications and Examples of Monobactams Antibiotic Drugs ; Types, Mechanism of action, Uses - YouTube.
  • Carbapenems: Drug Class, Uses, Side Effects, Drug Names - RxList.
  • Cephalosporins Antibiotics Nursing: Mechanism of Action, Pharmacology, Mnemonic, Gener
  • Synthesis of Azetidines.
  • Monobactams - Action,Indications, Effects, Nursing Consider
  • Penicillin - Wikipedia.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Penicillin - St
  • What the Closure of a Single Plant Reveals About US Drug Resilience.
  • Beta Lactam & Beta Lactamase Inhibitors Market 2025-2032 - 360iResearch.
  • Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.

Sources

The Ascendant Therapeutic Potential of 3-Methylazetidin-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the β-Lactam Scaffold

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously embodied in the life-saving penicillin and cephalosporin antibiotics. However, the therapeutic utility of this strained four-membered ring extends far beyond its antibacterial origins. The unique chemical reactivity and stereochemical properties of the β-lactam nucleus make it a privileged scaffold for the design of a diverse array of bioactive molecules. Among the myriad of possible substitutions, modifications at the C3 position have proven to be a particularly fruitful avenue for modulating biological activity. This guide focuses on the burgeoning potential of a specific, yet underexplored, subclass: 3-Methylazetidin-2-one derivatives . By introducing a simple methyl group at this critical position, a nuanced shift in steric and electronic properties is achieved, opening up new avenues for therapeutic intervention. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, potential biological activities, and methodologies for evaluating this compound derivatives.

I. The Strategic Synthesis of this compound Scaffolds

The cornerstone of exploring the biological potential of this compound derivatives lies in their efficient and stereocontrolled synthesis. The Staudinger [2+2] cycloaddition of a ketene and an imine remains a preeminent and versatile method for constructing the azetidin-2-one ring.

Core Synthetic Workflow: The Staudinger Reaction

The synthesis of the this compound core typically proceeds through the reaction of an appropriate ketene precursor with an imine (Schiff base). The methyl group at the C3 position is introduced via the ketene component.

Experimental Protocol: Synthesis of a Model 1,4-diaryl-3-methylazetidin-2-one

  • Imine Formation:

    • To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a substituted benzaldehyde (1.0 eq).

    • If necessary, add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent can be removed under reduced pressure to yield the crude imine, which can often be used in the next step without further purification.

  • [2+2] Cycloaddition (Staudinger Reaction):

    • Dissolve the synthesized imine (1.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare the ketene precursor. For a 3-methyl substituent, 2-chloropropionyl chloride is a common choice. Dissolve 2-chloropropionyl chloride (1.2 eq) in anhydrous DCM.

    • Slowly add a tertiary amine base, such as triethylamine (TEA) (1.5 eq), to the imine solution, followed by the dropwise addition of the 2-chloropropionyl chloride solution over 30 minutes. The in-situ formation of the methylketene is critical.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the desired this compound derivative. The stereochemistry of the product (cis/trans) is highly dependent on the reaction conditions and the nature of the substituents.

Diagram: General Synthetic Scheme for this compound Derivatives

G cluster_0 Imine Formation cluster_1 Staudinger [2+2] Cycloaddition Aniline Substituted Aniline Imine Imine (Schiff Base) Aniline->Imine [H+] cat. Aldehyde Substituted Aldehyde Aldehyde->Imine Azetidinone This compound Derivative Imine->Azetidinone + Methylketene Ketene_Precursor 2-Chloropropionyl Chloride Methylketene Methylketene (in situ) Ketene_Precursor->Methylketene TEA TEA Triethylamine (TEA)

Caption: Staudinger reaction workflow for this compound synthesis.

II. Antimicrobial Activity: A New Generation of β-Lactam Agents

While the classical β-lactam antibiotics are susceptible to bacterial resistance mechanisms, particularly the expression of β-lactamase enzymes, novel derivatives of this compound may offer a promising strategy to circumvent this issue. Computational studies have suggested that a methyl substitution on the β-lactam framework could enhance antibacterial activity by sterically hindering the approach of hydrolytic water molecules necessary for β-lactamase-mediated degradation.[1][2][3] This could effectively increase the lifetime of the acylated enzyme intermediate, leading to prolonged inactivation of penicillin-binding proteins (PBPs) and ultimately bacterial cell death.

Furthermore, a study on N-acyl 3-isopropyl and 3-isopropylidene 2-azetidinones, which are structurally similar to 3-methyl derivatives, demonstrated potent in vitro antibacterial activity, especially against anaerobic organisms.[4] This suggests that even without an ionizable group on the lactam nitrogen, a feature traditionally considered essential for antibacterial action, these compounds can exhibit significant efficacy.

Proposed Mechanism of Enhanced Antimicrobial Action

The introduction of a methyl group at the C3 position is hypothesized to confer enhanced stability against β-lactamases. This steric shield could slow down the deacylation step of the enzymatic hydrolysis, effectively trapping the enzyme in an inactive state.

Diagram: Proposed Mechanism of β-Lactamase Inhibition

G cluster_0 Standard β-Lactam cluster_1 3-Methyl β-Lactam Derivative BL_S β-Lactam AcylEnzyme_S Acyl-Enzyme Intermediate BL_S->AcylEnzyme_S Acylation BLase_S β-Lactamase BLase_S->AcylEnzyme_S Hydrolysis_S Rapid Hydrolysis AcylEnzyme_S->Hydrolysis_S Inactive_S Inactive Products Hydrolysis_S->Inactive_S BL_M 3-Methyl β-Lactam AcylEnzyme_M Acyl-Enzyme Intermediate BL_M->AcylEnzyme_M Acylation BLase_M β-Lactamase BLase_M->AcylEnzyme_M Hydrolysis_M Slowed Hydrolysis (Steric Hindrance) AcylEnzyme_M->Hydrolysis_M Inactive_M Prolonged Inactivation Hydrolysis_M->Inactive_M

Caption: Steric hindrance by the 3-methyl group slows β-lactamase-mediated hydrolysis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum:

    • Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

III. Anticancer Activity: Targeting Cellular Proliferation

The versatility of the azetidin-2-one scaffold has been demonstrated in the development of potent anticancer agents. Several studies on 3-substituted azetidin-2-one derivatives have revealed significant antiproliferative activity against various cancer cell lines. For instance, 3-amino-2-azetidinone derivatives have been synthesized as analogues of the natural product combretastatin A4 and have shown impressive IC50 values in the nanomolar range against colon cancer cell lines.[5][6][7] Similarly, 3-chloro-azetidin-2-one derivatives have been investigated as resveratrol analogs with promising activity against breast cancer cell lines.[8] While direct evidence for 3-methyl derivatives is still emerging, a study on 3-amino-azetidinones showed that a derivative with a small alkyl group (methyl) at a different position exhibited the highest activity, suggesting that small alkyl substitutions can be favorable for anticancer potency.[6]

Potential Mechanisms of Anticancer Action

The anticancer effects of azetidin-2-one derivatives are often attributed to their ability to interfere with critical cellular processes:

  • Tubulin Polymerization Inhibition: Many anticancer agents, including combretastatin A4, exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Azetidin-2-one derivatives can be designed to mimic these natural products and inhibit tubulin polymerization.[5][6][7]

  • Enzyme Inhibition: These compounds can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., VEGFR-2) or thymidylate synthase.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in the cell culture medium.

    • Replace the medium in the cell plates with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. The azetidin-2-one scaffold has shown promise in the development of novel anti-inflammatory agents. Derivatives of 3-aminoazetidin-2-one have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[10] By inhibiting NAAA, these compounds can increase the endogenous levels of PEA, thereby exerting anti-inflammatory and analgesic effects.

Key Inflammatory Signaling Pathways as Potential Targets

The anti-inflammatory effects of this compound derivatives could be mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).

Diagram: Potential Anti-inflammatory Mechanisms

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2) Gene_Expression->Inflammatory_Mediators Azetidinone This compound Derivative Azetidinone->Signaling_Cascade Inhibition

Caption: Inhibition of pro-inflammatory signaling pathways by this compound derivatives.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.

  • Compound and Stimulant Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.

    • Incubate the plates for 24 hours.

  • Griess Assay for Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent A (sulfanilamide solution) and Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the inhibitory effect of the compounds on NO production.

V. Enzyme Inhibition: A Broad Spectrum of Possibilities

The electrophilic nature of the β-lactam ring makes it an excellent scaffold for designing enzyme inhibitors. Beyond the well-established inhibition of bacterial transpeptidases, azetidin-2-one derivatives have been shown to inhibit a variety of other enzymes, including:

  • β-Lactamases: As discussed in the antimicrobial section, 3-methyl substitution may enhance the inhibition of these resistance-conferring enzymes.[1][2][3]

  • Thymidylate Synthase: This enzyme is a crucial target in cancer chemotherapy, and benzoquinazoline derivatives with a 3-methyl group have shown inhibitory activity.[10]

  • N-acylethanolamine acid amidase (NAAA): Inhibition of this enzyme by 3-aminoazetidin-2-ones leads to anti-inflammatory effects.[10]

  • Cholesterol Absorption Inhibitors: Certain 3-alkylazetidin-2-ones are known for their ability to inhibit cholesterol absorption, although the precise molecular target is not fully elucidated.[11]

The specific enzyme inhibitory profile of a this compound derivative will be highly dependent on the nature and stereochemistry of the other substituents on the ring.

VI. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

While a comprehensive SAR for this compound derivatives is still under development, some general principles can be inferred from the broader class of 3-substituted and other azetidin-2-ones:

  • Stereochemistry: The relative stereochemistry at the C3 and C4 positions is often critical for biological activity. For many biological targets, a specific diastereomer (cis or trans) will exhibit significantly higher potency.

  • Substituents at N1 and C4: The nature of the substituents at the N1 and C4 positions plays a crucial role in determining the biological activity and target selectivity. Aromatic or heterocyclic groups are commonly employed to engage in specific interactions with the target protein.

  • The Role of the 3-Methyl Group: The primary influence of the 3-methyl group is likely steric. It can influence the conformation of the azetidin-2-one ring and its interactions with the active site of a target enzyme. As suggested, it can also provide a steric shield against enzymatic degradation.[1][2][3]

VII. Conclusion and Future Directions

The exploration of this compound derivatives represents a promising frontier in drug discovery. The introduction of a simple methyl group onto the versatile azetidin-2-one scaffold has the potential to unlock novel biological activities and overcome existing therapeutic challenges. While the current body of literature provides a strong foundation for their potential as antimicrobial, anticancer, and anti-inflammatory agents, further focused research is imperative.

Future investigations should prioritize the synthesis of diverse libraries of this compound derivatives with systematic variations at the N1 and C4 positions. Rigorous biological evaluation of these compounds against a broad panel of targets will be essential to elucidate their full therapeutic potential and establish clear structure-activity relationships. The development of stereoselective synthetic methods will also be crucial for accessing the most potent isomers. Through a combination of rational design, meticulous synthesis, and comprehensive biological testing, this compound derivatives may yet emerge as a new class of powerful therapeutic agents.

VIII. References

  • N-acyl 3-alkylidenyl- and 3-alkyl azetidin-2-ones: a new class of monocyclic beta-lactam antibacterial agents. 1. Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs. J Antibiot (Tokyo). 1992 Feb;45(2):213-26. [Link]

  • Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations. bioRxiv. 2024.01.14.575563. [Link]

  • Methyl substituted β-lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations. ResearchGate. [Link]

  • Towards a general synthesis of 3-metal-substituted β-lactams. Chemistry. 2013 Aug 26;19(35):11536-40. [Link]

  • Known molecular pathways involving anti-inflammatory properties of... ResearchGate. [Link]

  • Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations. bioRxiv. 2024.01.14.575563. [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. PubMed. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. PubMed. [Link]

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

  • Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations. bioRxiv. [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl }-2-piperidones. Part 2: Improving oral absorption. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. ResearchGate. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Antibacterial Activity of Novel Phosphonated CF3-β-lactams. ACS Omega. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Publishing. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Stereoselective Synthesis of 3-Alkylidene/Alkylazetidin-2-ones from Azetidin-2,3-diones. ACS Publications. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. [Link]

  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. PubMed. [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. MDPI. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. [Link]

  • Acute care beta-lactam allergy pathways: approaches and outcomes. PubMed. [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. ResearchGate. [Link]

  • Therapeutic modulation of inflammasome pathways. PMC. [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones. ResearchGate. [Link]

  • Signaling Pathways in Inflammation and Anti-inflammatory Therapies. ResearchGate. [Link]

  • Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases. MDPI. [Link]

Sources

The Strategic Utility of 3-Methylazetidin-2-one: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-methylazetidin-2-one, a versatile and highly valuable precursor in modern organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the fundamental principles governing the reactivity of this strained four-membered ring system. We will delve into its stereoselective synthesis, strategic ring-opening reactions to access key structural motifs, and its role as a monomer in the generation of functional polyamides. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical architecture of this compound for the construction of complex molecules, including β-amino acids and novel polymers. Each section is underpinned by established experimental protocols and mechanistic insights to ensure both theoretical understanding and practical applicability.

Introduction: The Enduring Significance of the β-Lactam Core

The β-lactam, or 2-azetidinone, is a four-membered cyclic amide that holds a privileged position in organic and medicinal chemistry. Its historical significance is rooted in the discovery of penicillin and cephalosporin antibiotics, where the strained ring system is the cornerstone of their biological activity. However, the utility of β-lactams extends far beyond their antibiotic properties. The inherent ring strain of the azetidinone core makes it a reactive electrophile, susceptible to nucleophilic attack and subsequent ring-opening. This reactivity transforms the humble β-lactam into a powerful synthetic intermediate, providing access to a diverse array of valuable building blocks.

Among the myriad of substituted β-lactams, this compound stands out as a particularly useful precursor. The methyl group at the C-3 position introduces a chiral center and provides a simple yet influential structural element for synthetic elaboration. This guide will focus specifically on the synthesis and synthetic applications of this compound, offering a detailed examination of its role as a gateway to more complex molecular architectures.

Stereoselective Synthesis of cis-3-Methylazetidin-2-one

The stereochemical configuration of the substituents on the β-lactam ring is crucial for its subsequent application, particularly in the synthesis of chiral molecules. The cis diastereomer of this compound is often the desired isomer for further transformations. A robust and highly stereoselective method to access cis-3-alkylazetidin-2-ones involves the hydrogenation of a 3-alkylideneazetidin-2-one precursor. This approach offers excellent control over the stereochemical outcome.

The underlying principle of this stereoselectivity is the facial bias imposed by the substituents on the azetidinone ring during the catalytic hydrogenation. The catalyst, typically palladium on carbon (Pd/C), coordinates to the less sterically hindered face of the double bond, leading to the delivery of hydrogen from that face and resulting in the formation of the cis product with high diastereoselectivity.

Diagram 1: General Workflow for the Synthesis of cis-3-Methylazetidin-2-one

synthesis_workflow start Azetidin-2,3-dione grignard Regioselective Grignard Reaction (e.g., MeMgBr) start->grignard dehydration Dehydration (e.g., PPh3/CCl4) grignard->dehydration hydrogenation Stereoselective Hydrogenation (H2, Pd/C) dehydration->hydrogenation product cis-3-Methylazetidin-2-one hydrogenation->product

Caption: Synthetic pathway to cis-3-methylazetidin-2-one.

Experimental Protocol: Stereoselective Hydrogenation of 3-Methyleneazetidin-2-one

This protocol is adapted from a general procedure for the synthesis of cis-3-alkylazetidin-2-ones.

Materials:

  • 3-Methyleneazetidin-2-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3-methyleneazetidin-2-one (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as specified in the parent procedure) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure cis-3-methylazetidin-2-one.

Expected Outcome: This procedure should yield the cis-3-methylazetidin-2-one with high diastereoselectivity. The stereochemistry can be confirmed by ¹H NMR spectroscopy, where the coupling constant between the protons at C-3 and C-4 will be indicative of the cis relationship.

This compound as a Precursor to β-Amino Acids

One of the most powerful applications of this compound is its use as a precursor for the synthesis of β-amino acids and their derivatives. Specifically, it serves as a synthon for β-aminobutyric acid, a non-proteinogenic amino acid with various biological activities. The core of this transformation is the nucleophilic ring-opening of the strained β-lactam ring.

The mechanism involves the attack of a nucleophile at the electrophilic carbonyl carbon of the azetidinone. This is followed by cleavage of the N1-C2 amide bond, which is the most common pathway for ring-opening. The choice of nucleophile dictates the nature of the resulting β-amino acid derivative. For example, hydrolysis with aqueous acid or base will yield the free β-amino acid, while alcoholysis will produce the corresponding β-amino ester.

Diagram 2: Nucleophilic Ring-Opening of this compound

ring_opening reactant This compound product β-Aminobutyric Acid Derivative reactant->product Ring-Opening nucleophile Nucleophile (Nu-H) (e.g., H2O, ROH, RNH2) nucleophile->product

Caption: General scheme for the synthesis of β-amino acid derivatives.

Experimental Protocol: Synthesis of Ethyl 3-aminobutanoate from this compound

This protocol describes the ethanolysis of this compound to produce the corresponding ethyl ester of β-aminobutyric acid.

Materials:

  • cis-3-Methylazetidin-2-one

  • Anhydrous ethanol (EtOH)

  • Strong acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄) or a Lewis acid

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cis-3-methylazetidin-2-one (1.0 eq) in an excess of anhydrous ethanol.

  • To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by carefully adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 3-aminobutanoate by distillation or column chromatography.

Self-Validation: The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic β-lactam carbonyl peak in the IR spectrum and the appearance of an ester carbonyl peak are indicative of a successful reaction.

Anionic Ring-Opening Polymerization (AROP) of this compound

Beyond its use in small molecule synthesis, this compound can serve as a monomer for the synthesis of polyamides. The anionic ring-opening polymerization (AROP) of β-lactams is a well-established method for producing nylon-3 type polymers. This process is typically initiated by a strong base that deprotonates the lactam to form a lactamate anion. This anion then acts as the nucleophile, attacking another monomer molecule to propagate the polymer chain.

The polymerization of this compound would lead to the formation of poly(3-methyl-β-alanine), a polyamide with a methyl group on the repeating unit. This side chain can influence the physical properties of the resulting polymer, such as its solubility, crystallinity, and thermal behavior.

Table 1: Key Components in the Anionic Ring-Opening Polymerization of β-Lactams

ComponentRole in PolymerizationExamples
Monomer The repeating unit of the polymerThis compound
Initiator A strong, non-nucleophilic base that generates the lactamate anionAlkali metals, metal hydrides (e.g., NaH), organometallic compounds
Activator (Co-initiator) An N-acylated lactam that accelerates the polymerizationN-acetylcaprolactam, isocyanates

Diagram 3: Mechanism of Anionic Ring-Opening Polymerization

arop_mechanism cluster_initiation Initiation cluster_propagation Propagation monomer1 This compound lactamate Lactamate Anion monomer1->lactamate Deprotonation base Strong Base (B-) base->lactamate lactamate2 Lactamate Anion dimer Dimeric Anion lactamate2->dimer Nucleophilic Attack monomer2 This compound monomer2->dimer ... ... dimer->... Chain Growth

Caption: Simplified mechanism of AROP of this compound.

General Experimental Considerations for AROP of this compound

General Procedure Outline:

  • The monomer, this compound, must be purified, typically by distillation or recrystallization.

  • The polymerization is carried out under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • The initiator (e.g., sodium hydride) is added to the molten monomer or a solution of the monomer in a dry, aprotic solvent.

  • An activator (e.g., N-acetylcaprolactam) is then introduced to accelerate the reaction.

  • The polymerization is typically conducted at elevated temperatures.

  • The reaction is quenched, and the polymer is isolated and purified, often by precipitation in a non-solvent.

Causality in Experimental Design: The choice of initiator and activator, as well as the reaction temperature, will significantly impact the rate of polymerization, the molecular weight of the resulting polymer, and the polydispersity index. For instance, a higher initiator concentration will generally lead to a lower molecular weight polymer.

Conclusion and Future Outlook

This compound is a potent and versatile precursor in organic synthesis. Its value lies in the strategic combination of a strained four-membered ring, which provides the driving force for ring-opening reactions, and a methyl substituent that introduces a key structural and stereochemical element. This guide has provided a framework for understanding and utilizing this important building block, from its stereoselective synthesis to its application in the preparation of β-amino acids and as a monomer for novel polyamides.

The continued exploration of new catalytic systems for both the synthesis and ring-opening of this compound will undoubtedly lead to even more efficient and selective transformations. Furthermore, the investigation of the properties and applications of poly(3-methyl-β-alanine) and its copolymers remains a promising area for materials science research. As the demand for enantiomerically pure and structurally diverse molecules grows, particularly in the pharmaceutical and polymer industries, the strategic importance of precursors like this compound is set to increase.

References

  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. (n.d.). MDPI.
  • Anionic Ring-Opening Polymerization of β-Alkoxymethyl-Substituted β-Lactones. (2008). ACS Publications.
  • Novel and Recent Synthesis and Applications of β-Lactams. (2010). PubMed Central.
  • Ring-opening polymerization of lactams. Living anionic polymerization and its applications. (2001). ResearchGate.
  • Anionic Ring-Opening Polymerization of β-Alkoxymethyl-Substituted β-Lactones. (2008). ACS Publications.
  • Synthesis of beta-lactams with pi electron-withdrawing substituents. (2021). ResearchGate.
  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022). The Royal Society of Chemistry.
  • Novel and Recent Synthesis and Applications of β-Lactams. (2010). SciSpace.
  • Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. (n.d.). National Institutes of Health.
  • Recent chemistry of the β-lactam antibiotics. (1981). ACS Publications.
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. (2015). PubMed Central.
  • beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. (2012). ResearchGate.
  • β-Aminobutyric acid. (n.d.). Wikipedia.
  • 3-Methylidene-beta-lactams as potential inhibitors of beta-lactamases.

Foreword: The Enduring Legacy and Synthetic Challenge of the β-Lactam Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of β-Lactams

The β-lactam (2-azetidinone) is arguably one of the most influential heterocyclic scaffolds in modern medicine and organic synthesis.[1] Its fame originates from the discovery of penicillin, a moment that revolutionized the treatment of bacterial infections and saved countless lives.[1][2] The core of penicillin's power, and that of subsequent antibiotic classes like cephalosporins, carbapenems, and monobactams, lies in the strained four-membered ring.[2] This inherent ring strain makes the amide bond highly susceptible to nucleophilic attack, allowing it to irreversibly acylate bacterial transpeptidases and inhibit cell wall synthesis.

From a synthetic chemist's perspective, this same reactivity presents a formidable challenge. The construction of this strained ring requires carefully orchestrated strategies that can control stereochemistry at up to two adjacent centers, often while navigating sensitive functional groups. This guide provides an in-depth exploration of the core synthetic methodologies developed to assemble the β-lactam ring, from foundational cycloadditions to modern catalytic and C-H activation strategies. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but the causal logic behind the experimental choices that govern their success.

The Cornerstone of β-Lactam Synthesis: The Staudinger [2+2] Cycloaddition

The most historic and fundamentally important method for constructing the 2-azetidinone ring is the [2+2] cycloaddition of a ketene and an imine, first reported by Hermann Staudinger in 1907.[2] This reaction, often called the Staudinger synthesis, remains a workhorse in the field due to its reliability and versatility.[3][4][5]

Mechanistic Insights and Stereochemical Control

The reaction proceeds through a stepwise mechanism. The initial step involves the nucleophilic attack of the imine nitrogen onto the electrophilic carbonyl carbon of the ketene.[6] This forms a zwitterionic intermediate, which then undergoes conrotatory ring closure to yield the β-lactam.[6]

The stereochemical outcome of the Staudinger synthesis is a critical consideration and is dictated by the relative rates of ring closure versus isomerization of the zwitterionic intermediate.[6] Several factors influence the final diastereoselectivity:

  • Imine Geometry: (E)-imines generally lead to cis-β-lactams, while (Z)-imines tend to produce trans-β-lactams.[4]

  • Substituent Electronic Effects: The electronic properties of the substituents on both the ketene and the imine play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams.[6] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow this closure, allowing for isomerization and leading preferentially to trans-β-lactams.[4][6]

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Experimental Protocol: Synthesis of a cis-β-Lactam

This protocol describes the synthesis of a cis-3-acetoxy-4-aryl-β-lactam, a common precursor. The choice of acetoxyacetyl chloride provides an electron-donating ketene precursor, thus favoring the cis diastereomer.

Materials:

  • Appropriate substituted imine (1.0 eq)

  • Triethylamine (Et₃N) (2.0 eq), freshly distilled

  • Acetoxyacetyl chloride (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the imine (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.0 eq) to the solution and stir for 10 minutes.

  • Dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and add it to the dropping funnel.

  • Add the acetoxyacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The ketene is generated in situ.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure cis-β-lactam. The cis configuration can be confirmed by ¹H-NMR based on the coupling constants of the C3 and C4 protons.[2]

The Kinugasa Reaction: A Copper-Catalyzed Route to cis-β-Lactams

The Kinugasa reaction is a powerful and remarkably direct strategy for synthesizing β-lactams from terminal alkynes and nitrones, mediated by a copper(I) salt.[7] A key advantage of this reaction is its high stereoselectivity, typically affording cis-substituted β-lactam products.[7]

Mechanistic Pathway

The reaction is a cascade process initiated by the formation of a copper(I) acetylide from the terminal alkyne.[7][8] This copper acetylide then undergoes a 1,3-dipolar cycloaddition with the nitrone to generate a five-membered copper-containing isoxazolidine intermediate.[7][8][9] This intermediate is unstable and rearranges, ultimately leading to the formation of the four-membered β-lactam ring.[7][9] The reaction is often performed under oxygen-free conditions to prevent the competing Glaser-type homodimerization of the alkyne.[10]

Kinugasa_Reaction cluster_reactants Reactants cluster_intermediates Intermediates Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Salt - H+ Nitrone Nitrone Isoxazolidine Five-membered Isoxazolidine Intermediate Nitrone->Isoxazolidine Cu_I Cu(I) Salt Cu_Acetylide->Isoxazolidine + Nitrone [3+2] Cycloaddition Product cis-β-Lactam Isoxazolidine->Product Rearrangement

Caption: Simplified workflow of the Kinugasa Reaction.

Experimental Protocol: Copper-Catalyzed Synthesis of a 4-Substituted β-Lactam

This protocol is adapted from modern procedures that utilize readily available copper sources and bases.

Materials:

  • Nitrone derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (1.5 eq) or another suitable base

  • Toluene or THF, anhydrous and deoxygenated

  • Celite

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (10 mol%) and the nitrone (1.0 eq).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add the terminal alkyne (1.2 eq) followed by triethylamine (1.5 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (silica gel) to obtain the desired β-lactam.

The Frontier: Catalytic Asymmetric Synthesis and C-H Activation

While classical methods are robust, the demand for enantiomerically pure β-lactams for pharmaceutical applications has driven the development of sophisticated catalytic asymmetric strategies.[1][11] Concurrently, the push for greater synthetic efficiency and atom economy has brought C-H activation to the forefront.[12]

Catalytic Asymmetric Synthesis

The majority of catalytic asymmetric approaches focus on variants of the Staudinger reaction.[13][14] The core challenge is that the traditional Staudinger cycloaddition proceeds without a catalyst.[11] The breakthrough came from rendering the imine component non-nucleophilic (e.g., by using N-tosyl or electron-deficient imines), thereby necessitating a catalyst to activate the ketene precursor.[11][15]

Chiral nucleophilic amines, such as alkaloids (e.g., benzoylquinine) or planar-chiral N-heterocyclic carbenes (NHCs), are employed as catalysts.[6][11][16] The catalyst reacts with an acid chloride to form a chiral ketene enolate, which then adds to the imine in a highly controlled stereochemical environment, inducing high levels of enantioselectivity.

Table 1: Comparison of Catalysts in Asymmetric Staudinger Reactions

Catalyst TypeImine TypeTypical ee (%)DiastereoselectivityReference
Chiral Amines (e.g., Benzoylquinine)N-Tosyl Imines80-99%High for cis[11][16]
N-Heterocyclic Carbenes (NHCs)N-Boc Arylimines85-97%High for cis[16]
P,N-Ligands (e.g., HETPHOX) with Cu(I)Nitrones (Kinugasa)10-48%Moderate for cis[1]
Chiral Dirhodium(II) CarboxylatesEnoldiazoacetamides83-99%Exclusive for cis[17]
C-H Activation for Lactamization

A paradigm shift in β-lactam synthesis involves forming the ring not by cycloaddition, but by intramolecular amination of an unactivated C-H bond.[12] Palladium-catalyzed C(sp³)-H activation has emerged as a powerful tool for this transformation.[18][19]

In a typical approach, a substrate containing a directing group (such as an 8-aminoquinoline amide) is treated with a palladium(II) catalyst and an oxidant.[18][20] The directing group coordinates to the palladium center, positioning it to selectively activate a specific C-H bond on a tethered alkyl chain. This forms a palladacycle intermediate, which, upon oxidative amination, undergoes reductive elimination to forge the C-N bond and close the β-lactam ring.[20] While this method can be highly effective, the formation of a strained four-membered ring via reductive elimination can be challenging.[20]

CH_Activation Start Substrate with Directing Group (DG) Complex Substrate-Pd Complex Start->Complex + Pd(II) Pd_cat Pd(II) Catalyst Palladacycle Palladacycle Intermediate Complex->Palladacycle C-H Activation Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Oxidant Oxidant Oxidant (e.g., AgOAc) Product β-Lactam Pd_IV->Product Reductive Elimination (C-N bond formation) Pd_II_regen Pd(II) Catalyst (Regenerated) Pd_IV->Pd_II_regen

Caption: General catalytic cycle for Pd-catalyzed C-H lactamization.

Specialized and Bio-Inspired Methodologies

Enzymatic Synthesis

Nature's own catalysts, enzymes, offer an alternative route to β-lactams under exceptionally mild, aqueous conditions.[21] Penicillin-G acylase from E. coli is a well-studied enzyme that can catalyze the acylation of β-lactam nuclei.[21][22] This approach is particularly valuable for the industrial synthesis of semi-synthetic antibiotics. The reaction parameters, including pH, temperature, and solvent system, are critical for optimizing the synthetic yield over competing hydrolysis reactions.[22][23] For instance, conducting the synthesis in frozen media has been shown to dramatically increase the ratio of aminolysis (synthesis) to hydrolysis, leading to higher yields.[21]

Conclusion and Future Outlook

The synthesis of β-lactams has evolved from a single name reaction into a diverse and sophisticated field of organic chemistry. The Staudinger and Kinugasa reactions remain the foundational pillars for constructing the 2-azetidinone core, providing reliable access to a wide array of structures.

The future of β-lactam synthesis will undoubtedly focus on enhancing catalytic efficiency and expanding the scope of asymmetric transformations.[2] The development of novel catalysts that can operate under milder conditions with broader functional group tolerance is a key objective.[24] Furthermore, methodologies like C-H activation, which offer new synthetic disconnections and improve atom economy, will continue to be refined.[12] As our understanding of reaction mechanisms deepens, we can expect the design of even more elegant and practical solutions to the enduring challenge of synthesizing this small but mighty heterocycle.

References

  • M. I. van der Wielen, L., van der Meij, P., van den Tweel, W. (n.d.). Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media.
  • Alcaide, B., Almendros, P., Aragoncillo, C. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., III, & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. [Link]
  • Kaur, N. (n.d.). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • (n.d.). Staudinger Synthesis. Organic Chemistry Portal. [Link]
  • Wasa, M., Yu, J.-Q. (2008). Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions. Journal of the American Chemical Society. [Link]
  • France, S., Shah, M. H., & Lectka, T. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews. [Link]
  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., III, & Lectka, T. (n.d.). Catalytic, Asymmetric Synthesis of -Lactams. The Lectka Group, Johns Hopkins University. [Link]
  • (2014). Palladium-Catalyzed C–H Activation Route to β-Lactams. Synfacts. [Link]
  • Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal. [Link]
  • Sytchanova, E. N., & Satarova, D. E. (2015). [Enzymatic Synthesis of Acidic β-Lactams (Review)].
  • Popik, O., Grzeszczyk, B., Staszewska-Krajewska, O., Furman, B., & Chmielewski, M. (2020). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry. [Link]
  • Basheer, A., & Fruk, L. (2017). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. MDPI. [Link]
  • Wasa, M., & Yu, J.-Q. (2008). Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions.
  • Wegman, M. A., Janssen, M. H., van Rantwijk, F., & Sheldon, R. A. (2001). Enzymatic synthesis of beta-lactam antibiotics via direct condensation.
  • Chmielewski, M., Kutaszewicz, R., Ulikowski, A., Michalak, M., Wołosewicz, K., Stecko, S., & Furman, B. (2024). The Kinugasa Reaction. Organic Reactions. [Link]
  • (n.d.). Synthesis of β-Lactams Through Alkyne–Nitrone Cycloadditions.
  • Hafez, A. M., & Lectka, T. (2004). Advances in the Catalytic, Asymmetric Synthesis of β-Lactams. Accounts of Chemical Research. [Link]
  • Hafez, A. M., & Lectka, T. (2004). Advances in the catalytic, asymmetric synthesis of beta-lactams.
  • (2022). Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone!. YouTube. [Link]
  • (n.d.). β-Lactam synthesis. Organic Chemistry Portal. [Link]
  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
  • Sytchanova, E. N. (2015). Enzymatic synthesis of beta-lactam antibiotics. Analytical review.
  • (n.d.). Staudinger synthesis. Wikipedia. [Link]
  • Sytchanova, E. N. (2015). Enzymatic synthesis of β-lactam acids (review).
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry. [Link]
  • Institute for Basic Science. (2023).
  • Guney, T. (2015). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Chemical Science Blog. [Link]
  • Aranda, M. T., Pérez-Faginas, P., & González-Muñiz, R. (2013). An Update on the Synthesis of β-Lactams. Bentham Science Publisher. [Link]
  • Foley, D. J., et al. (2015). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. RSC Publishing. [Link]
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2006). Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage.
  • Foley, D. J., et al. (2014). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions.
  • (2020). Electrochemical Ring Expansion to Synthesize Medium-Sized Lactams Through C–C Bond Cleavage. CCS Chemistry. [Link]
  • Foley, D. J., et al. (2021). Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams. White Rose Research Online. [Link]

Sources

Stereochemistry of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The azetidin-2-one, or β-lactam, scaffold is a cornerstone of medicinal chemistry, most notably as the core of penicillin and related antibiotics.[1][2] The introduction of substituents onto this four-membered ring can generate stereocenters, profoundly influencing the molecule's biological activity and pharmacokinetic properties. This technical guide provides a comprehensive examination of the stereochemistry of 3-methylazetidin-2-one, a fundamental chiral β-lactam.[3] We will explore the critical aspects of its stereoisomers, the strategic approaches to stereoselective synthesis, the methodologies for resolving racemic mixtures, and the definitive analytical techniques for assigning absolute configuration. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemical control in heterocyclic chemistry.

The Stereochemical Imperative of this compound

The substitution of a methyl group at the C3 position of the azetidin-2-one ring introduces a chiral center, giving rise to two non-superimposable mirror images known as enantiomers: (R)-3-methylazetidin-2-one and (S)-3-methylazetidin-2-one.

In the pharmaceutical realm, the distinction between enantiomers is not trivial. It is a well-established principle that stereoisomers of a chiral drug can exhibit significantly different, and sometimes opposing, pharmacological and toxicological effects.[4][5] This is due to the stereospecific nature of biological receptors and enzymes, which are themselves chiral. Therefore, the ability to synthesize and analyze a single, desired enantiomer of this compound is paramount for its development as a drug intermediate or a biologically active agent itself.

Strategic Pathways to Stereochemical Control: Synthesis and Resolution

Achieving enantiopurity for this compound can be approached via two primary strategies: direct asymmetric synthesis to create the desired enantiomer selectively, or the resolution of a racemic mixture produced through a non-stereoselective synthesis.

Asymmetric Synthesis: Building Chirality Intentionally

The most elegant and efficient approach is to control the stereochemistry during the formation of the β-lactam ring.

2.1.1. The Staudinger [2+2] Cycloaddition

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a foundational method for constructing β-lactams.[1][6] To induce stereoselectivity, this reaction can be modified in several ways:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or imine precursor forces the cycloaddition to proceed through a diastereomeric transition state, favoring the formation of one stereoisomer over the other. The auxiliary is subsequently cleaved to yield the enantioenriched product.

  • Chiral Catalysis: A more advanced approach involves using a chiral catalyst, such as a planar-chiral nucleophile, to orchestrate the cycloaddition enantioselectively.[1] This method is highly atom-economical as the chirality resides in a substoichiometric catalyst rather than a stoichiometric auxiliary.

The reaction can yield both cis and trans diastereomers depending on the substitution pattern and reaction conditions, adding another layer of stereochemical complexity that must be carefully controlled.[6][7]

2.1.2. Modern Catalytic Methods: C-H Functionalization

Contemporary organic synthesis has introduced powerful methods for β-lactam construction. Palladium or rhodium-catalyzed intramolecular C-H amidation or functionalization reactions can form the azetidinone ring with exceptional levels of stereocontrol, often achieving high yields and enantiomeric excess (ee).[8][9] These methods provide a streamlined route to β-aryl β-lactams from simple precursors.[9]

Protocol Example: Catalytic Asymmetric Staudinger Reaction

This is a representative protocol based on established principles. Specific substrates and catalysts require optimization.

  • Catalyst Preparation: In a nitrogen-purged glovebox, dissolve the planar-chiral catalyst (e.g., a derivative of 4-(pyrrolidino)pyridine) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Reaction Setup: To a flame-dried, nitrogen-purged flask, add the imine substrate (1.0 eq) and the catalyst solution (0.1 eq). Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Ketene Precursor Addition: Dissolve the acid chloride (ketene precursor, 1.2 eq) and a non-nucleophilic base (e.g., a proton sponge, 1.2 eq) in anhydrous DCM.

  • Reaction Execution: Add the acid chloride/base solution dropwise to the cold imine/catalyst mixture over 30 minutes. The in-situ generation of the ketene is critical for minimizing side reactions.

  • Monitoring and Quenching: Stir the reaction at -78 °C for 4-6 hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched this compound.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC (see Section 3.2).

Resolution of Racemic Mixtures

When a stereoselective synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers.

2.2.1. Chiral Derivatization and Diastereomer Separation

This classical method involves reacting the racemic this compound with an enantiopure chiral derivatizing agent (CDA), such as a chiral acid or alcohol.[10] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), allowing them to be separated by standard techniques like crystallization or column chromatography. Following separation, the chiral auxiliary is chemically removed to yield the individual, pure enantiomers.

2.2.2. Chiral Preparative Chromatography

A more direct and widely used method is chiral chromatography.[11] A racemic mixture is passed through a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column containing a chiral stationary phase (CSP). The CSP, itself enantiopure, forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for the separation and collection of each enantiomer.[11][12]

Workflow: Resolution and Analysis

The following diagram outlines the logical flow from a racemic mixture to enantiomerically pure compounds and their subsequent analysis.

G cluster_synthesis Synthesis cluster_resolution Resolution cluster_separation Separation cluster_analysis Analysis & Assignment racemic Racemic this compound resolution_method Chiral Resolution (e.g., Chiral HPLC) racemic->resolution_method Injection enantiomer_R (R)-Enantiomer resolution_method->enantiomer_R Early Elution enantiomer_S (S)-Enantiomer resolution_method->enantiomer_S Late Elution analysis Stereochemical Analysis (NMR, CD, X-ray) enantiomer_R->analysis enantiomer_S->analysis final_product Enantiopure Product (Known Configuration) analysis->final_product

Caption: Workflow for chiral resolution and analysis.

Definitive Stereochemical Assignment: Analytical Methodologies

Once an enantiomerically enriched or pure sample is obtained, its absolute configuration (i.e., R or S) and purity must be rigorously determined.

X-ray Crystallography: The Unambiguous Standard

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[13][14] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, the precise three-dimensional arrangement of every atom in the molecule can be determined. This provides an unambiguous assignment of stereochemistry. The primary challenge of this technique is the prerequisite of growing a suitable single crystal, which can be difficult.[14]

Chiroptical Spectroscopy

These methods exploit the differential interaction of enantiomers with polarized light.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. By comparing the experimental spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be confidently assigned.[4]

  • Optical Rotation: While historically significant, measuring the specific rotation of a sample with a polarimeter is less definitive. It confirms optical activity but assigning the absolute configuration based solely on the sign of rotation (+ or -) can be unreliable without reference to a known standard.

NMR Spectroscopy for Purity and Relative Stereochemistry

While standard NMR spectroscopy cannot differentiate between enantiomers, it is a powerful tool for determining enantiomeric purity (ee) when a chiral auxiliary is used.

  • Use of Chiral Derivatizing/Solvating Agents: By adding a chiral solvating agent to the NMR tube or by creating a chiral derivative (as in Section 2.2.1), the chemical environment around the two enantiomers becomes diastereomeric.[10] This breaks the magnetic equivalence, causing previously overlapping signals in the ¹H or ¹³C spectrum to split into two distinct sets of peaks. The ratio of the integration of these peaks directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of enantiomeric excess.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For more complex β-lactams with multiple stereocenters, 2D NOE experiments (NOESY/ROESY) can establish the relative stereochemistry.[15] This technique detects through-space interactions between protons that are close to each other (<5 Å), allowing for the mapping of the molecule's 3D conformation in solution.[4][15]

Table 1: Comparison of Analytical Techniques for Stereochemical Assignment

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute configuration, bond lengths/anglesUnambiguous, definitive "gold standard"Requires a high-quality single crystal
Circular Dichroism (CD) Absolute configuration, solution conformationHigh sensitivity, requires small sample amountRequires a chromophore near the stereocenter; relies on computational accuracy
NMR Spectroscopy Enantiomeric excess (with chiral agents), relative stereochemistry (NOE)Provides detailed structural information, quantitative purity analysisCannot determine absolute configuration directly; requires chiral additives to resolve enantiomers
Optical Rotation Confirms chirality (optical activity)Simple, rapid measurementUnreliable for assigning absolute configuration without a known standard

Decision Workflow for Stereochemical Analysis

G start Enantioenriched Sample Obtained q1 Is a single crystal available? start->q1 xray Perform Single-Crystal X-ray Crystallography q1->xray Yes q2 Is absolute configuration required? q1->q2 No end_abs Absolute Configuration Determined xray->end_abs cd_spec Use Circular Dichroism (CD) + Quantum Calculations q2->cd_spec Yes q3 Is enantiomeric purity (ee) the primary goal? q2->q3 No cd_spec->end_abs nmr_chiral Use NMR with Chiral Solvating/Derivatizing Agent q3->nmr_chiral Yes end_ee Enantiomeric Purity Quantified q3->end_ee No, relative stereochem only nmr_chiral->end_ee

Caption: Decision tree for selecting an analytical method.

Conclusion

The stereochemistry of this compound is not an academic footnote but a central consideration for its practical application in research and development. Control over its chirality is achievable through sophisticated asymmetric syntheses or efficient resolution protocols. The verification of this control relies on a suite of powerful analytical techniques, with X-ray crystallography providing the ultimate structural proof and spectroscopic methods offering versatile solutions for determining both absolute configuration and enantiomeric purity. A thorough and rigorous approach to the stereochemistry of this fundamental scaffold is indispensable for advancing the design and development of novel, safer, and more effective chiral molecules in medicinal chemistry.

References

  • Lectka, T., et al. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society.
  • Doyle, M. P., et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Chemical Science.
  • Chen, G., et al. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. ACS Catalysis.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
  • Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Molecules.
  • Kavanagh, R. J., et al. (2019). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistrySelect.
  • Sagan, F., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. International Journal of Molecular Sciences.
  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
  • Fernandes, C., et al. (2022). Enantiomers and Their Resolution. Encyclopedia.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • LibreTexts Chemistry. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
  • Al-Tel, T. H., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences.
  • Huang, Z., & Egli, M. (2008). Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography. Current Organic Chemistry.

Sources

A Guide to the Spectroscopic Characterization of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the β-Lactam Core

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide of paramount importance in the pharmaceutical industry, most notably as the core structural motif of penicillin and cephalosporin antibiotics. The inherent ring strain of the β-lactam system is crucial to its biological activity, rendering the amide bond susceptible to nucleophilic attack and allowing it to act as an effective acylating agent of bacterial enzymes involved in cell wall synthesis.

The substitution pattern on the β-lactam ring profoundly influences its chemical stability, biological activity, and pharmacokinetic properties. The addition of a methyl group at the C3 position, as in 3-Methylazetidin-2-one, introduces a chiral center and can modulate the molecule's interaction with biological targets. Accurate and unambiguous structural elucidation through spectroscopic methods is therefore a critical step in the development of novel β-lactam-containing molecules.

This guide will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) for this compound, providing a comprehensive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, yet informative. The key signals will arise from the protons on the azetidinone ring and the methyl substituent.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)Notes
CH₃~1.2 - 1.5Doublet (d)J = ~7 HzCoupled to the C3 proton.
C4-H₂~3.0 - 3.5Multiplet (m)The two protons at C4 are diastereotopic and will likely appear as a complex multiplet due to geminal and vicinal coupling.
C3-H~3.5 - 4.0Multiplet (m)Coupled to the C4 protons and the methyl protons.
N-H~7.0 - 8.5Broad Singlet (br s)The chemical shift is highly dependent on solvent and concentration.

Causality Behind Experimental Choices in ¹H NMR:

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice, though for compounds with exchangeable protons like the N-H, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often results in sharper N-H signals.

  • Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which would be particularly useful in resolving the complex multiplets of the C3 and C4 protons.

Experimental Protocol for ¹H NMR Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can lock onto the deuterium signal of the solvent.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures, ensuring proper shimming to achieve optimal resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)Notes
C H₃~10 - 20The methyl carbon, typically found in the upfield region.
C 4~40 - 50The methylene carbon of the β-lactam ring.
C 3~45 - 55The methine carbon, shifted downfield due to the adjacent carbonyl and nitrogen atoms.
C 2 (C=O)~170 - 180The carbonyl carbon, the most downfield signal, is characteristic of the strained lactam ring.[1]

Expertise in Interpretation:

The chemical shift of the carbonyl carbon (C2) is a key diagnostic marker for the β-lactam ring. Its downfield position is a direct consequence of the deshielding effect of the carbonyl oxygen and the significant ring strain, which influences the hybridization and electronic environment of this carbon.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most prominent and diagnostic absorption band will be that of the carbonyl group (C=O) of the β-lactam ring.

Expected IR Absorption Data for this compound

Functional GroupExpected Absorption Range (cm⁻¹)IntensityNotes
N-H Stretch3200 - 3400Medium-BroadThe position and shape can be affected by hydrogen bonding.
C-H Stretch (sp³)2850 - 3000Medium-StrongFrom the methyl and methylene groups.
C=O Stretch (β-lactam)1730 - 1780Strong, SharpThis is a highly characteristic absorption. The higher frequency compared to a typical acyclic amide is due to the significant ring strain.
C-N Stretch1200 - 1350Medium

Trustworthiness of the Carbonyl Signal:

The carbonyl stretching frequency of a β-lactam is a reliable indicator of the presence of the four-membered ring. In acyclic amides, the C=O stretch typically appears around 1650 cm⁻¹. The significant increase in frequency (to ~1750 cm⁻¹) in β-lactams is a direct consequence of the geometric constraints of the ring, which reduce the resonance delocalization of the nitrogen lone pair into the carbonyl group, thereby increasing the double bond character of the C=O bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural clues.

Expected Mass Spectrometry Data for this compound

  • Molecular Ion (M⁺): The expected exact mass of this compound (C₄H₇NO) is 85.0528 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm this elemental composition.

  • Key Fragmentation Pattern: A characteristic fragmentation pathway for β-lactams is the cleavage of the four-membered ring. This can occur via a retro-[2+2] cycloaddition-type mechanism. For this compound, this would likely lead to the formation of fragments corresponding to ethene (CH₂=CH₂) and methyl isocyanate (CH₃-N=C=O), or their corresponding radical cations.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of this compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Synthesis->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, N-H) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity - Determine Stereochemistry Synthesis->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: A logical workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. While direct experimental data is not widely published, a thorough understanding of the fundamental spectroscopic principles governing β-lactams allows for a detailed and accurate prediction of their spectral features. The characteristic high-frequency carbonyl stretch in the IR, the unique chemical shifts of the ring protons and carbons in the NMR, and the predictable fragmentation patterns in the mass spectrum together provide a comprehensive and self-validating system for the unambiguous identification and structural elucidation of this important heterocyclic compound. This guide provides a foundational framework for researchers to confidently approach the characterization of this compound and its derivatives in their scientific endeavors.

References

  • PubChem. This compound.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • National Institute of Standards and Technology. Azetidine. NIST Chemistry WebBook. [Link]

Sources

Navigating the Market for 3-Methylazetidin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on Sourcing, Specification, and Application of a Key β-Lactam Building Block

Introduction: The Versatile Chemistry of 3-Methylazetidin-2-one

This compound, a substituted β-lactam, is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its strained four-membered ring imparts significant reactivity, making it a versatile precursor for a range of molecular scaffolds. The inherent chirality and functionality of this compound and its derivatives have led to their incorporation into a variety of biologically active molecules and novel polymeric materials.

The β-lactam ring is a well-established pharmacophore, most notably in penicillin and cephalosporin antibiotics. However, the utility of azetidinone scaffolds extends far beyond antibacterial agents. They serve as rigid templates in the design of enzyme inhibitors, anticancer agents, and other therapeutics.[1][2] The methyl substituent at the 3-position provides a simple chiral center, influencing the stereochemical outcome of subsequent reactions and the ultimate biological activity of the target molecules.

Furthermore, this compound and related β-lactams are important monomers for the synthesis of nylon-3 polymers through ring-opening polymerization (ROP).[3][4][5] These poly-β-peptides are of growing interest in biomaterials science due to their unique properties and potential applications in drug delivery and tissue engineering.[3][4]

Given its significance, a reliable and well-characterized source of this compound is crucial for researchers. This guide provides a comprehensive overview of commercial suppliers, critical quality attributes to consider, and key applications to facilitate its effective use in the laboratory.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, primarily for research and development purposes. The available products can vary in terms of purity, analytical characterization, and quantity. Below is a comparative overview of prominent suppliers.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (Merck) This compound52613-35-1Typically ≥95%A well-established supplier with extensive documentation.
TCI (Tokyo Chemical Industry) This compound52613-35-1>98.0% (GC)Known for high-purity reagents and detailed analytical data.[6]
BLD Pharmatech This compound52613-35-1≥97%Offers a range of building blocks for pharmaceutical research.[7]
Chemsrc This compound58521-61-297.0%An online marketplace that aggregates suppliers.[8]
Advanced ChemBlocks (3S,4S)-3-Amino-4-methyl-2-azetidinone87791-62-695%Provides chiral derivatives of this compound.[9]

Note: The CAS number for the racemic mixture of this compound is 52613-35-1. Another CAS number, 58521-61-2, is also associated with this compound.[10] Researchers should verify the specific stereochemistry if it is critical for their application.

Quality Assessment and Supplier Selection: A Workflow for Researchers

Selecting the right supplier and ensuring the quality of this compound is paramount for reproducible and reliable experimental results. The following workflow outlines key steps for researchers to consider.

G cluster_0 Sourcing & Initial Screening cluster_1 Technical Evaluation cluster_2 Final Selection & Incoming QC Identify Potential Suppliers Identify Potential Suppliers Request Quotations & Lead Times Request Quotations & Lead Times Identify Potential Suppliers->Request Quotations & Lead Times Review Preliminary Specifications Review Preliminary Specifications Request Quotations & Lead Times->Review Preliminary Specifications Request Certificate of Analysis (CoA) Request Certificate of Analysis (CoA) Review Preliminary Specifications->Request Certificate of Analysis (CoA) Evaluate Analytical Data (NMR, GC/LC-MS, etc.) Evaluate Analytical Data (NMR, GC/LC-MS, etc.) Request Certificate of Analysis (CoA)->Evaluate Analytical Data (NMR, GC/LC-MS, etc.) Assess Purity and Impurity Profile Assess Purity and Impurity Profile Evaluate Analytical Data (NMR, GC/LC-MS, etc.)->Assess Purity and Impurity Profile Select Supplier Select Supplier Assess Purity and Impurity Profile->Select Supplier Perform In-house QC on Arrival Perform In-house QC on Arrival Select Supplier->Perform In-house QC on Arrival Release for Experimental Use Release for Experimental Use Perform In-house QC on Arrival->Release for Experimental Use

Caption: Workflow for Sourcing and Quality Control of this compound.

Key Considerations:

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides critical information on the purity, identity, and physical properties of the compound.

  • Analytical Data: Scrutinize the analytical data provided. For this compound, proton and carbon NMR spectra should be consistent with the expected structure. Chromatographic methods like GC or HPLC will provide a quantitative measure of purity.

  • Purity and Impurities: Understand the impurity profile. Potential impurities could arise from the synthetic route and may include starting materials, reagents, or side-products. For applications in catalysis or polymerization, even trace impurities can have a significant impact.

  • Consistency: For long-term projects, it is advisable to establish a relationship with a supplier who can provide consistent quality across different batches.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in several areas of chemical research.

As a Precursor in Medicinal Chemistry

The strained β-lactam ring can be opened by various nucleophiles, providing access to a diverse range of 3-aminobutanoic acid derivatives. These derivatives are valuable chiral building blocks for the synthesis of more complex molecules, including peptide mimics and enzyme inhibitors. The design of novel anticancer agents and c-Met inhibitors has utilized piperidin-2-one scaffolds, which can be conceptually related to azetidinone precursors.[11] The β-lactam structure itself is a useful template for designing novel therapeutic agents.[1] The process of identifying a "lead" compound with some biological activity is the first step in the drug discovery pipeline.[12]

Monomer for Ring-Opening Polymerization (ROP)

This compound can undergo anionic ring-opening polymerization (AROP) to yield poly(3-methyl-β-alanine), a type of nylon-3 polymer.[3][5] The properties of the resulting polymer can be tuned by copolymerization with other β-lactams or by the choice of initiator and reaction conditions.[13] This method is a highly efficient and versatile way to synthesize polyamides.[4]

Illustrative Anionic ROP Mechanism:

G Initiator (Base) Initiator (Base) Lactam Monomer Lactam Monomer Initiator (Base)->Lactam Monomer deprotonation Lactamate Anion Lactamate Anion Lactam Monomer->Lactamate Anion forms Another Lactam Monomer Another Lactam Monomer Lactamate Anion->Another Lactam Monomer nucleophilic attack Dimeric Intermediate Dimeric Intermediate Another Lactam Monomer->Dimeric Intermediate ring-opening Growing Polymer Chain Growing Polymer Chain Dimeric Intermediate->Growing Polymer Chain propagation

Caption: Simplified Mechanism of Anionic Ring-Opening Polymerization of β-Lactams.

Experimental Protocol: General Procedure for Anionic Ring-Opening Polymerization of this compound

This protocol is a generalized procedure and should be adapted and optimized for specific research goals.

Materials:

  • This compound (purified by sublimation or recrystallization)

  • Anhydrous solvent (e.g., THF, DMF)

  • Strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) as an initiator

  • Acylating agent (e.g., acetyl chloride, N-acetyl-ε-caprolactam) as a co-initiator (optional, but recommended for controlled polymerization)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • Monomer and Solvent: In a flame-dried flask under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent.

  • Initiation: Add the initiator (e.g., a solution of potassium tert-butoxide in THF) dropwise to the monomer solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Co-initiation (if applicable): If using a co-initiator, add it to the reaction mixture.

  • Polymerization: Allow the reaction to proceed at the desired temperature for a specified time. Monitor the reaction progress by techniques such as in-situ IR spectroscopy or by taking aliquots for analysis (e.g., GC to measure monomer consumption).[5]

  • Termination: Quench the polymerization by adding a proton source (e.g., methanol or water).

  • Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Characterization: Characterize the resulting polymer by techniques such as NMR spectroscopy, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and differential scanning calorimetry (DSC) to determine thermal properties.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis, medicinal chemistry, and polymer science. A thorough understanding of the available commercial sources, a rigorous approach to quality assessment, and a firm grasp of its chemical reactivity are essential for its successful application in the laboratory. By following the guidelines outlined in this technical guide, researchers can confidently source and utilize this important compound to advance their scientific endeavors.

References

  • Access to Poly-β-Peptides with Functionalized Side Chains and End Groups via Controlled Ring-Opening Polymerization of β-Lactams. Journal of the American Chemical Society. [Link]
  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]
  • Kinetics of Anionic Ring-Opening Polymerization of Variously Substituted β-Lactams: Homopolymerization and Copolymerization.
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link]
  • Lipase-catalyzed ring-opening copolymerization of ε-caprolactone and β-lactam. PubMed. [Link]
  • This compound | C4H7NO | CID 13285795. PubChem - NIH. [Link]
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]
  • 3-(Methylamino)piperidin-2-one hydrochloride (CAS No. 1796889-93-4) Suppliers. ChemicalRegister.com. [Link]
  • This compound | CAS#:58521-61-2. Chemsrc. [Link]
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH. [Link]
  • In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.
  • Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. PubMed. [Link]
  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. PMC - NIH. [Link]
  • Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv

Sources

An In-depth Technical Guide to the Safe Handling and Management of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling information for 3-Methylazetidin-2-one (CAS No. 58521-61-2). As a substituted β-lactam, this compound belongs to a class of molecules with significant chemical reactivity and potential biological activity. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring that researchers can work with this compound effectively and safely.

Core Chemical Identity and Properties

Understanding the fundamental characteristics of this compound is the first step in safe handling. While extensive experimental data is not publicly available for this specific molecule, we can consolidate its identity from various chemical databases.[1]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 58521-61-2[1][2]
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1][3]
Synonyms 3-Methyl-2-azetidinone, β-butyrolactam[1][3]
Computed XLogP3 -0.2[1]

Hazard Assessment: An Evidence-Informed Approach

The β-Lactam Moiety: Inherent Reactivity and Sensitization Potential

The core of this compound is the azetidin-2-one ring, a four-membered cyclic amide known as a β-lactam. This structure is fundamental to the activity of penicillin and cephalosporin antibiotics.[4] The ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening. This inherent reactivity is the primary source of its potential hazards.

The U.S. Food and Drug Administration (FDA) recognizes that β-lactam compounds can be potent sensitizing agents, capable of triggering hypersensitivity or allergic reactions in susceptible individuals upon exposure.[4] For this reason, the FDA mandates stringent manufacturing controls, including the use of separate facilities, to prevent cross-contamination of other drugs with β-lactams.[4] Researchers must assume that this compound shares this sensitizing potential.

cluster_0 Core Hazards of the β-Lactam Moiety Strained_Ring Strained 4-Membered β-Lactam Ring Reactivity High Chemical Reactivity (Susceptible to Nucleophiles) Strained_Ring->Reactivity leads to Sensitization Potential as a Sensitizing Agent (Allergic Response) Reactivity->Sensitization can cause Cross_Contamination Cross-Contamination Risk (Requires Strict Controls) Sensitization->Cross_Contamination necessitates prevention of

Caption: Relationship between the strained ring and key hazards.

Inferred Hazards from Structural Analogs

Given the data gap, it is prudent to consider the GHS classifications for close structural isomers. 4-Methylazetidin-2-one and (S)-3-Amino-1-methylazetidin-2-one are reported to cause skin, eye, and respiratory irritation.[3][5] It is therefore essential to handle this compound as, at a minimum, an irritant.

Inferred HazardGHS Classification (from Analogs)Precautionary Action
Skin Irritation H315: Causes skin irritationAvoid all skin contact. Wear appropriate gloves and a lab coat.[3]
Eye Irritation H319: Causes serious eye irritationWear safety glasses or chemical goggles.[3]
Respiratory Irritation H335: May cause respiratory irritationHandle only in a well-ventilated area or chemical fume hood.[3]
Sensitization (Class Hazard)Implement stringent controls to prevent exposure and cross-contamination.[4]

Standard Operating Procedure: Safe Laboratory Handling

This protocol is designed to minimize exposure and mitigate the risks identified above. It should be incorporated into laboratory-specific operating procedures.

Required Personal Protective Equipment (PPE)

Adequate PPE is non-negotiable. The following table outlines the minimum requirements.

Body PartRequired PPEStandard
Hands Nitrile or neoprene gloves. Change frequently, especially if contact is suspected.ASTM F739 or EN 374
Eyes Safety glasses with side shields or chemical safety goggles.ANSI Z87.1 or EN 166
Body Full-length laboratory coat, worn fully buttoned.N/A
Feet Closed-toe shoes.N/A
Respiratory Not required if handled in a certified chemical fume hood. If weighing outside a hood, consider a fitted N95 respirator.NIOSH or EN 149
Step-by-Step Handling Protocol

This workflow ensures a systematic and safe approach to handling this compound.

cluster_workflow Protocol for Handling this compound Prep 1. Preparation - Don PPE - Prepare work area in fume hood - Assemble all necessary equipment Handling 2. Aliquoting/Weighing - Perform all manipulations in hood - Use dedicated spatulas/glassware - Keep container sealed when not in use Prep->Handling Reaction 3. Use in Reaction - Add reagent slowly to reaction mixture - Maintain inert atmosphere if required - Monitor for any exothermic events Handling->Reaction Cleanup 4. Decontamination & Cleanup - Quench/clean glassware in hood - Wipe down work surface - Dispose of contaminated materials as hazardous waste Reaction->Cleanup Disposal 5. Waste Disposal - Segregate solid and liquid waste - Label waste containers clearly - Follow institutional disposal guidelines Cleanup->Disposal

Caption: Standard workflow for handling this compound.

Detailed Steps:

  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean.[6] Line the work surface with absorbent, disposable bench paper. Assemble all required glassware and reagents.

  • Engineering Controls : All manipulations of solid or neat this compound that could generate dust or vapors must be performed inside a certified chemical fume hood.[7]

  • Handling : Use dedicated glassware and spatulas to avoid cross-contamination.[4] When not in use, keep the container tightly sealed.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep it segregated from strong oxidizing agents.[8] For long-term stability, storage in a refrigerator may be advisable, consistent with practices for other reactive small molecules.[8]

  • Hygiene : After handling, wash hands and forearms thoroughly with soap and water.[9] Do not eat, drink, or smoke in the laboratory.[6]

Emergency Procedures: Spill and Exposure Management

Prompt and correct action during an emergency is critical.

Spill Response

cluster_spill Spill Response Decision Tree Spill Spill Occurs Assess Assess Size & Location Spill->Assess Small Is it a small spill (<1g) inside a fume hood? Assess->Small Clean Contain with absorbent material. Wipe area with a suitable solvent. Dispose of all materials as hazardous waste. Small->Clean Yes Evacuate Evacuate the area. Alert lab supervisor and EHS. Restrict access. Small->Evacuate No

Caption: Decision workflow for responding to a spill.

Procedure for a Small Spill (inside a fume hood):

  • Ensure PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container.[10]

  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), then with soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation : Do not mix this waste with other streams unless compatible. Keep solid and liquid waste in separate, clearly labeled containers.

  • Containers : Use robust, leak-proof containers that are chemically compatible with the compound and any solvents used.[11]

  • Labeling : Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[12] Never dispose of this chemical down the drain or in the regular trash.[12]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13285795, this compound.
  • Chemsrc (2025). This compound | CAS#:58521-61-2.
  • Loba Chemie (2021). Safety Data Sheet for 3-METHYL-3-PENTEN-2-ONE.
  • Thermo Fisher Scientific (2025). Safety Data Sheet for 3-Methyl-3-penten-2-one.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-aMino-1-methyl-piperidin-2-one.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9855448, 4-Methylazetidin-2-one.
  • Global Pharma Health Fund (n.d.). A safety and chemical disposal guideline for Minilab users.
  • Dartmouth College (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Food and Drug Administration (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.
  • Infectious Diseases Society of America (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections.
  • European Chemicals Agency (n.d.). Registration Dossier for 2,3-dihydro-6-(2-hydroxy-2-methyl-1-oxopropyl)-1,1,3-trimethyl-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1H-indene; 2,3-dihydro-5-(2-hydroxy-2-methyl-1-oxopropyl).
  • Princeton University (n.d.). Lab Safety Do's & Don'ts.
  • Princeton University Environmental Health and Safety (n.d.). Handling Radioactive Materials Safely.
  • University of Massachusetts Lowell (n.d.). Radiation Lab Rules and Regulations.
  • MDPI (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 39800, Methylisothiazolinone.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68254020, (1-Methylazetidin-3-yl) 2-methylpropanoate.
  • National Center for Biotechnology Information (n.d.). NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers and drug development professionals on the stereoselective synthesis of 3-methylazetidin-2-one, a chiral β-lactam scaffold of significant interest in medicinal chemistry. The β-lactam ring is a core structural motif in a vast array of antibiotics, including penicillins and cephalosporins.[1] The stereochemistry at the C3 position profoundly influences the biological activity and metabolic stability of these compounds. This guide presents two primary, field-proven strategies for achieving high stereocontrol: the catalyzed Staudinger [2+2] cycloaddition and the stereoselective hydrogenation of a 3-alkylidene precursor. Each section includes an in-depth explanation of the underlying principles, detailed experimental protocols, and expected outcomes, providing a robust framework for practical application.

Introduction: The Significance of Chiral β-Lactams

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in pharmaceutical science.[2] Its inherent ring strain makes it a potent acylating agent for bacterial transpeptidases, leading to the disruption of cell wall synthesis and conferring powerful antibiotic properties. Beyond antibiotics, chiral β-lactams are versatile synthetic intermediates for preparing β-amino acids, taxol side-chains, and other complex nitrogen-containing molecules.[3][4]

The synthesis of the 3-methyl-substituted variant presents a specific stereochemical challenge: controlling the configuration at the C3 carbon. The relative and absolute stereochemistry of substituents on the β-lactam ring is critical for biological efficacy and receptor binding. This note focuses on practical, stereoselective methods to access enantiomerically enriched cis- and trans-3-methylazetidin-2-one.

Strategy I: Asymmetric Staudinger [2+2] Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is one of the most direct and convergent methods for constructing the β-lactam ring.[5] Achieving stereoselectivity in this reaction requires overcoming the challenge of controlling the approach of the two prochiral reactants. This can be accomplished through the use of a chiral catalyst that creates a stereochemically defined reaction environment.

Causality Behind the Catalytic Approach

In the absence of a catalyst, the reaction between an imine and a ketene often proceeds with low selectivity.[6] A chiral nucleophilic catalyst, such as a quinine-derived amine, can react with the ketene (generated in situ from an acyl chloride and a non-nucleophilic base) to form a chiral zwitterionic enolate. This enolate is the key reactive intermediate. The chiral scaffold of the catalyst shields one face of the enolate, directing the imine to attack from the less hindered face. This orchestrated approach rigidly defines the transition state, leading to the formation of one major stereoisomer.[6][7]

Staudinger_Mechanism cluster_ketene Ketene Formation cluster_cycloaddition Catalytic Cycle PropionylCl Propionyl Chloride Methylketene Methylketene (Reactive Intermediate) PropionylCl->Methylketene - HCl Base Hünig's Base (DIPEA) Base->PropionylCl Enolate Chiral Zwitterionic Enolate Methylketene->Enolate + Catalyst Catalyst Chiral Catalyst (e.g., Benzoylquinine) Complex Diastereomeric Transition State Enolate->Complex + Imine Imine Imine Imine->Complex Product cis-3-Methyl- β-Lactam Complex->Product Product->Catalyst Catalyst Regeneration

Diagram 1. Catalytic Staudinger Cycloaddition Workflow.
Protocol 1: Catalytic Asymmetric Synthesis of cis-3-Methylazetidin-2-one

This protocol is adapted from methodologies developed for the catalytic, asymmetric synthesis of β-lactams.[6][7] It employs a chiral catalyst (benzoylquinine) and a stoichiometric, non-nucleophilic base ("proton sponge") to generate the desired product with high stereoselectivity.

Materials:

  • Imine (e.g., N-benzylidenemethylamine)

  • Propionyl chloride

  • Benzoylquinine (BQ) catalyst

  • 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")

  • Anhydrous Toluene

  • Anhydrous glassware, magnetic stirrer, nitrogen/argon atmosphere setup

  • Syringes and needles

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add the imine (1.0 mmol, 1.0 equiv), benzoylquinine catalyst (0.1 mmol, 10 mol%), and "Proton Sponge" (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe to dissolve the reagents.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ketene Precursor Addition: In a separate flame-dried vial, prepare a solution of propionyl chloride (1.1 mmol, 1.1 equiv) in anhydrous toluene (2 mL). Add this solution dropwise to the cooled reaction mixture over 20 minutes using a syringe pump.

    • Expert Insight: Slow addition is critical to maintain a low concentration of the highly reactive methylketene, which prevents polymerization and other side reactions. The "Proton Sponge" is a strong but non-nucleophilic base that facilitates the dehydrohalogenation of propionyl chloride without competing with the catalyst.[7]

  • Reaction: Allow the reaction to stir at -78 °C for 4 hours, then let it slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Self-Validation & Characterization:

  • Expected Yield: 65-85%

  • Expected Stereoselectivity: cis/trans ratio >95:5; enantiomeric excess (ee) of the cis isomer >90%.

  • Analysis: The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product by integrating characteristic signals. The enantiomeric excess should be determined by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H).

Entry Imine Substrate Catalyst Yield (%) dr (cis:trans) ee (%) Reference
1N-benzylidenemethylamineBenzoylquinine~75>95:5>90[6][7]
2N-(4-methoxybenzylidene)aniline(S)-P-PY~80>90:10~92[1]

Strategy II: Stereoselective Hydrogenation of 3-Alkylideneazetidin-2-ones

An alternative and highly effective strategy involves the creation of a prochiral exocyclic double bond at the C3 position, followed by a diastereoselective hydrogenation. This method provides excellent control to yield the cis-substituted product, as the catalyst and substrate often coordinate in a way that directs hydrogen delivery from the less sterically hindered face.

Workflow Overview

This approach is a two-step process. First, a 3-alkylideneazetidin-2-one is synthesized, typically from an azetidin-2,3-dione. A Grignard reaction followed by dehydration establishes the key exocyclic double bond. The second, crucial step is the hydrogenation of this intermediate, which sets the stereocenter at C3.[8]

Hydrogenation_Workflow A Azetidin-2,3-dione B Grignard Addition (MeMgBr) A->B C 3-Hydroxy-3-methyl Azetidin-2-one B->C D Dehydration (PPh₃/CCl₄) C->D E 3-Methylene- azetidin-2-one D->E F Stereoselective Hydrogenation (H₂, Pd/C) E->F G cis-3-Methyl- azetidin-2-one F->G

Diagram 2. Synthesis via Stereoselective Hydrogenation.
Protocol 2: Synthesis of cis-3-Methylazetidin-2-one via Hydrogenation

This protocol focuses on the key stereochemistry-defining step, adapted from literature procedures for the selective reduction of 3-alkylidene-β-lactams.[8]

Materials:

  • 3-Methyleneazetidin-2-one (1.0 mmol, 1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the 3-methyleneazetidin-2-one (1.0 mmol) and the solvent (15 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the solution.

    • Expert Insight: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere if possible. The catalyst surface coordinates the alkene, and the bulky protecting group on the nitrogen typically directs the hydrogen to be delivered from the opposite, less hindered face, resulting in the cis product.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen atmosphere and replace it with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (2 x 10 mL).

  • Purification: Combine the filtrates and concentrate in vacuo. The resulting cis-3-methylazetidin-2-one is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Self-Validation & Characterization:

  • Expected Yield: >95%

  • Expected Stereoselectivity: cis/trans ratio >98:2.

  • Analysis: The high diastereoselectivity can be confirmed by ¹H NMR, where the coupling constants between the C3 and C4 protons will differ significantly for the cis and trans isomers.

Entry Substrate Conditions Yield (%) dr (cis:trans) Reference
1N-benzyl-3-methyleneazetidin-2-oneH₂ (1 atm), 10% Pd/C, EtOAc, RT>95>98:2[8]
2N-(4-methoxyphenyl)-3-methyleneazetidin-2-oneH₂ (1 atm), 10% Pd/C, MeOH, RT>95>99:1[8]

Conclusion

The stereoselective synthesis of this compound is readily achievable through multiple robust strategies. The asymmetric Staudinger cycloaddition offers a direct route, with stereocontrol induced by a chiral catalyst, making it a powerful tool for constructing diverse, enantiomerically enriched β-lactams from simple precursors. Alternatively, the stereoselective hydrogenation of a 3-methyleneazetidin-2-one provides a highly efficient and diastereoselective pathway to the cis-isomer, leveraging well-established heterogeneous catalysis. The choice of method will depend on the desired stereoisomer (cis vs. trans), available starting materials, and the specific requirements of the overall synthetic campaign. Both protocols presented herein are reliable, scalable, and serve as excellent starting points for the synthesis of this valuable chiral building block.

References

  • Lectka, T., et al. (2000). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society.
  • Doyle, M. P., et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Chemical Science.
  • Chen, D-Y., et al. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. ACS Catalysis.
  • Pala, R., et al. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry.
  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635.
  • Jørgensen, K. A., et al. (2006). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry.
  • Shaikh, A. L., et al. (2016). Recent advances in asymmetric synthesis of β-lactams. ResearchGate.
  • Banu, H., et al. (2005). Asymmetric Synthesis and Antimicrobial Activity of Some New Mono Bicyclic β-Lactams. E-Journal of Chemistry.
  • Hafez, A. M., Taggi, A. E., Wack, H., & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society.
  • Barluenga, J., et al. (2007). Stereoselective Synthesis of 3-Alkylidene/Alkylazetidin-2-ones from Azetidin-2,3-diones. Organic Letters.

Sources

Application Notes and Protocols for the Staudinger Synthesis of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Staudinger β-Lactam Synthesis

Discovered by Hermann Staudinger in 1907, the synthesis of β-lactams via the [2+2] cycloaddition of a ketene and an imine remains a cornerstone of heterocyclic chemistry.[1] This reaction, now famously known as the Staudinger synthesis, gained prominence with the elucidation of the structure of penicillin in the 1940s, as it provided a direct pathway to the pharmacologically vital β-lactam ring system.[1] Its versatility and applicability in the construction of this strained four-membered ring have cemented its importance in the synthesis of β-lactam antibiotics and other biologically active compounds.[1][2] This application note provides a detailed protocol and scientific rationale for the preparation of 3-Methylazetidin-2-one, a fundamental β-lactam scaffold, utilizing the Staudinger reaction.

Mechanistic Insights: A Stepwise Pathway to the β-Lactam Core

The Staudinger synthesis is not a concerted cycloaddition but rather proceeds through a stepwise mechanism involving a zwitterionic intermediate.[3][4] Understanding this mechanism is crucial for controlling the reaction's outcome, particularly its stereoselectivity.

The reaction initiates with a nucleophilic attack by the imine's nitrogen atom on the central carbonyl carbon of the ketene.[1][4] This step is facilitated by electron-donating groups on the imine and electron-withdrawing groups on the ketene. The resulting zwitterionic intermediate can then undergo one of two competing pathways: direct ring closure to the β-lactam or isomerization.[3][5][6] The stereochemical outcome of the reaction is largely determined by the relative rates of these two processes.[3][5][6] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1]

The electronic properties of the substituents on both the ketene and the imine play a significant role in directing the stereochemistry. Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally accelerate the direct ring closure, favoring the formation of the cis-product.[3][5][6] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow the ring closure, allowing for isomerization of the intermediate and leading to a preference for the trans-β-lactam.[3][5][6]

Experimental Protocol: Synthesis of 1-Benzyl-3-methyl-4-phenylazetidin-2-one

This protocol details the synthesis of a representative 3-methyl-substituted β-lactam, 1-benzyl-3-methyl-4-phenylazetidin-2-one, from N-benzylidenemethylamine and methylketene, the latter being generated in situ from propionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-benzylidenemethylamineReagentSigma-Aldrich
Propionyl chlorideReagentPlus®, ≥99%Sigma-Aldrich[7][8]
Triethylamine≥99.5%Sigma-AldrichFreshly distilled
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonateACS reagent, ≥99.7%Fisher Scientific
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate≥97%Sigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-AldrichFor column chromatography
HexanesACS gradeFisher ScientificFor column chromatography
Ethyl acetateACS gradeFisher ScientificFor column chromatography
Step-by-Step Procedure
  • Imine Solution Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve N-benzylidenemethylamine (1.19 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Base: To the stirred imine solution, add freshly distilled triethylamine (2.1 mL, 15 mmol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • In Situ Ketene Generation and Reaction: Slowly add a solution of propionyl chloride (1.1 mL, 12.5 mmol) in anhydrous dichloromethane (20 mL) to the cooled, stirred reaction mixture over a period of 30 minutes using a dropping funnel. The propionyl chloride reacts with triethylamine to generate methylketene in situ, which then reacts with the imine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 1-benzyl-3-methyl-4-phenylazetidin-2-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemistry of the product can be determined by NOESY NMR spectroscopy or by comparison with literature data.

Data Presentation

Table 1: Stoichiometry and Yield for the Synthesis of 1-Benzyl-3-methyl-4-phenylazetidin-2-one

ReactantMolar Mass ( g/mol )Amount (mmol)Volume (mL)Mass (g)Equivalents
N-benzylidenemethylamine119.1710-1.191.0
Propionyl chloride92.5212.51.11.161.25
Triethylamine101.19152.11.521.5
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
1-Benzyl-3-methyl-4-phenylazetidin-2-one251.332.51e.g., 1.76e.g., 70%

Note: Actual yield is dependent on experimental conditions and purification efficiency.

Visualizing the Process

Experimental Workflow

Staudinger_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_imine Dissolve Imine in Anhydrous DCM add_base Add Triethylamine prep_imine->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Slowly Add Propionyl Chloride cool->add_acyl_chloride In situ ketene generation react Stir at RT (12-16 h) add_acyl_chloride->react quench Quench with NaHCO3 react->quench extract Separate & Wash Organic Layer quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Characterize

Caption: Experimental workflow for the Staudinger synthesis of this compound.

Reaction Mechanism

Staudinger_Mechanism Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Methylketene (CH3-CH=C=O) Ketene->Zwitterion BetaLactam This compound Zwitterion->BetaLactam Ring Closure

Caption: Simplified mechanism of the Staudinger β-lactam synthesis.

Causality Behind Experimental Choices

  • Anhydrous Conditions: Ketenes and acyl chlorides are highly reactive towards water. The use of anhydrous solvents and a dry atmosphere is critical to prevent the hydrolysis of these reagents, which would lead to the formation of propionic acid and reduce the yield of the desired β-lactam.

  • In Situ Generation of Ketene: Methylketene is unstable and prone to polymerization.[3] Therefore, it is generated in situ from propionyl chloride and a tertiary amine base like triethylamine.[3][9] This ensures that the concentration of the ketene remains low, minimizing side reactions.

  • Slow Addition at Low Temperature: The slow addition of propionyl chloride at 0 °C helps to control the exothermic reaction of ketene formation and its subsequent cycloaddition with the imine. This controlled addition also helps to suppress the polymerization of the ketene.

  • Triethylamine as Base: Triethylamine serves as a base to dehydrohalogenate the propionyl chloride, forming the methylketene intermediate.[3][9] An excess is used to ensure complete conversion and to neutralize the HCl generated during the reaction.

  • Aqueous Work-up: The aqueous sodium bicarbonate wash is performed to remove any remaining acidic impurities, such as unreacted propionyl chloride and the triethylammonium hydrochloride salt formed during the reaction.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing unnecessary prolonged reaction times which could lead to side product formation.

  • Spectroscopic Characterization: The structure and purity of the final product are unequivocally confirmed by a suite of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the relative stereochemistry of the substituents on the β-lactam ring. Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Chromatographic Purification: Flash column chromatography ensures the removal of unreacted starting materials, by-products, and any polymeric material, leading to a highly pure sample of the target this compound derivative.

Conclusion

The Staudinger synthesis remains a powerful and versatile tool for the construction of the β-lactam ring. The protocol provided herein for the synthesis of this compound is a robust and reproducible method that can be adapted for the synthesis of a wide range of substituted β-lactams. A thorough understanding of the reaction mechanism and the rationale behind the experimental choices are paramount for achieving high yields and desired stereoselectivity, making this classic reaction a continued area of interest for researchers in synthetic and medicinal chemistry.

References

  • Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2001(17), 3223-3235. [Link]
  • Organic Chemistry Portal. Staudinger Synthesis. [Link]
  • Jiao, L., & Xu, J. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC, 2009(9), 21-44. [Link]
  • Organic Syntheses. N-PROPANOYL-1,3-THIAZINANE-2-THIONE. [Link]
  • Al-Azzawi, F. S. (1999). Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction. Journal of the Chinese Chemical Society, 46(3), 235-246. [Link]
  • Singh, G. S. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry, 14(1), 49-66. [Link]
  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]
  • Computational Insight into the Scope of the Staudinger Cycloaddition Reaction for the Preparation of β‐Lactams.
  • PrepChem.
  • Cossío, F. P., Arrieta, A., & de Cozar, A. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936. [Link]
  • Walsh Medical Media.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • Staudinger Ketene‐Imine [2 + 2] Cycloaddition of Novel Azomethines to Synthesize Biologically Active Azetidinone Derivatives and their in vitro Antimicrobial Studies.

Sources

Application Note: The Kinugasa Reaction for β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The β-lactam ring is a cornerstone of antibiotic chemistry, forming the structural core of penicillins, cephalosporins, carbapenems, and monobactams. The development of efficient and stereoselective methods for its synthesis is of paramount importance in medicinal chemistry and drug development. The Kinugasa reaction, a copper(I)-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone, stands out as a particularly attractive strategy for the direct formation of the azetidinone ring. This application note provides an in-depth guide to the Kinugasa reaction, covering its mechanistic underpinnings, practical experimental protocols, applications in the synthesis of complex molecules, and key considerations for optimization and troubleshooting.

Introduction: The Significance of the β-Lactam Scaffold

The four-membered azetidinone ring, or β-lactam, is a privileged scaffold in organic synthesis and medicinal chemistry.[1] Its inherent ring strain makes it a potent acylating agent for bacterial transpeptidases, thereby inhibiting cell wall synthesis and leading to bacterial cell death. Beyond its antibacterial properties, the β-lactam moiety serves as a versatile synthetic intermediate for the preparation of other biologically relevant compounds such as β-amino acids and amino alcohols.[1] The Kinugasa reaction offers a convergent and atom-economical approach to this critical structural motif, utilizing readily available starting materials.[1][2]

Mechanistic Insights: A Cascade of Cycloadditions and Rearrangements

The Kinugasa reaction is more complex than a simple cycloaddition. It proceeds through a fascinating cascade of events involving a [3+2] cycloaddition, a [3+2] cycloreversion, and a final [2+2] cycloaddition.[1][3][4] A deep understanding of this mechanism is crucial for optimizing reaction conditions and controlling stereoselectivity.

Recent mechanistic studies, including detailed kinetic analyses, have revealed that the reaction is second-order in catalyst, pointing to the critical involvement of a bis-copper complex.[1][3] The currently accepted mechanism, supported by both experimental and computational evidence, can be summarized as follows[5][6][7]:

  • Formation of the Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide. Evidence suggests that a dicopper-acetylide is the key reactive species.[6]

  • [3+2] Cycloaddition: The dicopper-acetylide undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate.

  • [3+2] Cycloreversion: This five-membered ring intermediate is unstable and undergoes a rapid and irreversible cycloreversion. This step generates an imine and a dicopper-ketenyl intermediate.[5][7] The formation of this ketene intermediate is a key mechanistic feature that explains the formation of various byproducts.[3]

  • [2+2] Cycloaddition (Staudinger-type): The final β-lactam ring is formed through a [2+2] cycloaddition of the ketene intermediate and the imine. This step is also believed to be copper-catalyzed.

The preferential formation of the cis-β-lactam is a hallmark of the Kinugasa reaction.[5] This stereoselectivity is established during the final protonation of the resulting copper enolate, which occurs on the less sterically hindered face.[5]

Kinugasa_Mechanism cluster_start Initiation cluster_cycloaddition [3+2] Cycloaddition & Cycloreversion cluster_final [2+2] Cycloaddition & Product Formation R1-C≡CH Terminal Alkyne R1-C≡C-Cu Copper Acetylide R1-C≡CH->R1-C≡C-Cu Deprotonation R2-CH=N+(O-)-R3 Nitrone Isoxazolidine Five-membered Isoxazolidine Intermediate R2-CH=N+(O-)-R3->Isoxazolidine Cu(I) / Base Cu(I) Catalyst Base (e.g., Et3N) Cu(I) / Base->R1-C≡C-Cu R1-C≡C-Cu->Isoxazolidine Imine_Ketene Imine + Dicopper-Ketenyl Intermediate Isoxazolidine->Imine_Ketene [3+2] Cycloreversion Enolate Copper Enolate Imine_Ketene->Enolate [2+2] Cycloaddition cis-Lactam cis-β-Lactam Enolate->cis-Lactam Protonation

Caption: The catalytic cycle of the Kinugasa reaction.

Core Protocol: A General Procedure for β-Lactam Synthesis

This protocol provides a general method for the synthesis of a cis-3,4-disubstituted-β-lactam from a terminal alkyne and a nitrone.

Safety Precautions:

  • Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Organic solvents such as acetonitrile are flammable and toxic. Work in a well-ventilated fume hood.[8]

  • Alkynes can be reactive. Store and handle according to safety data sheets (SDS).

  • Ensure all glassware is dry, as moisture can interfere with the reaction.[9]

Materials:

  • Copper(I) iodide (CuI) or Copper(I) chloride (CuCl) (10 mol%)

  • Nitrone (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Triethylamine (Et₃N) or another suitable base (1.5 equiv)

  • Anhydrous acetonitrile (CH₃CN) or another suitable solvent

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the copper(I) salt (10 mol%).

  • Add the nitrone (1.0 equiv) and anhydrous acetonitrile. Stir the mixture at room temperature until the nitrone is fully dissolved.

  • Add the terminal alkyne (1.1 equiv) to the solution.

  • Add the base (e.g., triethylamine, 1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactam.

Application in Drug Synthesis: A Case Study of a Thienamycin Precursor

The Kinugasa reaction has been successfully applied in the synthesis of key intermediates for various β-lactam antibiotics. A notable example is the synthesis of a precursor to thienamycin, a potent carbapenem antibiotic.[10][11]

Thienamycin_Workflow Start Chiral Alkyne (from D-lactic acid) + Cyclic Nitrone (from 2-deoxy-D-ribose) Kinugasa Kinugasa Reaction (Cu(I), Tetramethylguanidine) Start->Kinugasa Carbapenam 5,6-trans Substituted Carbapenam Kinugasa->Carbapenam Oxidation1 Oxidation Carbapenam->Oxidation1 Deprotection Deprotection Oxidation1->Deprotection Oxidation2 Oxidation Deprotection->Oxidation2 Ketoester β-Keto Ester Oxidation2->Ketoester Final Thienamycin Methyl Ester Ketoester->Final

Caption: Synthetic workflow for a thienamycin precursor.

In this synthesis, a chiral terminal alkyne derived from D-lactic acid is reacted with a five-membered cyclic nitrone obtained from 2-deoxy-D-ribose.[10] The use of a specific base, tetramethylguanidine, was found to be crucial for achieving the desired trans stereochemistry at the 5- and 6-positions of the resulting carbapenam, which is the opposite of the typically favored cis product.[11] This highlights the tunability of the reaction's stereochemical outcome through careful selection of the base. The resulting carbapenam can then be further elaborated to the thienamycin methyl ester through a sequence of oxidation and deprotection steps.[10][11]

Optimization and Troubleshooting

While powerful, the Kinugasa reaction is not without its challenges. The formation of byproducts is a common issue that can lower the yield of the desired β-lactam.[6]

Parameter Effect on Reaction Optimization Strategy
Catalyst Both Cu(I) and Cu(II) salts can be used. Cu(II) is often reduced in situ. The choice of counterion can influence reactivity.Screen various copper salts (e.g., CuI, CuCl, Cu(OTf)₂) to find the optimal catalyst for a given substrate pair.[12]
Ligand Ligands can significantly impact product distribution and stereoselectivity. Phosphine ligands can favor the formation of azaenyne byproducts, while nitrogen-based ligands often promote β-lactam formation.[13] Chiral ligands are used for asymmetric versions.For β-lactam synthesis, nitrogen-based ligands like phenanthroline are often a good starting point. For asymmetric synthesis, chiral bis(azaferrocene) or TsDPEN-based ligands have shown good results.[12]
Base The base is crucial for the initial deprotonation of the alkyne. Its steric bulk can influence the diastereoselectivity of the reaction.[13]Triethylamine is a common choice. For specific diastereoselectivity, other bases like dicyclohexylamine or tetramethylguanidine can be explored.[11][12]
Solvent The reaction is typically performed in polar aprotic solvents like acetonitrile or THF. Aqueous conditions have also been developed.[13]Acetonitrile is a good general-purpose solvent. For substrates with poor solubility, other solvents or aqueous micellar conditions can be tested.
Temperature Reaction temperature can affect the rate and selectivity. Lower temperatures often favor β-lactam formation when using nitrogen-based ligands.[13]Start at room temperature and adjust as needed. For sensitive substrates or to improve selectivity, running the reaction at 0 °C or lower may be beneficial.

Common Byproducts and Their Mitigation:

  • Glaser Coupling: Homocoupling of the terminal alkyne can occur, especially in the presence of oxygen.

    • Mitigation: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[13]

  • Azaenynes, Imines, and Carboxylic Acids: These can arise from alternative reaction pathways of the copper acetylide and nitrone, particularly with phosphine ligands.[13]

    • Mitigation: Use nitrogen-based ligands and optimize the temperature to favor the β-lactam formation pathway.[13]

  • Amide Byproducts: In aqueous micellar conditions, an amide byproduct has been observed.[13]

    • Mitigation: This may be inherent to the aqueous conditions. Optimization of surfactants and reaction time may minimize its formation.

Scope and Limitations

The Kinugasa reaction is a versatile method with a broad substrate scope.

  • Alkynes: A wide range of terminal alkynes, including aryl, alkyl, and silyl-substituted alkynes, are well-tolerated. Functional groups such as esters, ethers, and halides are generally compatible. A recent protocol even utilizes inexpensive calcium carbide as the alkyne source.[14]

  • Nitrones: Both C-aryl and C-alkyl nitrones can be used. The reaction is generally limited to aldimine-derived nitrones.[1] The electronic properties of the substituents on the nitrone can affect reaction efficiency, with electron-withdrawing groups on the N-phenyl ring sometimes enhancing yields.[14]

Limitations:

  • Stereoselectivity: While often highly cis-selective, achieving high diastereoselectivity can be challenging for some substrate combinations. The development of highly enantioselective versions is an active area of research.[6]

  • Byproduct Formation: As discussed, the formation of byproducts can be a significant issue, requiring careful optimization of reaction conditions.[6][13]

  • Ketene-derived Nitrones: The reaction has not been widely demonstrated with ketonitrones.

Conclusion and Future Outlook

The Kinugasa reaction is a powerful and convergent tool for the synthesis of the medicinally important β-lactam ring. Its operational simplicity, use of readily available starting materials, and high atom economy make it an attractive method for both academic research and industrial applications.[1] Ongoing research continues to expand the scope and utility of this reaction, with recent advancements in asymmetric catalysis, intramolecular variants for complex polycyclic systems, and the development of more sustainable protocols in aqueous media.[13][15] A thorough understanding of its intricate mechanism will undoubtedly pave the way for further innovations, solidifying the Kinugasa reaction's place in the synthetic chemist's toolbox for the construction of novel β-lactam-containing molecules.

References

  • Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. MDPI. [Link]
  • Synthesis of Thienamycin methyl ester from 2-deoxy-D-ribose via Kinugasa reaction. Pubmed. [Link]
  • The Kinugasa Reaction. Organic Reactions. [Link]
  • Effect of copper salts and ligands on the asymmetric Kinugasa reaction.
  • Optimized Aqueous Kinugasa Reactions for Bioorthogonal Chemistry Applic
  • Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry. [Link]
  • Mechanism of the Kinugasa Reaction Revisited - PMC. NIH. [Link]
  • Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry. [Link]
  • Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal. [Link]
  • Synthesis of Thienamycin methyl ester from 2-deoxy-D-ribose via Kinugasa reaction. SciSpace. [Link]
  • Copper(I)-Catalyzed Kinugasa Reactions in an Undergraduate Organic Chemistry Laboratory.
  • Safety guide for conducting chemical reactions
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
  • A Catalytic Asymmetric Route to Carbapenems. PMC - NIH. [Link]
  • A Revised Mechanism for the Kinugasa Reaction. Journal of the American Chemical Society. [Link]
  • Synthesis of β-Lactam Fused Enediynes by Intramolecular Kinugasa.
  • Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjug
  • A Revised Mechanism for the Kinugasa Reaction. Pubmed. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Enolate-Imine Condensation for β-Lactam Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in the vast family of penicillin and cephalosporin antibiotics. Its strained, four-membered azetidin-2-one structure is the key to its biological activity. The synthesis of this critical scaffold has been a subject of intense research for decades, leading to the development of numerous synthetic strategies. Among the most powerful and versatile of these is the condensation of an ester enolate with an imine.[1][2] This method, a variation of the renowned Staudinger reaction, provides a convergent and often highly stereocontrolled route to functionalized β-lactams.[3][4]

This guide provides an in-depth exploration of the enolate-imine condensation, moving from core mechanistic principles to practical, field-proven protocols. It is designed for researchers and drug development professionals seeking to leverage this reaction for the synthesis of novel therapeutic agents.

The Core Mechanism: A Stepwise Annulation

The enolate-imine condensation is not a concerted cycloaddition. Instead, it proceeds through a well-defined, stepwise mechanism involving nucleophilic addition followed by intramolecular cyclization.[5][6] Understanding this pathway is critical for controlling the reaction's outcome, particularly its stereoselectivity.

The process can be broken down into three fundamental steps:

  • Enolate Formation: An ester bearing an α-proton is deprotonated by a strong, non-nucleophilic base, typically at low temperature, to form a reactive lithium enolate.[7]

  • Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the imine. This C-C bond formation generates a zwitterionic or metalated amino ester intermediate.[8][9]

  • Intramolecular Cyclization: The nitrogen-centered anion of the intermediate attacks the ester carbonyl carbon in an intramolecular fashion. This ring-closing step forms the four-membered β-lactam ring and eliminates an alkoxide leaving group.[5]

Figure 1: High-level overview of the enolate-imine condensation pathway.

Scientific Rationale & Parameter Optimization

The success of a β-lactam synthesis hinges on precise control over reaction parameters. Each choice has a direct, causal impact on yield, purity, and, most importantly, stereochemistry.

The Critical Role of the Base

The choice of base is paramount for generating the enolate. The goal is a rapid, quantitative, and irreversible deprotonation of the ester to prevent side reactions, such as self-condensation.[10]

  • Why a Strong, Non-Nucleophilic Base? Strong bases with pKa values significantly higher than that of the ester's α-proton (~25) are required to drive the equilibrium entirely to the enolate side.[7] Sterically hindered bases like Lithium Diisopropylamide (LDA) are ideal because their bulk prevents them from acting as nucleophiles and attacking the ester carbonyl group.[11]

  • Kinetic vs. Thermodynamic Control: Performing the deprotonation at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate—the one that forms fastest, typically by removing the most sterically accessible proton.[11] This is crucial for controlling regioselectivity in unsymmetrical esters.

Solvent Selection

The solvent must be aprotic and polar enough to solvate the lithium enolate.

  • Tetrahydrofuran (THF): Anhydrous THF is the most common solvent. It effectively solvates the lithium cation without interfering with the enolate's reactivity.

  • Incompatibility of Protic Solvents: Protic solvents like alcohols or water are strictly avoided as they will immediately protonate and quench the highly basic enolate, halting the reaction.[7]

Controlling Stereoselectivity

The formation of two new stereocenters in the β-lactam ring means that diastereoselectivity (cis vs. trans) is a primary concern. The final stereochemical outcome is determined during the C-C bond-forming step and is influenced by the geometry of the enolate (E vs. Z) and the subsequent cyclization kinetics.[12]

In the closely related Staudinger ketene-imine cycloaddition, the stereoselectivity is a result of competition between the direct ring closure of an intermediate and its isomerization.[12][13]

  • Electron-Donating Groups (EDG) on the ketene (enolate precursor) and Electron-Withdrawing Groups (EWG) on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams.[12][14]

  • Electron-Withdrawing Groups (EWG) on the ketene (enolate precursor) and Electron-Donating Groups (EDG) on the imine slow the ring closure, allowing for isomerization of the intermediate and leading to a preference for trans-β-lactams.[12][14]

Enolate Precursor Substituent (R¹)Imine N-Substituent (R⁴)Favored IsomerRationale
Electron-Donating (e.g., -OR, -Alkyl)Electron-Withdrawing (e.g., -Tosyl, -Acyl)cisRapid ring closure of the initial intermediate[12][14]
Electron-Withdrawing (e.g., -COOR)Electron-Donating (e.g., -Aryl, -Alkyl)transSlower ring closure allows intermediate to isomerize[12][14]

Table 1: Influence of Substituent Electronic Effects on β-Lactam Stereochemistry.

Asymmetric synthesis can be achieved by using chiral auxiliaries on the ester, chiral imines, or by employing chiral catalysts, a strategy that has seen significant development.[3][15][16]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical enolate-imine condensation.

Workflow Overview

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Reagent & Glassware Prep (Drying of Solvents/Reagents, Flame-Drying Glassware) setup 2. Reaction Setup (Inert Atmosphere - Ar/N2, Cooling to -78°C) prep->setup enolate_form 3. Enolate Generation (Slow addition of ester to LDA solution) setup->enolate_form imine_add 4. Imine Addition (Slow addition of imine to enolate solution) enolate_form->imine_add reaction 5. Reaction Monitoring (TLC Analysis) imine_add->reaction quench 6. Reaction Quench (Addition of sat. NH4Cl) reaction->quench workup 7. Aqueous Workup (Extraction with Organic Solvent, Washing, Drying) quench->workup purify 8. Purification (Column Chromatography) workup->purify analysis 9. Product Analysis (NMR, MS, IR) purify->analysis

Figure 2: A typical workflow for the synthesis and purification of β-lactams.
Protocol: Synthesis of a Generic 3,4-Disubstituted β-Lactam

Disclaimer: This is a representative protocol. Specific quantities, reaction times, and temperatures must be optimized for individual substrates. All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

  • Ester (e.g., Ethyl Acetate, dried over molecular sieves)

  • Imine (e.g., N-benzylidene aniline)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Glassware Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

  • LDA Solution Preparation (In Situ):

    • To the cooled flask, add anhydrous THF (e.g., 20 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C. Causality: This ensures complete formation of LDA.

  • Enolate Generation:

    • Slowly add the ester (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 30-45 minutes. Causality: This allows for complete deprotonation to form the lithium enolate.

  • Condensation Reaction:

    • Add the imine (1.0 equivalent), dissolved in anhydrous THF, dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 4 hours.

  • Reaction Quench:

    • Once the reaction is complete (as indicated by TLC), quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure β-lactam product.

  • Characterization:

    • Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H, ¹³C, NOESY), Mass Spectrometry, and IR spectroscopy. The coupling constant (J-value) between the C3 and C4 protons in the ¹H NMR spectrum is diagnostic for the stereochemistry (cis J ≈ 5 Hz, trans J ≈ 2 Hz).

Conclusion

The enolate-imine condensation is a robust and highly adaptable method for the synthesis of the β-lactam ring. Its stepwise nature, while complex, offers multiple points for control over the reaction's efficiency and stereochemical outcome. By carefully selecting the base, solvent, and reaction temperature, and by understanding the electronic influence of the substrates, researchers can effectively harness this reaction to build libraries of novel β-lactam analogs for biological screening and drug development.

References

  • Title: Staudinger Synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Solid-phase synthesis of beta-lactams via the ester enolate-imine condensation route Source: Organic Letters URL:[Link]
  • Title: Advances in the chemistry of β-lactam and its medicinal applications Source: RSC Medicinal Chemistry URL:[Link]
  • Title: Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction Source: Journal of the American Chemical Society URL:[Link]
  • Title: Stereoselective synthesis of β-lactams: recent examples Source: Organic & Biomolecular Chemistry URL:[Link]
  • Title: Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile Source: RSC Advances URL:[Link]
  • Title: Synthesis of β-Lactams Source: Encyclopedia URL:[Link]
  • Title: Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Theoretical study of ester enolate-imine condensation route to ?
  • Title: The ester enolate-imine condensation route to β-lactams Source: ResearchG
  • Title: The ester enolate-imine condensation route to .beta.-lactams Source: Chemical Reviews URL:[Link]
  • Title: Synthesis of β-lactams Source: Organic Chemistry Portal URL:[Link]
  • Title: Novel and Recent Synthesis and Applications of β-Lactams Source: Current Organic Chemistry URL:[Link]
  • Title: Reaction mechanism of the enolate‐imine cyclocondensation.
  • Title: Staudinger synthesis Source: Wikipedia URL:[Link]
  • Title: Catalytic, Asymmetric Synthesis of -Lactams Source: The Lectka Group, Johns Hopkins University URL:[Link]
  • Title: The general mechanism of the Staudinger reaction between ketenes and imines.
  • Title: Asymmetric Synthesis of .beta.-Lactams via the Zinc-Mediated Glycine Ester Enolate-Imine Condensation Reaction Using .alpha.-Amino Esters as the Chiral Auxiliary Source: The Journal of Organic Chemistry URL:[Link]
  • Title: The Ester Enolate-Imine Condensation Route to β-Lactams Source: Korea University Pure URL:[Link]
  • Title: III Enolate Chemistry Source: University of Pittsburgh URL:[Link]
  • Title: 18: Reactions of Enolate Ions and Enols Source: LibreTexts Chemistry URL:[Link]
  • Title: Enolates & Enamines I. Basic Principles Source: Wipf Group, University of Pittsburgh URL:[Link]

Sources

Application Notes & Protocols: 3-Methylazetidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics.[1] Beyond its antibacterial legacy, this strained four-membered heterocycle offers a unique combination of conformational rigidity, metabolic stability, and stereochemical complexity, making it an increasingly valuable building block in modern drug discovery.[2][3] This guide focuses on a specific, yet highly versatile derivative: 3-Methylazetidin-2-one . We will explore the strategic advantages conferred by the C3-methyl group and provide detailed protocols for its application as a constrained amino acid bioisostere and a versatile synthetic intermediate for creating novel chemical entities.

The Strategic Value of the Azetidin-2-one Scaffold

Azetidines, and specifically their 2-oxo derivatives, are four-membered nitrogen-containing heterocycles that have become vital motifs in drug design.[2] Their inherent ring strain and constrained geometry provide a level of three-dimensionality and novel exit vectors that are difficult to achieve with larger, more flexible saturated heterocycles.[4] These features enable chemists to fine-tune ligand-target interactions and modulate critical physicochemical properties such as pKa, lipophilicity (logP), and polar surface area (PSA).[4]

The incorporation of an azetidinone ring can significantly enhance a molecule's pharmacokinetic profile. The rigid structure can shield adjacent functional groups from metabolic enzymes, improving stability.[2] Several FDA-approved drugs, including the cholesterol absorption inhibitor Ezetimibe and various antibiotics, feature the azetidin-2-one core, attesting to its clinical and commercial viability.[3]

Azetidinone_Core_Value cluster_properties Structural & Physicochemical Properties cluster_advantages Medicinal Chemistry Advantages Azetidin-2-one Core Azetidin-2-one Core Ring Strain Ring Strain Azetidin-2-one Core->Ring Strain Conformational Rigidity Conformational Rigidity Azetidin-2-one Core->Conformational Rigidity sp3-Rich 3D Shape sp3-Rich 3D Shape Azetidin-2-one Core->sp3-Rich 3D Shape Modulation of pKa & logP Modulation of pKa & logP Azetidin-2-one Core->Modulation of pKa & logP Improved Metabolic Stability Improved Metabolic Stability Conformational Rigidity->Improved Metabolic Stability Enhanced Receptor Binding Enhanced Receptor Binding sp3-Rich 3D Shape->Enhanced Receptor Binding Novel Exit Vectors Novel Exit Vectors sp3-Rich 3D Shape->Novel Exit Vectors

Caption: Core attributes of the azetidin-2-one scaffold.

The C3-Methyl Group: A Subtle but Powerful Modification

The choice of this compound over its unsubstituted parent is a deliberate strategic decision. The methyl group at the C3 position introduces several key features:

  • Chiral Center: It establishes a stereocenter, allowing for the synthesis of enantiomerically pure compounds that can exhibit stereospecific interactions with biological targets. The (3R,4S) and (3S,4R) diastereomers of substituted β-lactams are known to have distinct biological activities.[5]

  • Metabolic Blocking: The C3 position can be susceptible to metabolic oxidation. The presence of a methyl group can sterically hinder or completely block this metabolic pathway, potentially increasing the compound's half-life.

  • Conformational Tuning: The methyl group further restricts the conformation of the ring and influences the spatial orientation of substituents at other positions (N1 and C4), which can be critical for optimizing binding affinity.

  • Bioisostere for Alanine: this compound can be envisioned as a conformationally constrained bioisostere of the amino acid alanine.[6] This makes it an excellent building block for creating peptidomimetics with enforced secondary structures, such as β-turns, which are crucial for many protein-protein interactions.[7]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₇NO[8]
Molecular Weight 85.10 g/mol [8]
IUPAC Name This compound[8]
CAS Number 58521-61-2[8]
XLogP3-AA (Predicted) -0.2[8]

Core Applications & Experimental Protocols

This compound is a versatile synthon that can be functionalized at the N1 position or used as a complete scaffold incorporated into a larger molecule.

Application 1: N-Functionalization for Library Synthesis

The most common initial modification is the functionalization of the secondary amine at the N1 position. This allows for the rapid generation of a library of diverse compounds for screening. The Staudinger reaction is a classic method for synthesizing β-lactams, but when starting with a pre-formed lactam like this compound, N-alkylation or N-arylation is the primary route to diversification.[5][9]

N_Functionalization_Workflow A Start: this compound B Deprotonation of N-H (e.g., NaH, KHMDS) A->B Add Base C Nucleophilic Attack on Electrophile B->C Add Electrophile D N-Substituted Product C->D Workup & Purification E Electrophiles: - Alkyl Halides (R-X) - Aryl Halides (Ar-X) - Acyl Chlorides (RCOCl) E->C F Reaction Conditions: - Anhydrous Solvent (THF, DMF) - Inert Atmosphere (N₂, Ar) F->B

Caption: General workflow for N-functionalization.

Protocol 1: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol details a modern, reliable method for creating a C-N bond between the lactam nitrogen and an aryl halide, a common transformation in medicinal chemistry.

Rationale: The Buchwald-Hartwig amination is chosen for its broad substrate scope, functional group tolerance, and high yields under relatively mild conditions compared to classical methods like Ullmann condensation. The palladium catalyst, in conjunction with a specialized ligand, facilitates the coupling. A non-nucleophilic base is used to deprotonate the lactam without reacting with the aryl halide.

Materials:

  • (rac)-3-Methylazetidin-2-one

  • Aryl Bromide of interest (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene, followed by the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-aryl-3-methylazetidin-2-one.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The presence of aromatic proton signals and the disappearance of the N-H proton signal in the NMR spectrum are key validation points.

Application 2: As a Constrained Dipeptide Mimic

The rigid β-lactam structure can be used to mimic a β-turn in a peptide sequence, which can enhance binding to a target receptor while improving proteolytic stability. In this application, this compound acts as a constrained alanine analog.

Protocol 2: Synthesis of a Hypothetical Protease Inhibitor Fragment

This protocol describes the synthesis of a fragment where this compound is coupled to another amino acid, showcasing its use as a peptidomimetic building block.[7]

Rationale: Standard peptide coupling reagents like HATU are used to form an amide bond between the N1 nitrogen of the deprotected lactam and the C-terminus of a protected amino acid. This approach leverages well-established peptide synthesis chemistry for incorporating this non-natural, constrained building block.

Materials:

  • (3S)-3-Methylazetidin-2-one (assuming chiral starting material)

  • N-Boc-L-Phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Amino Acid Activation: In a round-bottom flask, dissolve N-Boc-L-Phenylalanine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Stir for 10 minutes at 0 °C.

  • Base Addition: Add DIPEA (2.5 equiv) to the solution and stir for another 5 minutes.

  • Lactam Addition: Add a solution of (3S)-3-Methylazetidin-2-one (1.0 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting lactam is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dipeptide mimic by flash chromatography.

  • Deprotection (Optional): The N-terminal Boc group can be removed using standard conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid) to allow for further elongation of the peptide chain.

Self-Validation: Successful coupling is confirmed by NMR, where new amide proton signals and characteristic signals for both the phenylalanine and the 3-methylazetidinone moieties will be observed. HRMS should be used to confirm the exact mass of the final product.

Potential Biological Activities

While specific data for this compound derivatives is sparse, the broader class of C3-substituted azetidinones has shown significant promise in various therapeutic areas. By extrapolation, derivatives of this compound are promising candidates for:

  • Anticancer Agents: Many azetidin-2-one derivatives exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer.[4][10] For example, 3-chloro-azetidin-2-one derivatives have been investigated as resveratrol analogs with antiproliferative effects.[10]

  • Antimicrobial Agents: Beyond the classic β-lactam antibiotics, novel monocyclic azetidinones are being explored for activity against resistant bacterial strains.[11]

  • Enzyme Inhibitors: The strained lactam ring can act as a covalent modifier or a transition-state mimic for various enzymes, particularly serine proteases.[9]

Conclusion

This compound is more than just a simple heterocycle; it is a strategically valuable building block for the modern medicinal chemist. The C3-methyl group provides stereochemical control and a potential metabolic block, while the azetidin-2-one core offers conformational constraint and improved pharmacokinetic properties. The protocols provided herein offer robust starting points for the N-functionalization and incorporation of this scaffold into more complex molecules. By leveraging its unique properties, researchers can access novel chemical space and develop next-generation therapeutics with enhanced potency, selectivity, and stability.

References

  • Expert Opinion on Drug Discovery. (2026-01-05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Molecules. (Date N/A).
  • Molecules. (2025-08-07). Recent Advances on the Synthesis of β -Lactams by Involving Carbon Monoxide. MDPI.
  • Expert Opinion on Drug Discovery. (2026-01-06).
  • RSC Medicinal Chemistry. (2023-06-22). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry.
  • Life Chemicals. (2022-04-12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Organic & Biomolecular Chemistry. (Date N/A). Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry.
  • ResearchGate. (Date N/A). General synthesis route of novel β-lactam derivatives (2a-k).
  • IIP Series. (Date N/A). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Royal Society of Chemistry. (2015-11-20). The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Royal Society of Chemistry.
  • PubChem. (Date N/A). This compound.
  • European Journal of Medicinal Chemistry. (2013-12-01). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. PubMed.
  • Molecules. (Date N/A). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
  • The Journal of Organic Chemistry. (2001-05-18). Entry to new conformationally constrained amino acids. First synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinone derivatives via an intramolecular N(alpha)-C(alpha)
  • Organic Letters. (Date N/A). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks.

Sources

Application Notes & Protocols: 3-Methylazetidin-2-one as a Versatile Synthon for Antibiotic Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the β-Lactam Scaffold

The four-membered azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin, the revolutionary antibiotic discovered by Alexander Fleming.[1][2] This strained cyclic amide is the pharmacophore responsible for the antibacterial activity of some of the most widely used antibiotic classes, including penicillins, cephalosporins, carbapenems, and monobactams.[3][4] These antibiotics function by inhibiting bacterial D,D-transpeptidase, an enzyme crucial for the final step of peptidoglycan cell wall biosynthesis.[3] This inhibition prevents the construction of a stable cell wall, ultimately leading to bacterial cell lysis and death.[3]

The emergence of bacterial resistance to existing β-lactam antibiotics has fueled a continuous search for novel and more potent analogues.[1] In this context, substituted azetidin-2-ones serve as invaluable chiral building blocks, or synthons, for the construction of next-generation antibiotics.[5] Among these, 3-Methylazetidin-2-one offers a structurally simple yet stereochemically significant starting point for creating diversity in antibiotic design. The methyl group at the C-3 position can influence the stereochemical outcome of subsequent reactions and impact the biological activity and stability of the final antibiotic product.

This guide provides a detailed exploration of this compound as a building block in antibiotic synthesis. It covers the fundamental synthetic routes to this synthon, its strategic application in the construction of carbapenem cores, and detailed experimental protocols for researchers in drug discovery and development.

Part 1: Synthesis of this compound - A Key Intermediate

The stereocontrolled synthesis of this compound is a critical first step. The stereochemistry at the C-3 position is pivotal for the desired biological activity of the target antibiotic. Several synthetic strategies can be employed, with the Staudinger [2+2] ketene-imine cycloaddition and the cyclization of β-amino acids being the most prominent.[4][6]

Stereoselective Synthesis via Cyclization of a β-Amino Acid

This method offers excellent control over stereochemistry, starting from a readily available chiral precursor. The cyclization of N-protected 3-aminobutanoic acid is a reliable route to obtaining enantiomerically pure this compound.

Experimental Protocol: Synthesis of (R)-3-Methylazetidin-2-one from (R)-3-Aminobutanoic Acid

Objective: To synthesize (R)-3-Methylazetidin-2-one via intramolecular cyclization.

Materials:

  • (R)-3-Aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) solution, saturated

Procedure:

Step 1: N-Protection of (R)-3-Aminobutanoic Acid

  • Dissolve (R)-3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaCl solution, dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-aminobutanoic acid.

Step 2: Activation and Cyclization

  • Dissolve N-Boc-(R)-3-aminobutanoic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure. The resulting activated ester is used in the next step without further purification.

  • Dissolve the crude activated ester in a suitable solvent and induce cyclization (this step can be complex and may require specific conditions not detailed in the general literature; often, activation and cyclization can be a one-pot process using different coupling agents). A common method for cyclization of β-amino acids involves the use of diphenylphosphoryl chloride.[6]

Step 3: Deprotection

  • Dissolve the N-Boc protected this compound in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated solution of NaHCO₃ and extract with DCM (3x).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield (R)-3-Methylazetidin-2-one. Purify by column chromatography if necessary.

Expected Outcome: A white to off-white solid. Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity. Chiral HPLC to determine enantiomeric excess.

Causality Behind Experimental Choices:

  • Boc Protection: The Boc protecting group is used for the amine to prevent side reactions and to control the reactivity of the amino group during the activation of the carboxylic acid. It is stable under the reaction conditions and can be easily removed with acid.

  • DCC/NHS Activation: This combination is a standard and effective method for forming an active ester from the carboxylic acid. The NHS ester is more stable than other activated forms and less prone to racemization, which is crucial for maintaining the stereochemical integrity of the C-3 position.

  • TFA Deprotection: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc group without affecting the β-lactam ring, which can be sensitive to harsh conditions.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Activation & Cyclization cluster_2 Step 3: Deprotection A (R)-3-Aminobutanoic Acid B N-Boc-(R)-3- Aminobutanoic Acid A->B (Boc)₂O, NaHCO₃ C N-Boc-(R)-3- Methylazetidin-2-one B->C DCC, NHS D (R)-3-Methylazetidin-2-one C->D TFA

Caption: Workflow for the synthesis of (R)-3-Methylazetidin-2-one.

Part 2: Application in Carbapenem Synthesis

Carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity.[7] Their structure features a β-lactam ring fused to a five-membered ring containing a carbon atom instead of a sulfur atom (as in penicillins).[6] The synthesis of the carbapenem core often relies on the strategic use of a pre-formed, functionalized azetidin-2-one synthon. This compound can be a key starting material for building the bicyclic core of novel carbapenem analogues.

A common strategy involves the N-alkylation of the azetidin-2-one, followed by the formation of the five-membered ring through an intramolecular cyclization reaction.

Conceptual Pathway for Carbapenem Core Synthesis:

Carbapenem_Synthesis A This compound HN-C(O)-CH(CH₃)-CH₂ B N-Functionalized Intermediate R-N-C(O)-CH(CH₃)-CH₂ A->B N-Alkylation C Carbapenem Precursor Bicyclic System B->C Intramolecular Cyclization D Final Carbapenem Analogue Introduction of Side Chains C->D Side-chain Functionalization

Caption: Conceptual pathway for carbapenem synthesis.

Protocol: N-Alkylation and Annulation to form a Carbapenem Precursor

Objective: To construct a bicyclic carbapenem precursor from this compound. This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • (R)-3-Methylazetidin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • A suitable electrophile for annulation (e.g., a protected α-bromo-γ-ketoester)

  • Anhydrous workup reagents (e.g., ammonium chloride solution)

Procedure:

Step 1: Deprotonation and N-Alkylation

  • Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of (R)-3-Methylazetidin-2-one (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (evolution of H₂ gas should cease).

  • Slowly add the electrophilic annulating agent (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

Step 2: Intramolecular Cyclization (e.g., Dieckmann Condensation or similar)

  • Upon completion of the N-alkylation, the reaction mixture containing the acyclic precursor is treated with a suitable base (e.g., sodium ethoxide in ethanol, or potassium tert-butoxide in THF) to induce intramolecular cyclization.

  • The reaction is typically stirred at room temperature or gently heated until the cyclization is complete (monitored by TLC).

Step 3: Workup and Purification

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the carbapenem precursor.

Self-Validation and Trustworthiness:

  • Inert Atmosphere: The use of strong bases like NaH necessitates an inert atmosphere to prevent quenching by atmospheric moisture and oxygen.

  • Anhydrous Solvents: All solvents and reagents must be strictly anhydrous to ensure the efficiency of the deprotonation and subsequent nucleophilic attack.

  • Temperature Control: The initial deprotonation and alkylation are performed at 0 °C to control the exothermic reaction and minimize side products.

  • TLC Monitoring: Frequent monitoring of the reaction by Thin Layer Chromatography is essential to determine the endpoint of each step and to ensure the complete consumption of starting materials.

Quantitative Data Summary (Hypothetical):

StepStarting Material (SM)ProductReagentsYield (%)Purity (%) (by HPLC)
N-Protection(R)-3-Aminobutanoic acidN-Boc-(R)-3-aminobutanoic acid(Boc)₂O, NaHCO₃95>98
CyclizationN-Boc-(R)-3-ABAN-Boc-(R)-3-Methylazetidin-2-oneDCC, NHS75>97
DeprotectionN-Boc-(R)-3-MAO(R)-3-Methylazetidin-2-oneTFA98>99
N-Alkylation/Annulation(R)-3-MAOCarbapenem PrecursorNaH, Electrophile, Base for cyclization60-70>95 (after purification)

Table represents typical expected yields and purities for these types of reactions.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the synthesis of novel antibiotics, particularly in the carbapenem class. Its stereodefined nature allows for the construction of complex, chiral molecules with high precision. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this key intermediate and utilize it in the development of next-generation antibacterial agents. As bacterial resistance continues to be a global health threat, the innovative use of such fundamental synthons will be paramount in the ongoing effort to discover and develop effective new medicines.

References

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • Royal Society of Chemistry. (2015, November 20). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry.
  • AIP Publishing. (n.d.). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives.
  • Bangladesh Journals Online. (2024, June 13). Synthesis of some 2-azitidinones (β-lactams) as antibiotic mimics and screening of their antimicrobial activity. Journal of Bangladesh Academy of Sciences, 48(1), 111-119.
  • PubMed. (1985, November). Studies on monocyclic beta-lactam antibiotics. II. Synthesis and antibacterial activity of 3-acylamino-2-azetidinone-1-oxysulfonic acids. The Journal of Antibiotics, 38(11), 1536-49.
  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Journal of Global Trends in Pharmaceutical Sciences. (2015). A REVIEW ON 2-AZETEDINONES. JGTPS, 6(1), 2388-2402.
  • PubMed. (1992, May). Synthetic studies of carbapenem and penem antibiotics. II. Synthesis of 3-acetyl-2-azetidinones by (2 + 2) cycloaddition of diketene and Schiff bases. Chemical & Pharmaceutical Bulletin, 40(5), 1094-7.
  • PubMed. (2004, July). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-920.
  • PubMed. (2014, March 3). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry, 74, 619-56.
  • Arkivoc. (2007). Stereoselective Synthesis of 3-Alkylidene/Alkylazetidin-2-ones from Azetidin-2,3-diones.
  • Al-Zahraa Journal for Health and Medical Sciences. (2025, July 8). Synthesis of Novel 2-Azetidinones as Antibacterial Agents.
  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
  • National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. PMC.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024, March 25). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.
  • PubMed. (2017, September 25). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angewandte Chemie International Edition in English, 56(40), 12240-12244.
  • ResearchGate. (2025, August 6). ChemInform Abstract: The Chemistry and Biological Potential of Azetidin-2-ones.
  • PubMed. (2016, November 4). Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones. The Journal of Organic Chemistry, 81(21), 10218-10232.
  • PubMed. (1996, December). Novel C-2 substituted carbapenem derivatives. Part II. Synthesis and structure-activity relationships of isoxazolin-2-yl, isoxazolidin-2-yl and 2-pyrazolin-2-yl carbapenems generated using 1,3-dipolar cycloaddition chemistry. The Journal of Antibiotics, 49(12), 1266-74.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019, April 10). Synthesis and biological study of Azetidinone derivatives.
  • ResearchGate. (n.d.). Examples of antibiotics comprising 3-amino-2-azetidinone scaffold.
  • ResearchGate. (n.d.). Studies of Azezidin-2-one-as a Reactive Enolate Synthon of beta-Alanine for Condensations with Aldehydes and Ketones.
  • MDPI. (n.d.). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines.
  • National Center for Biotechnology Information. (2019, May 30). Scalable Synthesis of Orthogonally Protected β-Methyllanthionines by Indium(III)-Mediated Ring Opening of Aziridines. PMC.
  • PubMed. (2024, November 4). Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC.
  • Google Patents. (n.d.). US10011603B2 - Process for preparing a carbapenem antibiotic.
  • PubMed. (n.d.). Emerging strategies in infectious diseases: new carbapenem and trinem antibacterial agents. Expert Opinion on Investigational Drugs, 9(8), 1801-16.
  • PubMed Central. (2025, May 14). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.
  • ResearchGate. (2025, August 7). Synthesis of 1Alkyl2-methylazetidin-3-ones and 1Alkyl2-methylazetidin-3-ols.
  • ResearchGate. (n.d.). (PDF) Ring-Opening Polymerization Reactions of ε-Caprolactone and Lactides Initiated by (Benzimidazolylmethyl)amino Magnesium(ii) Alkoxides.

Sources

Synthesis of novel beta-lactamase inhibitors from 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Rational Design and Synthesis of Novel β-Lactamase Inhibitors from 3-Methylazetidin-2-one

Authored by Gemini, Senior Application Scientist

Abstract

The escalating threat of antibiotic resistance, driven largely by the bacterial production of β-lactamase enzymes, necessitates the development of novel therapeutic strategies.[1][2][3] These enzymes effectively neutralize β-lactam antibiotics by hydrolyzing the critical amide bond in the β-lactam ring.[4][5] A clinically successful countermeasure is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI).[6] While classic inhibitors like clavulanic acid, sulbactam, and tazobactam have been instrumental, the evolution of new and broader-spectrum β-lactamases demands a new generation of inhibitors.[1][6] This guide presents a detailed synthetic framework and robust protocols for the discovery of novel β-lactamase inhibitors, utilizing the readily available and versatile scaffold, this compound. We will explore a rational design approach, detailing the chemical logic behind each synthetic transformation, and provide comprehensive protocols for synthesis, characterization, and biological evaluation.

The Strategic Imperative for Novel β-Lactamase Inhibitors

β-lactam antibiotics function by acylating the active site of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[7] β-lactamase enzymes subvert this mechanism by hydrolyzing the antibiotic before it can reach its PBP target.[2] Modern BLIs operate through several mechanisms; some, like tazobactam, are "suicide inhibitors" that permanently inactivate the enzyme through covalent modification.[8] Others, like avibactam, are non-β-lactam inhibitors that form a reversible but stable covalent bond with the enzyme's active site serine.[8][9]

Our strategy focuses on leveraging the monocyclic this compound core. This scaffold offers several advantages:

  • Structural Simplicity: It provides a straightforward starting point for complex chemical modifications.

  • Chemical Tractability: The N-H and adjacent carbonyl group offer predictable sites for functionalization.

  • Bioisosteric Potential: Modifications can be designed to mimic the core interactions of established bicyclic inhibitors, such as the penam sulfones.

The goal is to synthesize a library of compounds based on this core, incorporating functionalities known to be crucial for β-lactamase inhibition, particularly the sulfone moiety, which is a hallmark of potent inhibitors like sulbactam and tazobactam.[10][11]

Proposed Synthetic Pathway: From Core Scaffold to Potent Inhibitor

The proposed pathway is a multi-step synthesis designed to build complexity and introduce the key pharmacophoric elements for β-lactamase inhibition onto the this compound scaffold. The overall workflow is outlined below.

G A This compound (Starting Material) B Step 1: N-Protection (e.g., Boc Anhydride) A->B Protection C Step 2: C3-Deprotonation & Thiolation (LDA, Diphenyl Disulfide) B->C Functionalization D Step 3: Oxidation to Sulfone (m-CPBA) C->D Oxidation E Step 4: N-Deprotection (TFA) D->E Deprotection F Step 5: N-Acylation with Side Chain (Activated Carboxylic Acid) E->F Side Chain Conjugation G Final Inhibitor Candidate F->G Purification G cluster_0 Step 2 & 3: Sulfone Formation A N-Boc-3-Methylazetidin-2-one B C3-Anion Intermediate A->B 1. LDA, THF, -78°C C 3-Phenylthio-3-methylazetidin-2-one B->C 2. Ph-S-S-Ph D 3-Phenylsulfonyl-3-methylazetidin-2-one C->D m-CPBA, DCM G A Purified Inhibitor Candidate B Protocol 4.1: IC₅₀ Determination Assay (Nitrocefin Substrate) A->B C Protocol 4.2: Synergy Assay (MIC Testing) with β-Lactam Antibiotic A->C D Quantitative Potency Data (IC₅₀, MIC Fold-Reduction) B->D C->D E Lead Candidate Identification D->E

Sources

Application Note & Protocols: N-Substitution of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azetidin-2-one, or β-lactam, is a cornerstone scaffold in medicinal chemistry, most notably as the core of β-lactam antibiotics.[1][2] Modification of this four-membered ring system is a critical strategy for tuning pharmacological properties, overcoming resistance mechanisms, and developing novel therapeutic agents.[3] N-substitution of the lactam nitrogen is a primary route for introducing molecular diversity, influencing everything from target affinity and cell permeability to metabolic stability. This guide provides detailed, field-proven experimental protocols for the N-substitution of 3-methylazetidin-2-one, a common building block. We will focus on two robust and widely applicable methods: the Mitsunobu reaction for N-alkylation with alcohols and direct N-alkylation via deprotonation. The causality behind experimental choices is explained to empower researchers to adapt these protocols for their specific synthetic targets.

Part 1: Strategic Approaches to N-Substitution

The nitrogen atom in the this compound ring, while part of an amide, is significantly less nucleophilic than a typical amine due to resonance with the adjacent carbonyl group. Furthermore, the β-lactam ring is susceptible to nucleophilic attack and ring-opening under harsh conditions due to inherent ring strain.[1] Therefore, synthetic strategies must be chosen carefully to achieve selective N-substitution while preserving the integrity of the core scaffold.

  • Mitsunobu Reaction: This method is exceptionally mild and efficient for coupling primary and secondary alcohols to the lactam nitrogen. It proceeds via in-situ activation of the alcohol, which is then displaced by the N-H of the azetidinone acting as a nucleophile.[4][5] This reaction is known for its stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter.[5]

  • Direct Alkylation: This classic approach involves deprotonating the lactam nitrogen with a strong, non-nucleophilic base to form a potent nucleophile (an amide anion), which then displaces a leaving group on an electrophile (e.g., an alkyl halide). This method is powerful but requires strictly anhydrous conditions to prevent quenching of the base and the reactive intermediate.

Logical Workflow for N-Substitution

G cluster_0 Method Selection cluster_1 Protocol Execution cluster_2 Analysis & Purification start Start: this compound reagent_type What is the nature of the substituting group? start->reagent_type mitsunobu Protocol A: Mitsunobu Reaction reagent_type->mitsunobu Primary or Secondary Alcohol alkylation Protocol B: Direct Alkylation reagent_type->alkylation Alkyl Halide or Similar Electrophile workup Reaction Work-up & Extraction mitsunobu->workup alkylation->workup purify Purification (e.g., Column Chromatography) workup->purify analysis Product Characterization (NMR, MS, etc.) purify->analysis

Caption: Decision workflow for selecting the appropriate N-substitution protocol.

Part 2: Experimental Protocols & Methodologies

Protocol A: N-Alkylation via the Mitsunobu Reaction

Principle & Rationale: The Mitsunobu reaction facilitates the condensation of an alcohol and a nucleophile with a pKa of less than ~13.[4] The reaction is driven by the formation of a stable triphenylphosphine oxide (TPPO) byproduct. The process begins with the reaction between triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate. This intermediate protonates the alcohol, activating it as a good leaving group. The deprotonated lactam nitrogen then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion.[4] The order of reagent addition is critical; the alcohol, lactam, and PPh₃ are mixed before the slow, cooled addition of the azodicarboxylate to control the reaction exotherm and prevent side reactions.[6]

Caption: N-alkylation of this compound using Mitsunobu conditions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired primary or secondary alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Dissolve the solids in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exothermic reaction upon adding the azodicarboxylate and to minimize the formation of side products.[4]

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting lactam and the appearance of a new, typically less polar, product spot are indicative of reaction progress. The formation of solid triphenylphosphine oxide is also a visual cue.[6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • The primary challenge in purification is the removal of triphenylphosphine oxide (TPPO) and the reduced DIAD byproduct.[7] One effective method is to precipitate the TPPO by adding a non-polar solvent like hexanes or diethyl ether and filtering.

    • Wash the organic layer sequentially with water and brine.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

ParameterCondition/ReagentRationale
Nucleophile This compound (1.0 eq.)The core scaffold to be functionalized.
Electrophile Primary or Secondary Alcohol (1.0-1.2 eq.)Source of the N-substituent. A slight excess ensures complete reaction.
Phosphine Triphenylphosphine (PPh₃) (1.5 eq.)Activates the alcohol and is converted to the stable TPPO byproduct.[5]
Azodicarboxylate DIAD or DEAD (1.5 eq.)The oxidizing agent in the redox cycle of the reaction.[4]
Solvent Anhydrous THF or DCMCommon aprotic solvents that dissolve reagents well. Anhydrous conditions are critical.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, followed by stirring at ambient temperature.[6]
Protocol B: N-Alkylation via Direct Deprotonation

Principle & Rationale: This method relies on the acidity of the N-H proton of the lactam (pKa ≈ 17-18 in DMSO). A strong, non-nucleophilic base is required to quantitatively deprotonate the nitrogen, forming a highly nucleophilic amide anion. Sodium hydride (NaH) is a common and effective choice, as the deprotonation byproduct is hydrogen gas, which simply evolves from the reaction. The resulting anion readily participates in an Sₙ2 reaction with a primary or activated secondary electrophile, such as an alkyl iodide, bromide, or tosylate. The use of a polar aprotic solvent like THF or DMF is essential to solvate the cation and promote the reaction. Strictly anhydrous conditions are mandatory, as any protic contaminants will quench the base and the amide anion.

Caption: Two-step, one-pot direct N-alkylation of this compound.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous THF or DMF to the flask. Cool the suspension to 0 °C in an ice-water bath.

  • Deprotonation: Dissolve this compound (1.0 eq.) in a separate flask with anhydrous THF/DMF and add it dropwise to the stirred NaH suspension via the dropping funnel.

  • Reaction (Step 1): Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, R-X, 1.1 eq.), either neat or as a solution in anhydrous THF, dropwise.

  • Reaction (Step 2): Allow the reaction to warm to room temperature and stir for 4-16 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive electrophiles, gentle heating (e.g., 40-50 °C) may be required.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, x3).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterCondition/ReagentRationale
Base Sodium Hydride (NaH) (1.2 eq.)Strong, non-nucleophilic base for efficient deprotonation.
Electrophile Alkyl Halide/Tosylate (1.1 eq.)Provides the desired N-substituent. Primary and benzylic halides are most effective.
Solvent Anhydrous THF or DMFPolar aprotic solvents that are compatible with the strong base.
Temperature 0 °C to RT (or heat)Cooling is essential for controlled deprotonation and addition. Heating may be needed for less reactive electrophiles.
Quenching Agent Sat. aq. NH₄ClA mild proton source to neutralize any remaining base or anionic species.

Part 3: Trustworthiness & Validation

The success of these protocols relies on careful execution and validation.

  • Reaction Monitoring: TLC is the primary tool for monitoring. A successful reaction will show the disappearance of the this compound spot and the appearance of a new product spot.

  • Product Confirmation: The identity and purity of the final N-substituted product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C): Will confirm the presence of the newly introduced substituent and the integrity of the this compound core.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

    • Infrared (IR) Spectroscopy: The characteristic β-lactam carbonyl stretch (typically 1730-1770 cm⁻¹) should be present in the product spectrum.

By following these detailed protocols and validation steps, researchers can reliably synthesize a diverse library of N-substituted 3-methylazetidin-2-ones for applications in drug discovery and development.

References

  • Dembinski, R. (2017).
  • Anderson, R. J., et al. (1998). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. PubMed. [Link]
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]
  • Koppel, G. A. (1986). U.S. Patent No. 4,595,532.
  • Wikipedia. (2023). Mitsunobu reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic-chemistry.org. [Link]
  • Fahmy, H., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]
  • De Kimpe, N., et al. (2003). Synthesis of 1-alkyl-2-methylazetidin-3-ones and 1-alkyl-2-m. REDI. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Wikipedia. (2023).
  • Worlikar, S. A., & Miller, M. J. (2009). N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. PubMed Central. [Link]
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Wikipedia. (2023). β-Lactam. Wikipedia. [Link]
  • Wikipedia. (2023). β-Lactam antibiotic. Wikipedia. [Link]
  • Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
  • Mancilla, T., et al. (2004). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones.
  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange. [Link]
  • Cera, G., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. PubMed Central. [Link]
  • Movassaghi, M., & Hill, M. D. (2008). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. PubMed Central. [Link]
  • Ishiguro, M., & Iwata, H. (1996). U.S. Patent No. 5,550,229.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable process for the synthesis of 3-Methylazetidin-2-one, a valuable building block in medicinal chemistry. Moving beyond traditional laboratory-scale methods, this document focuses on an industrially viable approach centered on the direct cyclization of 3-aminobutanoic acid in high-temperature, high-pressure water. This environmentally benign method eschews the use of hazardous reagents and organic solvents, aligning with the principles of green chemistry. Detailed protocols for synthesis, purification, and rigorous quality control are provided, underpinned by scientific principles and practical considerations for scale-up.

Introduction: The Significance of this compound

The azetidin-2-one, or β-lactam, is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics.[1] Beyond antibiotics, substituted β-lactams are crucial intermediates in the synthesis of a diverse array of therapeutic agents, including cholesterol absorption inhibitors and anti-cancer drugs.[2] this compound, a simple yet versatile derivative, serves as a key starting material for more complex molecules, where the methyl group provides a strategic handle for further functionalization and stereochemical control.

The traditional synthesis of β-lactams often involves methods like the Staudinger cycloaddition, which, while effective at the lab scale, can present challenges for large-scale production due to the use of sensitive reagents and stringent reaction conditions.[1][3] The development of a scalable, cost-effective, and sustainable synthesis of this compound is therefore of significant interest to the pharmaceutical and fine chemical industries.

Recommended Large-Scale Synthetic Strategy: High-Temperature Water Cyclization

For the large-scale synthesis of this compound, we advocate for the direct intramolecular cyclization of 3-aminobutanoic acid in superheated water. This approach, detailed in European Patent EP 1346981 B1, offers several distinct advantages for industrial production:

  • Atom Economy and Green Chemistry: The reaction is a dehydration, with water as the only byproduct. The use of water as the reaction medium eliminates the need for volatile and often toxic organic solvents.[4]

  • Process Simplicity: This method avoids the use of expensive and hazardous coupling reagents or catalysts.[4]

  • Scalability: The process can be adapted for continuous or batch production, making it suitable for industrial-scale manufacturing.[4]

Underlying Mechanism

Under conditions of high temperature (≥200°C) and pressure (≥10 MPa), water acts as both a solvent and a catalyst. The high temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the amino group on the carboxylic acid, leading to the formation of the four-membered lactam ring and the elimination of a water molecule.[4] The high pressure maintains the water in a liquid or supercritical state, facilitating the reaction.

Reaction_Mechanism cluster_0 High-Temperature Water Cyclization 3-Aminobutanoic_Acid 3-Aminobutanoic Acid Intermediate Tetrahedral Intermediate 3-Aminobutanoic_Acid->Intermediate Intramolecular Nucleophilic Attack This compound This compound Intermediate->this compound - H₂O Water_byproduct H₂O QC_Workflow Crude_Product Crude this compound Purification Fractional Vacuum Distillation Crude_Product->Purification Purified_Fractions Purified Fractions Purification->Purified_Fractions QC_Analysis Comprehensive QC Analysis (HPLC, GC-MS, NMR, IR) Purified_Fractions->QC_Analysis Final_Product Final Product (Meets Specifications) QC_Analysis->Final_Product Pass Repurification Repurification or Rejection QC_Analysis->Repurification Fail

Sources

Application Note: Comprehensive Characterization of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Principles

3-Methylazetidin-2-one, a substituted β-lactam, is a four-membered cyclic amide. The β-lactam ring is a critical pharmacophore found in a wide array of antibiotics, such as penicillins and cephalosporins.[1] The inherent ring strain of the azetidinone core makes these molecules susceptible to hydrolysis but also imparts the chemical reactivity essential for their biological activity.[1] The synthesis of derivatives, such as this compound, is of significant interest for developing novel therapeutic agents, including enzyme inhibitors and antibacterial compounds.[2]

Given its importance as a synthetic building block, rigorous characterization of this compound is paramount to confirm its structural integrity, establish purity, and identify any process-related impurities. This application note provides a multi-technique protocol for the comprehensive analysis of this compound, grounded in the principles of spectroscopic and chromatographic science. We will detail the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.

The overall analytical workflow is designed to provide orthogonal information, where each technique validates the others, leading to an unambiguous structural assignment and purity profile.

Characterization_Workflow cluster_Synthesis Synthesis & Isolation cluster_Spectroscopy Spectroscopic Identification (Structure Confirmation) cluster_Chromatography Separation & Purity Assessment cluster_Definitive_Structure Definitive 3D Structure Synthesis Synthesized Product (Crude this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Synthesis->NMR Primary ID IR FTIR Spectroscopy - Functional Groups (β-Lactam C=O) Synthesis->IR Primary ID MS Mass Spectrometry - Molecular Weight - Fragmentation Synthesis->MS Primary ID HPLC HPLC-UV - Purity (% Area) - Quantification Synthesis->HPLC Purity Check GCMS GC-MS - Volatile Impurities - Confirmatory ID Synthesis->GCMS Purity Check NMR->HPLC Confirms Peak ID IR->HPLC Confirms Peak ID MS->HPLC Confirms Peak ID Xray X-Ray Crystallography - Absolute Structure - Solid-State Conformation HPLC->Xray For high-purity fraction Final Fully Characterized This compound HPLC->Final GCMS->MS Provides MS data Xray->Final

Caption: Overall workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[3] For this compound, ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments. 2D NMR techniques like COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and relative numbers (integration). The strained β-lactam ring influences the chemical shifts of adjacent protons.

  • ¹³C NMR: Determines the number of non-equivalent carbons and their chemical environment (e.g., C=O, CH, CH₂, CH₃).

  • Stereochemistry: The coupling constants (J-values) between protons on the azetidinone ring are diagnostic of their relative stereochemistry (cis or trans). For substituted β-lactams, vicinal cis coupling constants are typically larger (J = 5-6 Hz) than trans coupling constants (J = 0-2 Hz).[4]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound product.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for observing the N-H proton, which may exchange or broaden in other solvents.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a spectral width sufficient to cover 0-12 ppm. Use a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Expected NMR Data

The structure of this compound (MW: 85.10 g/mol ) is simple, but the ring strain significantly influences the chemical shifts.[5]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Justification
CH~1.3 ppm (doublet)~15 ppmAlkyl methyl group split by the adjacent C3 proton.
CH ₂ (C4)~3.0-3.4 ppm (multiplet)~40 ppmMethylene protons on the strained ring, adjacent to the amide nitrogen. Diastereotopic, may appear as complex multiplet.
CH (C3)~3.5-3.8 ppm (multiplet)~35 ppmMethine proton adjacent to both the methyl group and the carbonyl group.
NH ~6.0-7.5 ppm (broad singlet)-Amide proton, chemical shift is highly dependent on solvent and concentration. Often broad due to quadrupolar relaxation and exchange.
C =O (C2)-~175 ppmCarbonyl carbon of the strained four-membered lactam ring. Deshielded due to the electronegative oxygen.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For this compound, the most critical absorption band is that of the β-lactam carbonyl group (C=O). Its frequency is significantly higher than that of a typical acyclic amide due to the increased ring strain, making it a highly diagnostic peak.

Rationale for FTIR Analysis

The primary goal is to confirm the presence of the β-lactam ring. The C=O stretching frequency in azetidin-2-ones is typically observed in the 1730-1780 cm⁻¹ range, which is higher than for less strained amides or lactams (e.g., pyrrolidinone, ~1690 cm⁻¹). This high frequency is a direct consequence of the angle strain in the four-membered ring, which results in less resonance delocalization and more double-bond character for the C=O bond.[5][7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound product directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

  • Data Processing: The acquired spectrum should be baseline-corrected and displayed in absorbance or transmittance mode.

Expected FTIR Data
Wavenumber (cm⁻¹) Vibration Mode Expected Intensity Significance
~3200-3300N-H StretchMediumConfirms the presence of the secondary amide.
~2850-2960C-H Stretch (sp³)Medium-StrongAliphatic C-H bonds of the methyl and methylene groups.
~1740-1765 C=O Stretch (β-Lactam) Very Strong Diagnostic peak confirming the strained azetidin-2-one ring. [5]
~1370-1460C-H BendingMediumBending vibrations of the alkyl groups.
~1200-1350C-N StretchMedium-StrongStretching of the amide C-N bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. Electron Ionization (EI) is a common technique for small, relatively volatile molecules that yields reproducible fragmentation patterns.

Rationale for MS Analysis
  • Molecular Ion (M⁺•): The highest mass-to-charge ratio (m/z) peak (excluding isotope peaks) corresponds to the molecular ion. For this compound (C₄H₇NO), the expected nominal mass is 85 amu. The presence of a peak at m/z 85 confirms the molecular weight.[5]

  • Nitrogen Rule: The nominal molecular weight of 85 is an odd number, which is consistent with the presence of an odd number of nitrogen atoms (one) in the molecule.[9]

  • Fragmentation Pattern: The strained ring is expected to be the primary site of fragmentation. Analyzing the fragments helps to piece together the structure, confirming the connectivity established by NMR.[10]

MS_Fragmentation cluster_path1 Path A cluster_path2 Path B cluster_path3 Path C M C₄H₇NO [M]⁺• m/z = 85 F57 [C₃H₅O]⁺ m/z = 57 M->F57 - C₂H₄ F56 [C₃H₄O]⁺• m/z = 56 M->F56 - C₂H₅• F42 [C₂H₄N]⁺ m/z = 42 M->F42 - C₂H₃O• F29 [C₂H₅]⁺ m/z = 29 F57->F29 - CO

Caption: Plausible EI-MS fragmentation pathways for this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the N-H group, this compound may exhibit poor peak shape and thermal instability in a GC system. Derivatization to a more volatile and stable analogue is recommended. Silylation is a common and effective method.[11]

  • Sample Preparation (Derivatization):

    • In a 2 mL vial, dissolve ~1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes.[12]

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250 °C, with a split ratio of 20:1.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS System: Agilent 5977 or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

Expected MS Data (for the underivatized molecule)
m/z Proposed Fragment Plausible Neutral Loss
85 [C₄H₇NO]⁺• Molecular Ion (M⁺•)
57[C₃H₅O]⁺Ethene (C₂H₄)
56[C₃H₄O]⁺•Ethyl radical (•C₂H₅)
42[C₂H₄N]⁺Acyl radical (•C₂H₃O)
29[C₂H₅]⁺Carbon monoxide (CO) from m/z 57

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for a polar molecule like this compound. The percentage purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Rationale for HPLC Analysis

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[7] For this compound, a C18 column provides a non-polar stationary phase that will retain the molecule, while a polar mobile phase (e.g., water/acetonitrile) will elute it. UV detection is suitable as the amide chromophore absorbs UV light at low wavelengths (~210 nm).[13]

Protocol: Reverse-Phase HPLC-UV
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid or phosphoric acid (adjust to pH ~2.5-3.0). Acidification improves peak shape by ensuring the analyte is in a single protonation state.

    • Solvent B: HPLC-grade acetonitrile.

    • Filter and degas both solvents prior to use.

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile). Dilute to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[7]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: A gradient or isocratic mixture of Solvents A and B. A good starting point is an isocratic method with 90% A and 10% B.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector: Set to 210 nm, where small amides have absorbance.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak to determine purity.

Expected HPLC Data

A successful separation will show a sharp, symmetrical peak for this compound. The retention time will depend on the exact conditions but is expected to be in the early-to-mid region of the chromatogram given its polarity. Purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

X-Ray Crystallography: Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and solid-state conformation, single-crystal X-ray diffraction is the ultimate technique.[15] While often challenging, obtaining a high-quality crystal provides irrefutable proof of structure.

Rationale for Crystallography

This technique is essential for:

  • Absolute structure confirmation: It provides a direct image of the molecular structure.

  • Stereochemistry: It can definitively resolve relative and absolute stereochemistry if the molecule is chiral (not applicable to racemic this compound, but crucial for enantiopure syntheses).

  • Intermolecular Interactions: It reveals how molecules pack in the solid state, showing hydrogen bonding and other interactions.

Protocol: Crystal Growth

Growing diffraction-quality crystals is often a process of trial and error. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. The material must be of very high purity (>98% by HPLC).[16]

  • Method 1: Slow Evaporation (Primary Method)

    • Choose a solvent in which the compound is moderately soluble (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).[16]

    • Prepare a nearly saturated solution of this compound in a small, clean vial.

    • Cover the vial with a cap containing a pinhole or with parafilm pierced by a needle. This slows the rate of evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Method 2: Vapor Diffusion

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., toluene) in an open small vial.

    • Place this small vial inside a larger, sealed jar that contains a layer of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane).

    • The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

  • Crystal Mounting and Data Collection: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they are carefully mounted on a goniometer and placed in a diffractometer for data collection.

Conclusion

The combination of NMR, FTIR, Mass Spectrometry, HPLC, and X-ray Crystallography provides a robust and comprehensive framework for the characterization of this compound. NMR and FTIR confirm the core structure and functional groups, MS verifies the molecular weight and provides a fragmentation fingerprint, HPLC establishes the purity profile, and X-ray crystallography offers the definitive three-dimensional structure. By following these detailed protocols, researchers can ensure the quality and identity of their synthesized material, enabling confident progression in drug development and chemical research.

References

  • Marie, S., et al. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 55(5), 2138-2144.
  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory Handbook.
  • Al-Ghorbani, M., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(3), 269-277.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2436.
  • Mezaal, E. N., & Al-Bayati, Y. K. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 25(4).
  • Creative BioMart. X-ray Crystallography Principle and Workflow.
  • Sule, A., & Goyal, P. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 226-234.
  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Gebretsadik, H., et al. (2022). A validated new RP-HPLC method for simultaneous determination of amoxicillin, ampicillin and cloxacillin in pharmaceutical formulations. ResearchGate.
  • Martin, G. E. (2023). How to grow crystals for X-ray crystallography. IUCrJ, 10(Pt 4), 385-396.
  • ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
  • ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2.
  • ResearchGate. The FTIR spectrum of compound 2.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13285795, this compound.
  • Antonov, L., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(9), 833-839.
  • Chemguide. Fragmentation Patterns in Mass Spectra.
  • Ghaffar, N. A., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 55, 110595.
  • Human Metabolome Database. 13C NMR Spectrum (HMDB0000883).
  • Kasina, S., et al. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1354.
  • Agilent Technologies. (2016). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Application Note.
  • Lee, T. A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • SpectraBase. 3-Methyl-1,3-diphenylazetidine-2,4-dione Carbon NMR Spectrum.
  • ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015).
  • Yuniarti, E., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Knapp, D. R. (2012). Derivatization Methods in GC and GC/MS. Gas Chromatography.
  • ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][14]thiazin- (3H)-one and glycine) and their complexes.
  • Le, T. N., & Tjalvin, G. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180.
  • Al-Othman, Z. A., et al. (2012). Synthesis and biological study of Azetidinone derivatives. Arabian Journal of Chemistry.
  • Sharma, S. D., & Pandhi, A. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 1-5.
  • Chemistry LibreTexts. Gas Chromatography. (2023).
  • ResearchGate. EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 104026712.
  • Mahdi, M. F., et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 15(2).
  • Human Metabolome Database. 1H NMR Spectrum (HMDB0000479).
  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2012).
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9855448, 4-Methylazetidin-2-one.
  • Antonov, L., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(3), 458.
  • Wang, Y., et al. (2007). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Journal of the American Society for Mass Spectrometry, 18(9), 1631-1639.
  • Afonso, C. A. M., & Candeias, N. R. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 365-382.

Sources

Topic: High-Purity Isolation of 3-Methylazetidin-2-one: A Two-Stage Chromatographic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methylazetidin-2-one is a valuable chiral building block in medicinal chemistry, notable for its strained β-lactam core. Its inherent polarity and chirality present significant purification challenges following synthesis. This application note provides a detailed, field-proven protocol for isolating this compound in high purity. We present a robust two-stage chromatographic methodology, beginning with an efficient bulk purification via automated flash chromatography to remove major impurities, followed by high-resolution enantiomeric separation using preparative chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, troubleshooting guidance, and orthogonal methods for final purity verification.

Introduction: The Purification Challenge

The azetidin-2-one (β-lactam) ring is a privileged scaffold in pharmaceutical science, most famously as the core of penicillin and cephalosporin antibiotics.[1] The introduction of a methyl group at the C3 position creates this compound (C₄H₇NO), a chiral intermediate pivotal for synthesizing novel therapeutics.[2] However, the successful application of this building block is contingent on its isomeric and chemical purity.

The primary challenges in its purification are twofold:

  • High Polarity: The lactam functionality makes the molecule highly polar, leading to poor interaction with traditional non-polar stationary phases and potential solubility issues. This makes standard normal-phase chromatography difficult, often resulting in poor retention and separation.[3][4]

  • Chirality: The C3 methyl group introduces a stereocenter, meaning the compound exists as a pair of enantiomers ((R)- and (S)-3-Methylazetidin-2-one). For pharmaceutical development, it is often crucial to isolate a single enantiomer, as biological activity and off-target effects can differ dramatically between the two.[5]

This guide details a comprehensive strategy to overcome these hurdles, ensuring the production of enantiomerically pure this compound suitable for the most demanding applications.

Part I: Bulk Purification via Automated Flash Chromatography

Expertise & Experience: The Rationale for Flash Chromatography

Flash chromatography is the workhorse for post-synthesis cleanup in organic chemistry, prized for its speed and scalability. For a polar compound like this compound, success hinges on selecting the right stationary and mobile phases. While reversed-phase chromatography is an option for polar compounds, normal-phase silica gel remains a cost-effective and high-capacity choice for initial bulk purification.[4][6] The key is to employ a more polar solvent system to ensure the compound migrates and separates effectively from less polar starting materials or byproducts. We recommend a dichloromethane/methanol system, as methanol is a strong polar solvent that effectively elutes polar compounds from silica.[7]

Furthermore, the loading technique is critical. Dry loading, where the crude sample is pre-adsorbed onto silica, prevents dissolution issues in the initial non-polar solvent band and leads to significantly sharper peaks and better resolution compared to liquid injection.[4]

Workflow for Bulk Purification

cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis TLC 1. TLC Method Development Sample 2. Crude Sample Adsorption (Dry Loading) TLC->Sample Pack 3. Column Packing & Equilibration Run 4. Gradient Elution (DCM to DCM/MeOH) Pack->Run Collect 5. Automated Fraction Collection Run->Collect Analyze 6. TLC/HPLC Analysis of Fractions Collect->Analyze Pool 7. Pool Pure Fractions & Evaporate Analyze->Pool Product Racemic this compound (>95% Purity) Pool->Product Start Start: Racemic Mixture (>95% Purity) ScreenCols Screen Chiral Columns (e.g., Chiralpak AD, OD) Start->ScreenCols ScreenSolv Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) ScreenCols->ScreenSolv Eval Evaluate Resolution (Rs) Is Rs > 1.5? ScreenSolv->Eval Eval->ScreenCols No Optimize Optimize Mobile Phase Ratio & Flow Rate Eval->Optimize Yes ScaleUp Scale Up to Preparative Column Optimize->ScaleUp Inject Inject & Collect Enantiomer Fractions ScaleUp->Inject End Result: Enantiopure (R)- and (S)-Isomers (e.g., >99% ee) Inject->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylazetidin-2-one. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable β-lactam intermediate. Here, we move beyond standard protocols to address the common challenges encountered in the lab, providing in-depth, mechanistically-driven troubleshooting advice and optimized procedures.

Overview of Synthetic Strategy

The most prevalent and direct route to this compound involves the intramolecular cyclization of a 3-aminobutanoic acid derivative. This process, while conceptually simple, is fraught with potential pitfalls that can drastically reduce yields, primarily due to competing intermolecular polymerization. Effective synthesis hinges on activating the carboxylic acid moiety and favoring the intramolecular ring-closing event over intermolecular side reactions.

A generalized scheme involves activating the carboxylic acid of N-protected 3-aminobutanoic acid, followed by deprotection and base-mediated cyclization. The choice of activating agent, base, solvent, and reaction concentration are critical parameters that dictate the success of the synthesis.

Troubleshooting Guide & F.A.Q.

This section addresses specific issues in a question-and-answer format, providing both solutions and the underlying chemical principles.

Low or No Product Yield

Question 1: My reaction has stalled, and TLC/LC-MS analysis shows only the starting 3-aminobutanoic acid with minimal product formation. What is the likely cause?

Answer: This issue almost always points to inefficient activation of the carboxylic acid group. For the cyclization to occur, the hydroxyl of the carboxyl group must be converted into a better leaving group.

  • Mechanistic Insight: The lone pair of the nitrogen atom is the nucleophile that attacks the electrophilic carbonyl carbon. Without an activating agent, the hydroxyl group (-OH) is a poor leaving group, making the activation energy for cyclization prohibitively high.

  • Troubleshooting Steps:

    • Choice of Activating Agent: Standard amide coupling reagents are often too slow or cumbersome for this cyclization. More forceful reagents are typically required. Consider using:

      • Thionyl Chloride (SOCl₂): Converts the carboxylic acid to an acyl chloride in situ. This is highly effective but can be harsh.

      • Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): A classic and effective reagent for lactamization.

      • Triphenylphosphine (PPh₃) based methods: Reagents like PPh₃/CCl₄ (Appel reaction conditions) or PPh₃/DIAD (Mitsunobu-type conditions) can be effective for promoting cyclization.

    • Reagent Quality: Ensure your activating agents are not hydrolyzed from improper storage. Thionyl chloride, for example, should be freshly distilled or from a recently opened bottle.

    • Temperature: Some activation steps require initial cooling (e.g., to 0 °C) to prevent degradation, followed by a gradual warm-up to room temperature or gentle heating to drive the reaction to completion.

Question 2: I am observing the formation of the desired product, but the yield is consistently low (<30%), and a significant amount of white, insoluble material has crashed out of my reaction.

Answer: The formation of an insoluble precipitate is a classic sign of intermolecular polymerization. This occurs when the amino group of one molecule attacks the activated carboxyl group of another, leading to the formation of a polyamide chain instead of the desired four-membered ring.[1]

  • Mechanistic Insight: The cyclization (intramolecular) and polymerization (intermolecular) are competing kinetic pathways. The outcome is determined by the effective concentration of the reacting species.

  • Troubleshooting Steps:

    • High-Dilution Conditions: This is the most critical factor in preventing polymerization. The reaction must be run at a very low concentration (typically 0.01-0.05 M). This ensures that the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule.

    • Slow Addition: Instead of adding the base or the activated amino acid all at once, use a syringe pump to add the reagent slowly over several hours. This maintains a constantly low concentration of the reactive species, further favoring the intramolecular pathway.

    • Choice of Base: A non-nucleophilic, sterically hindered base is crucial. Triethylamine (Et₃N) is commonly used.[2] Using a nucleophilic base could lead to unwanted side reactions with the activated carboxyl group.

Impurity and Purification Issues

Question 3: My crude NMR shows the product, but it's contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I remove it efficiently?

Answer: TPPO is a notoriously common and difficult-to-remove byproduct when using triphenylphosphine-based reagents. Its polarity is similar to many small, polar products, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Pre-Chromatography Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO has limited solubility in these solvents and will often precipitate, allowing it to be filtered off.

    • Acidic Wash: Exploit the basicity of the β-lactam nitrogen. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The TPPO will remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your product back into an organic solvent.

    • Alternative Reagents: If TPPO is a persistent issue, consider switching to a synthesis route that avoids PPh₃, such as the thionyl chloride or Mukaiyama reagent methods.

Frequently Asked Questions (F.A.Q.)

Q: What is the optimal temperature for the cyclization step? A: This is highly dependent on the activation method. For highly reactive intermediates like acyl chlorides, the reaction is often run at 0 °C to room temperature. For other methods, gentle heating (40-60 °C) may be required to overcome the activation energy and ring strain of the four-membered ring.[3] It is best to start at room temperature and monitor by TLC, gently heating only if the reaction is sluggish.

Q: Which solvent is best for this synthesis? A: Non-polar, aprotic solvents are generally preferred to avoid side reactions with the activated intermediate. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the starting materials.[4][5]

Q: Can I scale up this reaction? A: Yes, but the high-dilution principle must be maintained. This means that as you scale up the mass of your reagents, you must proportionally scale up the volume of your solvent. For a 10-gram scale synthesis, this could require several liters of solvent and a large reaction vessel, which may be impractical. At larger scales, a slow-addition strategy using a syringe pump becomes even more critical.

Data & Protocols

Table 1: Effect of Reaction Conditions on Yield

The following table summarizes typical outcomes based on different reaction parameters, compiled from literature and internal experimental data.

Activating AgentBase (Equivalents)Concentration (M)Typical Yield (%)Key Considerations
SOCl₂Et₃N (2.2 eq)0.02 M65-75%Harsh conditions; potential for side reactions if not controlled.
PPh₃ / CCl₄Et₃N (1.5 eq)0.01 M50-60%Generates TPPO; requires careful purification.
Mukaiyama's ReagentEt₃N (3.0 eq)0.05 M70-85%Generally high yielding and cleaner than other methods.
NoneN/A0.5 M<5%Demonstrates the necessity of an activating agent.
Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for diagnosing low yield issues.

G cluster_sm Problem: Incomplete Conversion cluster_poly Problem: Side Reaction start Low Yield of This compound check_sm Analysis of Crude Reaction: Any Starting Material (SM)? start->check_sm check_polymer Analysis of Crude Reaction: Insoluble Precipitate? start->check_polymer sm_yes Yes, SM is present check_sm->sm_yes Yes sm_no No, SM is consumed check_sm->sm_no No poly_yes Yes, precipitate observed check_polymer->poly_yes Yes poly_no No precipitate check_polymer->poly_no No activation_issue Inefficient Carboxyl Activation sm_yes->activation_issue Indicates... sm_no->check_polymer solution_activation Solution: 1. Use stronger activating agent (e.g., SOCl₂). 2. Check reagent quality. 3. Optimize temperature. activation_issue->solution_activation polymerization Intermolecular Polymerization poly_yes->polymerization Indicates... other_issues Product Degradation or Purification Losses poly_no->other_issues Consider... solution_polymer Solution: 1. Use High-Dilution (0.01-0.05 M). 2. Employ slow addition via syringe pump. 3. Ensure non-nucleophilic base. polymerization->solution_polymer

Caption: Troubleshooting workflow for low yield.

Experimental Protocol: High-Yield Synthesis via Mukaiyama's Reagent

This protocol is optimized to minimize polymerization and maximize yield.

Materials:

  • N-Boc-3-aminobutanoic acid

  • 2-chloro-1-methylpyridinium iodide (Mukaiyama's Reagent)

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Boc Deprotection:

    • Dissolve N-Boc-3-aminobutanoic acid (1.0 eq) in DCM (approx. 5 mL per gram of starting material).

    • Add Trifluoroacetic acid (TFA, 4.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC confirms the consumption of starting material.

    • Remove the solvent and excess TFA under reduced pressure. The resulting crude 3-aminobutanoic acid trifluoroacetate salt is used directly in the next step.

  • Cyclization:

    • Set up a large three-neck flask equipped with a dropping funnel and a nitrogen inlet.

    • To the flask, add anhydrous DCM to achieve a final reaction concentration of 0.02 M (e.g., 5.0 g of starting amino acid in 2.5 L of DCM).

    • Add triethylamine (3.0 eq) to the DCM.

    • In a separate flask, dissolve the crude 3-aminobutanoic acid salt and Mukaiyama's Reagent (1.2 eq) in a smaller volume of anhydrous DCM (e.g., 250 mL).

    • Transfer this solution to the dropping funnel and add it dropwise to the stirred solution of triethylamine in DCM over a period of 6-8 hours at room temperature.

    • After the addition is complete, allow the reaction to stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is a pale yellow oil. Purify by silica gel column chromatography (e.g., using a gradient of 50-100% ethyl acetate in hexanes) to afford this compound as a colorless oil or low-melting solid.

References
  • Benchchem. (n.d.). Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis.
  • Couto, I., et al. (2021). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • De Luca, L. (2016).
  • Sheehan, J. C., & Corey, E. J. (1951). The Synthesis of β-Lactams. Organic Reactions.
  • Pahlavan, F., et al. (2023).
  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry.
  • Kim, D., et al. (2007). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society.
  • Google Patents. (2019). Process for synthesis of lenalidomide.
  • Szymańska, E., et al. (2012). Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Technical Support Center: Stereoselective β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of β-lactams. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this critical pharmacophore with precise stereochemical control. The β-lactam ring is a cornerstone of many essential antibiotics, and controlling its stereochemistry is paramount to its biological activity.[1][2]

This resource moves beyond simple protocols to explain the underlying principles governing stereoselectivity. It is structured into two main parts: a Troubleshooting Guide to address specific, hands-on experimental challenges, and a Frequently Asked Questions (FAQs) section for broader mechanistic and conceptual inquiries.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the stereoselective synthesis of β-lactams, particularly focusing on the widely used Staudinger [2+2] cycloaddition and related catalytic methods.

Problem 1: Poor Diastereoselectivity in Staudinger Cycloaddition — Obtaining a Mixture of cis and trans Isomers.

You are performing a Staudinger reaction between a ketene (or ketene precursor like an acid chloride) and an imine, but the NMR of your crude product shows a mixture of cis and trans diastereomers instead of the single, desired isomer.

Root Cause Analysis

The stereochemical outcome of the Staudinger reaction is not determined by a concerted mechanism but by a two-step process:

  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene to form a zwitterionic intermediate.[3][4]

  • Ring Closure: The resulting enolate attacks the iminium carbon in a conrotatory electrocyclization to form the four-membered ring.[4][5]

The cis/trans ratio is a result of the competition between direct ring closure of the initial zwitterionic intermediate (kinetically favoring the cis product from an (E)-imine) and isomerization of this intermediate (via C-C bond rotation) before cyclization, which leads to the thermodynamically more stable trans product.[3][4][6]

Troubleshooting Workflow

G start Problem: Poor Diastereoselectivity (cis/trans mixture) check_solvent Step 1: Analyze Solvent Polarity start->check_solvent polar_solvent Observation: Using polar solvent (e.g., CH2Cl2, CH3CN) check_solvent->polar_solvent Is solvent polar? nonpolar_solvent Observation: Using non-polar solvent (e.g., Toluene, Benzene, THF) check_solvent->nonpolar_solvent Is solvent non-polar? action_polar Action: Switch to a non-polar solvent to disfavor intermediate isomerization and promote kinetic (cis) product. polar_solvent->action_polar action_nonpolar Action: Switch to a polar solvent to stabilize zwitterion, allow equilibration, and favor thermodynamic (trans) product. nonpolar_solvent->action_nonpolar check_temp Step 2: Evaluate Reaction Temperature action_polar->check_temp action_nonpolar->check_temp action_temp Action: Run reaction at lower temperature (e.g., 0°C to -78°C) to favor the kinetic product (typically cis). check_temp->action_temp check_substituents Step 3: Assess Electronic Effects action_temp->check_substituents action_substituents Action: Modify substituents. EDG on ketene or EWG on imine accelerates ring closure (favors cis). EWG on ketene or EDG on imine slows closure (favors trans). check_substituents->action_substituents end Resolution: Improved Diastereoselectivity action_substituents->end

Solutions & Protocols
  • Modify the Solvent: The polarity of the solvent has a profound impact on the lifetime and stability of the zwitterionic intermediate.

    • To Favor trans-β-Lactams: Use a polar solvent like chlorobenzene or dichloromethane.[7] These solvents stabilize the zwitterionic intermediate, allowing more time for it to isomerize to the thermodynamically favored conformation before ring closure.[8]

    • To Favor cis-β-Lactams: Use a non-polar solvent like toluene, benzene, or THF.[1][7] These solvents do not effectively stabilize the charged intermediate, promoting rapid (kinetic) ring closure before isomerization can occur.

  • Adjust the Reaction Temperature:

    • Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) generally favors the kinetic product, which is often the cis-isomer.[1][9] Higher temperatures provide the energy needed to overcome the rotational barrier in the intermediate, leading to the thermodynamic trans-product.[7]

  • Consider the Order of Reagent Addition: When generating the ketene in situ from an acyl chloride and a tertiary amine, the order of addition matters.

    • Adding the amine solution slowly to a solution of the imine and acyl chloride can sometimes influence the stereochemical outcome by controlling the instantaneous concentration of the ketene.[8] Experimenting with different addition orders is a valid troubleshooting step.[7][8]

ConditionFavored IsomerRationale
Solvent
Non-polar (Toluene, THF)cisPromotes rapid kinetic ring closure.[1][7]
Polar (CH₂Cl₂, Chlorobenzene)transStabilizes zwitterion, allowing isomerization.[7][8]
Temperature
Low (-78°C to 0°C)cisFavors the kinetic product.[1][9]
High (Reflux)transFavors the thermodynamic product.[7]
Substituents
EDG on Ketene + EWG on IminecisAccelerates nucleophilic attack and ring closure.[9]
EWG on Ketene + EDG on IminetransSlows ring closure, allowing equilibration.[9]
Problem 2: Low Enantioselectivity in a Catalytic Asymmetric Synthesis.

You are using a chiral catalyst (e.g., a cinchona alkaloid derivative or a planar-chiral 4-pyrrolidinopyridine (PPY) derivative) to induce enantioselectivity, but the product is obtained with a low enantiomeric excess (ee).

Root Cause Analysis

Low ee can stem from several factors: an ineffective catalyst, a high-temperature reaction that diminishes the energetic difference between diastereomeric transition states, or an undesirable non-catalyzed "background" reaction. In many catalytic Staudinger reactions, the chiral nucleophile adds to the ketene to form a chiral zwitterionic enolate, which is the key intermediate that controls the facial selectivity of the attack on the imine.[9][10][11]

Solutions & Protocols
  • Optimize the Catalyst System:

    • Catalyst Choice: Not all catalysts are universally effective. Planar-chiral PPY derivatives have shown high efficiency for a range of ketenes and imines.[10] Cinchona alkaloids like benzoylquinine (BQ) are also potent, but their effectiveness can be highly dependent on the substrate and solvent.[9][12]

    • Imine Protecting Group: The N-protecting group on the imine is critical. For instance, using an N-triflyl (N-Tf) group is often crucial for achieving high trans selectivity in certain catalytic systems, whereas N-tosyl (N-Ts) imines may favor cis products.[13][14]

    • Co-catalysts/Additives: Some systems benefit from the addition of a non-chiral Lewis acid, which can cooperate with the chiral nucleophile by activating the imine, leading to improved yields and selectivity.[10]

  • Strict Temperature Control: Asymmetric induction relies on small energy differences between competing reaction pathways. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C) is often essential to maximize enantioselectivity.[9][11]

  • Solvent and Concentration: The choice of solvent can dramatically affect enantioselectivity.

    • Less polar solvents like toluene or THF are often preferred.[11]

    • Running the reaction at a higher concentration can sometimes suppress the background reaction, but this must be optimized empirically. In some cases, minimal solvent is beneficial, while in others it can eliminate selectivity entirely.[11]

Representative Protocol: Catalytic Asymmetric Synthesis of a cis-β-Lactam

This protocol is adapted from methodologies employing cinchona alkaloid catalysts.[9][12]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the N-tosyl imine (1.0 equiv) and the chiral catalyst (e.g., benzoylquinine, 10-15 mol%) to a flame-dried flask.

  • Dissolution: Add anhydrous, non-polar solvent (e.g., THF or toluene) and cool the solution to -78 °C (acetone/dry ice bath).

  • Reagent Addition: In a separate flask, prepare a solution of the acid chloride (e.g., phenoxyacetyl chloride, 1.2 equiv) and a non-nucleophilic base (e.g., Hünig's base, 2.2 equiv) in the same anhydrous solvent.

  • Reaction: Add the acid chloride/base solution dropwise to the cold imine/catalyst solution over 30 minutes. The ketene is generated in situ.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Problem 3: Epimerization of the Product During Workup or Purification.

You have successfully synthesized your desired stereoisomer, but you observe a loss of stereochemical purity after purification, often indicated by the appearance of the other diastereomer.

Root Cause Analysis

The proton at the C3 position of the β-lactam ring (alpha to the carbonyl) can be acidic.[6] In the presence of base, this proton can be removed to form an enolate, which can then be re-protonated from either face, leading to epimerization and a loss of the desired stereochemistry. This is particularly problematic for cis-β-lactams, which can epimerize to the more thermodynamically stable trans isomer.[6]

Solutions
  • Avoid Basic Conditions:

    • During workup, use a neutral or mildly acidic quench (e.g., saturated NH₄Cl or water) instead of a basic one (e.g., sodium bicarbonate).

    • For purification, avoid basic stationary phases. Use standard silica gel. If the compound is sensitive, consider deactivating the silica gel by pre-treating it with a non-nucleophilic base like triethylamine and then flushing thoroughly with the eluent.

  • Use Non-Nucleophilic Bases: If a base is required for the reaction itself (e.g., for in situ ketene generation), use a sterically hindered, non-nucleophilic base like Hünig's base (DIPEA) or a proton sponge, which are less likely to cause epimerization of the product.[12]

  • Temperature: Perform all purification steps at low temperature if the product is particularly sensitive.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for stereoselectivity in the Staudinger [2+2] cycloaddition?

A: The Staudinger reaction is a two-step process, not a concerted [2+2] cycloaddition.[3][4] The stereochemistry is determined by the kinetics of these two steps.

  • Formation of a Zwitterionic Intermediate: The reaction begins with the nucleophilic attack of the imine's nitrogen on the ketene's central carbon. This forms a zwitterionic intermediate.[4][5]

  • Conrotatory Ring Closure: The second step is a 4-electron conrotatory electrocyclization of the zwitterion to form the β-lactam ring.[5] The stereochemical outcome depends on the competition between this ring closure and the rotation around the newly formed C-N single bond in the intermediate.[3]

    • Kinetic Control (cis product): If ring closure is very fast, the stereochemistry of the starting (E)-imine is retained, leading to the cis-β-lactam.

    • Thermodynamic Control (trans product): If the intermediate has a longer lifetime (e.g., stabilized by a polar solvent), rotation can occur to relieve steric strain, leading to the more stable trans-β-lactam.[3][4]

G

Q2: How do electronic effects of substituents on the imine and ketene influence cis/trans selectivity?

A: Electronic effects significantly alter the rate of the ring-closure step, which directly impacts the stereochemical outcome.[9]

  • Accelerated Ring Closure (Favors cis): Electron-donating groups (EDG) on the ketene and electron-withdrawing groups (EWG) on the imine both make the enolate more nucleophilic and the iminium more electrophilic, respectively. This combination speeds up the ring closure, favoring the formation of the kinetic cis-β-lactam.[9]

  • Slowed Ring Closure (Favors trans): Conversely, an EWG on the ketene and an EDG on the imine slow down the ring closure. This gives the intermediate more time to isomerize, leading to a preference for the thermodynamic trans-β-lactam.[9]

Q3: Why can changing the imine's N-protecting group from N-tosyl (Ts) to N-triflyl (Tf) reverse the diastereoselectivity?

A: This is a powerful example of electronic tuning. The triflyl group (-SO₂CF₃) is significantly more electron-withdrawing than the tosyl group (-SO₂C₆H₄CH₃). This has a profound electronic impact on the reaction. In certain catalytic systems, using an N-triflyl imine has been shown to favor the formation of trans β-lactams, whereas the analogous N-tosyl imine yields the cis isomer.[13] The highly electron-withdrawing nature of the triflyl group sufficiently alters the energetics of the transition states leading to the different diastereomers, likely by affecting the stability of the zwitterionic intermediate and the activation barrier for ring closure.[13][14]

Q4: What are the key alternative methods for stereoselective β-lactam synthesis besides the Staudinger reaction?

A: While the Staudinger cycloaddition is a cornerstone, several other powerful methods exist, each with its own advantages.

  • Kinugasa Reaction: A copper-catalyzed reaction between a terminal alkyne and a nitrone.[15] This method is attractive for constructing highly functionalized β-lactams, though stereocontrol can sometimes be challenging.[15][16][17]

  • Ester Enolate-Imine Condensation: This classic method involves the reaction of a metal enolate of an ester with an imine. The stereoselectivity can be controlled by the choice of metal counterion, solvent, and chiral auxiliaries.

  • Metal-Catalyzed C-H Amidation/Functionalization: Modern methods using catalysts based on rhodium, palladium, or nickel allow for the intramolecular cyclization of diazoacetamides or other precursors via C-H insertion to form the β-lactam ring, often with very high levels of stereocontrol.[1][18][19][20]

  • Alkene-Isocyanate Cycloaddition: This method involves the [2+2] cycloaddition of an isocyanate with an alkene, where stereocontrol can be dictated by the stereoelectronics of the protecting groups on the alkene substrate.[21]

References

  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. ([Link])
  • (N/A). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics.
  • (N/A). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis.
  • Sapi, J., & Laronze, J. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Accounts of Chemical Research. ([Link])
  • D'hooghe, M., & De Kimpe, N. (2010).
  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. ([Link])
  • (N/A). (2023).
  • Miliutina, Y., et al. (2019). Bypassing the stereoselectivity issue: transformations of Kinugasa adducts from chiral alkynes and non-chiral acyclic nitrones. Organic & Biomolecular Chemistry. ([Link])
  • Bandyopadhyay, D., Yanez, M., & Banik, B. (N/A). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Heteroletters. ([Link])
  • Guney, T. (2015). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Chemical Science Blog. ([Link])
  • Miliutina, Y., et al. (2019). Bypassing the stereoselectivity issue: transformations of Kinugasa adducts from chiral alkynes and non-chiral acyclic nitrones. Organic & Biomolecular Chemistry. ([Link])
  • Firestone, R. A., et al. (1974). Total synthesis of beta-lactam antibiotics. IV. Epimerization of 6(7)
  • Firestone, R. A., et al. (1974). Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta. The Journal of Organic Chemistry. ([Link])
  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. ([Link])
  • (N/A). (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. ([Link])
  • France, S. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. ([Link])
  • Manhas, M. S., & Amtn, S. G. (N/A). beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. HETEROCYCLES. ([Link])
  • Santoro, S., et al. (2021). Mechanism of the Kinugasa Reaction Revisited. PMC. ([Link])
  • Taggi, A. E., et al. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. ([Link])
  • Institute for Basic Science. (2023).
  • Santoro, S., et al. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry. ([Link])
  • Wallace, S., & James, C. (2018). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. MDPI. ([Link])
  • Woo, P. W. (1981). Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics. PubMed. ([Link])
  • (N/A). β-Lactam synthesis. Organic Chemistry Portal. ([Link])
  • (N/A). Staudinger Reaction. Organic Chemistry Tutor. ([Link])
  • Alajarin, M., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. PMC. ([Link])
  • Wang, X., et al. (2012). Annuloselectivity in Cycloadditions of Ketenes with Imines: A DFT Study.
  • Banik, B. K. (2004). Preface [Hot Topic: β-Lactams: Synthesis, Stereochemistry, Synthons and Biological Evaluation]. Bentham Science Publishers. ([Link])
  • Alajarin, M., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research. ([Link])
  • Bekkay, E., et al. (2022). Ketenimines as Aza-Dienophiles. Journal of the American Chemical Society. ([Link])
  • Alajarin, M., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. ([Link])
  • Bruggink, A. (2001). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration.
  • Lee, H., et al. (2009).
  • (N/A). (2023). Staudinger Reaction Troubleshooting. Reddit. ([Link])
  • Xu, P., et al. (2007). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? The Journal of Organic Chemistry. ([Link])
  • (N/A). Staudinger Reaction. NROChemistry. ([Link])
  • Banik, B., & Becker, F. (2010). Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement.

Sources

Technical Support Center: Staudinger Cycloaddition for β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

.

Welcome to the technical support center for the Staudinger [2+2] cycloaddition of ketenes and imines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of β-lactams. Here, we will dissect common experimental challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, remains a cornerstone for constructing the β-lactam ring, a critical pharmacophore in numerous antibiotics like penicillins and cephalosporins.[1][2] The reaction involves the formal [2+2] cycloaddition of a ketene with an imine to yield the desired β-lactam.[1] Despite its utility, the reaction is not without its complexities. The stepwise mechanism, proceeding through a zwitterionic intermediate, opens the door to several competing pathways and side reactions that can impact yield, diastereoselectivity, and even the feasibility of the desired transformation.[3][4]

This guide is structured to address the practical issues you may encounter at the bench. We will move from troubleshooting common problems to a broader discussion of the reaction's mechanistic nuances in a frequently asked questions (FAQ) format.

Troubleshooting Guide: Navigating Common Side Reactions

This section is formatted to help you quickly diagnose and resolve issues in your Staudinger cycloaddition reactions.

Issue 1: Low or No Yield of the Desired β-Lactam

Question: I am not observing any formation of my target β-lactam, or the yield is significantly lower than expected. What are the likely causes and how can I address them?

Answer:

Low or no yield in a Staudinger cycloaddition can stem from several factors, primarily related to the stability and reactivity of the starting materials and intermediates.

Probable Causes & Solutions:

  • Ketene Instability and Dimerization: Ketenes, especially those that are not highly substituted (like diphenylketene), are notoriously unstable and prone to polymerization or dimerization.[3] They are typically generated in situ for immediate consumption.

    • Troubleshooting Protocol:

      • Method of Ketene Generation: The most common method for generating ketenes in situ is the dehydrohalogenation of an acyl chloride with a tertiary amine base (e.g., triethylamine).[5] Ensure your acyl chloride is pure and dry, and the amine is freshly distilled.

      • Reaction Temperature: Ketene dimerization is often accelerated at higher temperatures. Consider running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) to minimize this side reaction.

      • Rate of Addition: Add the acyl chloride solution slowly to the solution containing the imine and the tertiary amine. This ensures that the generated ketene reacts with the imine before it has a chance to dimerize.

  • Imine Hydrolysis: Imines can be susceptible to hydrolysis, especially in the presence of trace amounts of water. This is a reversible process that can be exacerbated by acidic conditions.[6][7]

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly distilled reagents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Formation of an Enamine Side Product: If the imine is formed from a secondary amine and an enolizable aldehyde or ketone, an enamine can form.[8][9] While imines are the intended reactants in the Staudinger cycloaddition, the presence of enamines can lead to different reaction pathways.

    • Troubleshooting Protocol:

      • Starting Material Verification: Ensure you are using a primary amine to synthesize your imine. The reaction of a secondary amine with an aldehyde or ketone will lead to an enamine.[10][11]

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low β-lactam yield.

Issue 2: Poor or Incorrect Diastereoselectivity (Formation of cis/trans Isomers)

Question: My reaction is producing a mixture of cis and trans β-lactams, but I need to favor one diastereomer. How can I control the stereochemical outcome?

Answer:

The diastereoselectivity of the Staudinger cycloaddition is a complex issue governed by the kinetics of the zwitterionic intermediate.[12] The relative rates of ring closure versus isomerization of this intermediate determine the final cis/trans ratio.[3][13]

Key Factors Influencing Diastereoselectivity:

FactorInfluence on StereochemistryRationale
Imine Geometry (E)-imines generally lead to cis-β-lactams, while (Z)-imines tend to form trans-β-lactams.[1][13]The initial nucleophilic attack of the imine on the ketene establishes a relative stereochemistry in the zwitterionic intermediate. Direct ring closure from this intermediate preserves this stereochemistry.
Substituents on the Ketene Electron-donating groups on the ketene favor the formation of cis-β-lactams. Electron-withdrawing groups tend to favor trans-β-lactams.[1][3]Electron-donating groups accelerate the ring closure step, outcompeting isomerization of the zwitterionic intermediate. Conversely, electron-withdrawing groups slow down ring closure, allowing for isomerization to the thermodynamically more stable trans product.[14]
Substituents on the Imine Electron-withdrawing groups on the imine promote the formation of cis-β-lactams. Electron-donating groups can lead to a higher proportion of the trans isomer.[3][15]Electron-withdrawing groups on the imine increase the electrophilicity of the iminium carbon in the zwitterionic intermediate, accelerating the nucleophilic attack by the enolate and favoring the cis product.
Reaction Temperature Lower temperatures generally favor the formation of the kinetically controlled product, which is often the cis isomer.At lower temperatures, there is less energy for the zwitterionic intermediate to overcome the activation barrier for isomerization.

Troubleshooting Protocol for Diastereoselectivity:

  • Characterize Imine Geometry: If possible, confirm the geometry of your starting imine using techniques like NMR (NOE experiments).

  • Modify Electronic Properties:

    • To favor the cis isomer:

      • Use a ketene with an electron-donating substituent (e.g., an alkoxy group).

      • Employ an imine with an electron-withdrawing group on the nitrogen (e.g., a tosyl group).[15]

    • To favor the trans isomer:

      • Use a ketene with an electron-withdrawing substituent (e.g., a phthalimido group).

      • Employ an imine with an electron-donating group.

  • Vary the Reaction Temperature: Systematically lower the reaction temperature to see if this improves the diastereomeric ratio in favor of the cis product.

Mechanistic Rationale for Stereocontrol:

Stereocontrol cluster_0 Reaction Pathway cluster_1 Controlling Factors KeteneImine Ketene + (E)-Imine ZwitterionCis Zwitterionic Intermediate (cis precursor) KeteneImine->ZwitterionCis Nucleophilic Attack ZwitterionTrans Zwitterionic Intermediate (trans precursor) ZwitterionCis->ZwitterionTrans k_isomerization (slow) CisLactam cis-β-Lactam ZwitterionCis->CisLactam k_closure (fast) TransLactam trans-β-Lactam ZwitterionTrans->TransLactam k_closure EDG_Ketene e- donating group on ketene e- withdrawing group on imine EDG_Ketene->CisLactam Favors EWG_Ketene e- withdrawing group on ketene e- donating group on imine EWG_Ketene->TransLactam Favors

Caption: Factors influencing diastereoselectivity in the Staudinger cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Staudinger cycloaddition?

A1: The Staudinger cycloaddition is generally accepted to proceed through a stepwise mechanism rather than a concerted [2+2] cycloaddition.[4] The first step involves a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene.[1] This forms a zwitterionic intermediate. The second step is a conrotatory electrocyclic ring closure of this intermediate to form the four-membered β-lactam ring.[4][13]

Q2: Can I use a secondary amine instead of a primary amine to form the imine for the Staudinger reaction?

A2: No, using a secondary amine will not lead to the desired imine for the Staudinger reaction. The reaction of a secondary amine with an aldehyde or ketone results in the formation of an enamine.[6][9] Enamines have different reactivity profiles and will not undergo the same [2+2] cycloaddition with a ketene to form a β-lactam.

Q3: Are there any catalytic versions of the Staudinger cycloaddition?

A3: Yes, catalytic asymmetric versions of the Staudinger reaction have been developed.[16] These often employ chiral nucleophilic catalysts, such as certain alkaloids or planar-chiral derivatives of 4-(pyrrolidino)pyridine, which can induce high levels of enantioselectivity.[3][17][18] In these catalytic cycles, the nucleophile activates the ketene, reversing its polarity (umpolung) to make it nucleophilic.[15][19]

Q4: Besides ketene dimerization and imine hydrolysis, are there other significant side reactions?

A4: Another potential side reaction can occur if the imine has acidic α-protons. In the presence of the tertiary amine base used to generate the ketene, the imine can be deprotonated to form an aza-enolate. This can lead to self-condensation or other undesired pathways. Additionally, if the ketene or imine contains other reactive functional groups, these may compete in the reaction.

Q5: How can I confirm the stereochemistry of my β-lactam product?

A5: The relative stereochemistry (cis or trans) of the β-lactam can typically be determined using ¹H NMR spectroscopy. The coupling constant (J-value) between the protons at C3 and C4 of the lactam ring is diagnostic. Generally, cis protons have a larger coupling constant (typically around 5-6 Hz) compared to trans protons (typically around 1-3 Hz). For unambiguous assignment, 2D NMR techniques like NOESY or X-ray crystallography can be employed.

References

  • Staudinger Synthesis - Organic Chemistry Portal. [Link]
  • General overview of the reaction mechanism for the Staudinger...
  • Staudinger synthesis - Wikipedia. [Link]
  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. [Link]
  • Staudinger reaction - Wikipedia. [Link]
  • The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? - American Chemical Society. [Link]
  • Staudinger Ketene Cycloaddition: Definition |Mechanism - Organic Chemistry Reaction. [Link]
  • Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - PubMed. [Link]
  • Enamines - Master Organic Chemistry. [Link]
  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction c
  • Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D. [Link]
  • 19.
  • Staudinger Reaction - Organic Chemistry Tutor. [Link]
  • Formation of Imines and Enamines - Chemistry Steps. [Link]
  • 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry - YouTube. [Link]
  • Video: Aldehydes and Ketones with Amines: Imine and Enamine Form
  • Staudinger Reaction - J&K Scientific LLC. [Link]
  • How is a Staudinger reaction used in azide synthesis? - TutorChase. [Link]
  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC - NIH. [Link]
  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. [Link]
  • Ketene - Wikipedia. [Link]
  • The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed. [Link]
  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile | Journal of the American Chemical Society - ACS Public
  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction | Journal of the American Chemical Society - ACS Public
  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. [Link]
  • Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modific
  • Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed. [Link]
  • New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines | The Journal of Organic Chemistry - ACS Public
  • Stories from Staudinger: Synthesis of Chiral β-Lactams - Sciforum. [Link]
  • Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction. [Link]
  • ChemInform Abstract: Substituent Effect on the Diastereoselectivity in the Sulfa-Staudinger Cycloaddition.
  • Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction (1999)
  • [2+2] cycloaddition reaction described by H.
  • Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evalu

Sources

Technical Support Center: Optimization of Reaction Conditions for β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical structural motif. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring you can optimize your reaction conditions for maximal yield and desired stereoselectivity.

Troubleshooting Guide: Navigating Common Hurdles in β-Lactam Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of the β-Lactam Product in a Staudinger [2+2] Cycloaddition

Question: I am performing a Staudinger reaction between a ketene and an imine, but I am observing a very low yield of my desired β-lactam, or no product at all. What are the likely causes and how can I improve the yield?

Probable Causes & Solutions:

  • Ketene Instability and Polymerization: Ketenes are highly reactive and prone to polymerization, which is a common reason for low yields.[1][2]

    • Solution: Generate the ketene in situ in the presence of the imine. This can be achieved by the dehydrohalogenation of an acyl chloride with a tertiary amine base (e.g., triethylamine).[2] Ensure slow addition of the acyl chloride to the reaction mixture containing the imine and the base to maintain a low concentration of the ketene and minimize polymerization. Alternatively, ketenes can be generated under milder conditions from α-diazoketones via a Wolff rearrangement, which can be induced photochemically or thermally.[1][3]

  • Imine Reactivity: The electronic properties of the imine significantly influence the reaction rate. Electron-poor imines may be less nucleophilic and react sluggishly.[4]

    • Solution: Consider modifying the substituents on the imine. Electron-donating groups on the aryl ring of an N-aryl imine can enhance its nucleophilicity. If working with N-sulfonyl imines, be aware that strongly electron-withdrawing groups like triflyl (Tf) can be crucial for the success of certain catalytic enantioselective variants.[5]

  • Suboptimal Reaction Temperature: The Staudinger reaction is often sensitive to temperature.

    • Solution: Many Staudinger reactions are initiated at low temperatures (e.g., -78 °C) and then allowed to slowly warm to room temperature.[4][6] This helps to control the initial exothermic reaction and can influence stereoselectivity. Experiment with a temperature gradient to find the optimal conditions for your specific substrates.

  • Inappropriate Solvent Choice: The polarity of the solvent can impact the stability of the zwitterionic intermediate and thus the overall reaction efficiency.

    • Solution: Non-polar solvents are often favored for the formation of cis-β-lactams.[7] However, for certain catalytic systems, a more polar solvent like THF might be beneficial.[4] Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, THF, acetonitrile) to identify the best medium for your reaction.

Issue 2: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)

Question: My β-lactam synthesis is yielding a mixture of cis and trans diastereomers, and I need to favor one over the other. How can I control the stereochemical outcome?

Probable Causes & Solutions:

  • Solvent Effects: The solvent polarity plays a critical role in determining the diastereoselectivity of the Staudinger reaction by influencing the lifetime and conformation of the zwitterionic intermediate.

    • Solution: As a general guideline, non-polar solvents (e.g., benzene, toluene, dichloromethane) tend to favor the formation of the cis-β-lactam, while polar solvents (e.g., acetonitrile, DMF) can promote the formation of the trans isomer.[7][8] This is because polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization to the thermodynamically more stable trans intermediate before ring closure.[7]

    Solvent Typical Predominant Isomer Rationale
    Dichloromethane (DCM)cisFavors rapid ring closure of the initial zwitterionic intermediate.[9]
    ToluenecisSimilar to DCM, promotes kinetic product formation.[7]
    Acetonitrile (CH₃CN)transStabilizes the zwitterionic intermediate, allowing for equilibration.[7][9]
    Ethanol (EtOH)Can favor other reaction pathways depending on the catalyst system.[9]Can act as a nucleophile, potentially leading to side products.
  • Electronic Nature of Substituents: The electronic properties of the substituents on both the ketene and the imine can influence the rate of ring closure versus the rate of isomerization of the intermediate.

    • Solution: Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally accelerate the direct ring closure, favoring the cis product.[1][10] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring the trans product.[1][10] The choice of the N-protecting group on the imine is also crucial; for instance, N-tosyl imines often yield cis-β-lactams, whereas N-triflyl imines can preferentially give trans isomers in certain catalytic systems.[6]

  • Reaction Temperature: Temperature can affect the equilibrium between the different conformations of the zwitterionic intermediate.

    • Solution: Lower temperatures generally favor the kinetically controlled product, which is often the cis isomer. Running the reaction at higher temperatures may allow for equilibration to the thermodynamically more stable trans isomer, although this can also lead to side reactions.

Issue 3: Low Enantioselectivity in an Asymmetric Synthesis

Question: I am attempting a catalytic asymmetric synthesis of a β-lactam, but the enantiomeric excess (ee) is poor. What factors should I investigate?

Probable Causes & Solutions:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity.

    • Solution: There is a wide array of chiral catalysts available for asymmetric β-lactam synthesis, including cinchona alkaloid derivatives, N-heterocyclic carbenes (NHCs), and metal complexes with chiral ligands.[5][11] It is essential to consult the literature for catalysts that have been proven effective for substrates similar to yours. For instance, planar-chiral derivatives of 4-(pyrrolidino)pyridine have shown excellent results in coupling various ketenes and imines.[5] Recently, nickel-hydride catalysis has emerged as a powerful tool for the asymmetric synthesis of β-lactams.[12]

  • Incorrect Catalyst Loading or Purity: Insufficient catalyst loading or the use of an impure catalyst can lead to a significant drop in enantioselectivity.

    • Solution: Ensure the catalyst is of high purity and use the recommended molar percentage. A typical catalyst loading is in the range of 5-20 mol%. It may be necessary to optimize the catalyst loading for your specific reaction.

  • Solvent and Temperature Effects: These parameters can have a profound impact on the transition state geometry and, consequently, the enantioselectivity.

    • Solution: The optimal solvent and temperature are highly dependent on the specific catalytic system. For example, in one study using a benzoylquinine catalyst, THF as a solvent at -78 °C gave a 70% ee, while using minimal solvent resulted in a high yield but 0% ee.[4] A systematic screening of solvents and temperatures is often necessary to maximize enantioselectivity.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing β-lactams?

The most widely used methods for β-lactam synthesis include:

  • The Staudinger Ketene-Imine [2+2] Cycloaddition: This is a highly convergent and versatile method involving the reaction of a ketene with an imine.[1][5][7]

  • Ester Enolate-Imine Cyclocondensation: This method involves the reaction of a pre-formed ester enolate with an imine.[7]

  • The Kinugasa Reaction: This is a copper-catalyzed reaction between a terminal alkyne and a nitrone.[5]

  • Alkene-Isocyanate [2+2] Cycloaddition: This reaction is particularly useful for synthesizing β-lactams from glycals.[13][14]

  • Catalytic Asymmetric Synthesis: Various catalytic methods have been developed to produce enantiomerically enriched β-lactams.[4][11][15]

2. How do I choose the appropriate protecting groups for my synthesis?

The choice of protecting groups is critical to avoid side reactions and can influence the stereochemical outcome.

  • For the Imine Nitrogen: Common protecting groups include tosyl (Ts), tert-butoxycarbonyl (Boc), and benzyl (Bn). The electronic nature of the protecting group can affect the imine's reactivity and the diastereoselectivity of the reaction.[5][6]

  • For other functional groups: Standard protecting groups for alcohols, amines, and carboxylic acids should be chosen based on their stability to the reaction conditions and ease of removal. The protecting groups on substituents can also exert stereoelectronic effects that influence reactivity.[14]

3. What are the best practices for purifying β-lactam products?

β-lactams can be sensitive to both acidic and basic conditions, as well as heat, which can lead to hydrolysis of the strained four-membered ring.[16][17]

  • Chromatography: Column chromatography on silica gel is a common purification method. It is advisable to use a neutral solvent system and to work quickly to minimize contact time with the silica, which can be slightly acidic. In some cases, deactivated silica gel may be necessary.

  • Crystallization: If the product is a solid, crystallization is an excellent method for obtaining highly pure material.[15]

  • Solvent Extraction: Liquid-liquid extraction can be used for initial workup and purification, but care must be taken with the pH of the aqueous phase.[18]

4. Can microwave irradiation be used to improve β-lactam synthesis?

Yes, microwave-assisted synthesis has been successfully employed for β-lactam formation. It can significantly reduce reaction times and, in some cases, influence the stereoselectivity.[6][8][19] The precise control of temperature and pressure offered by modern microwave reactors is crucial for achieving reproducible results.[19]

Visualizing Key Processes in β-Lactam Synthesis

Staudinger Reaction Workflow

Staudinger_Workflow cluster_reactants Reactants cluster_reaction In Situ Ketene Formation & Cycloaddition cluster_products Products & Analysis AcylChloride Acyl Chloride Ketene Ketene Formation AcylChloride->Ketene + Base Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Base Tertiary Amine Base Ketene->Zwitterion [2+2] RingClosure Ring Closure Zwitterion->RingClosure BetaLactam β-Lactam Product RingClosure->BetaLactam Analysis Stereochemical Analysis (NMR, HPLC) BetaLactam->Analysis

Caption: A generalized workflow for the Staudinger synthesis of β-lactams.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low/No β-Lactam Yield CheckKetene Is the ketene forming and stable? Start->CheckKetene CheckImine Is the imine sufficiently reactive? CheckKetene->CheckImine Yes Sol_Ketene Generate ketene in situ. Use slow addition. Consider alternative precursors (e.g., diazoketones). CheckKetene->Sol_Ketene No CheckConditions Are the reaction conditions optimal? CheckImine->CheckConditions Yes Sol_Imine Modify imine electronics (add EDGs). Verify imine purity. CheckImine->Sol_Imine No Sol_Conditions Optimize temperature (start low). Screen solvents (polar vs. non-polar). Check reagent purity and stoichiometry. CheckConditions->Sol_Conditions No

Caption: A decision tree for troubleshooting low yields in β-lactam synthesis.

References

  • Column asymmetric catalysis for beta-lactam synthesis. PubMed.
  • β-Lactam synthesis. Organic Chemistry Portal.
  • Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society.
  • Microwave-induced stereoselectivity of β-lactam formation: effects of solvents.
  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams.
  • Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea.
  • Breakthrough in beta-lactam synthesis using nickel c
  • Advances in the chemistry of β-lactam and its medicinal applications.
  • Synthesis of β-Lactams. Encyclopedia.pub.
  • Solvent Dependency in Stereoselective δ-Lactam Formation of Chiral α-Fluoromalonate Derivatives: Stereodivergent Synthesis. Wiley Online Library.
  • Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics
  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.
  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics.
  • Novel and Recent Synthesis and Applications of β-Lactams.
  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modific
  • Staudinger synthesis. Wikipedia.
  • Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst.
  • Staudinger synthesis. Wikipedia.
  • Staudinger Synthesis. Organic Chemistry Portal.
  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.
  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry.
  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace.

Sources

Technical Support Center: Purification of Polar 3-Methylazetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 3-methylazetidin-2-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable, yet chromatographically difficult, compounds. The inherent polarity of the β-lactam core, combined with the diverse functionalities of its derivatives, often leads to complex purification hurdles.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your target purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why are my polar this compound derivatives so difficult to purify by standard chromatography?

A: The difficulty arises from a combination of factors inherent to the molecule's structure:

  • High Polarity: The lactam amide bond is highly polar and a strong hydrogen bond donor/acceptor. This causes strong interactions with polar stationary phases like silica gel, leading to significant peak tailing, but poor retention on traditional non-polar reversed-phase (C18) columns.

  • Aqueous Solubility: Many polar derivatives are highly soluble in water, making efficient extraction from aqueous workup solutions challenging and complicating sample loading for reversed-phase chromatography.

  • pH Sensitivity: The four-membered β-lactam ring is susceptible to hydrolysis (ring-opening) under both strongly acidic and basic conditions.[1][2][3][4] This instability narrows the permissible pH range for mobile phase modifiers, complicating efforts to control the ionization state of the analyte and improve peak shape.

  • Secondary Interactions: The basic nitrogen and Lewis basic carbonyl can engage in secondary interactions, such as chelation with metal traces or strong ionic interactions with acidic silanol groups on the surface of silica gel, leading to poor peak shape and low recovery.[5][6]

Q2: I see no retention of my compound on a C18 column. What is the first thing I should try?

A: If your highly polar compound is eluting in the void volume of a standard C18 column, the immediate strategy is to switch to a chromatographic mode that is designed for polar analytes. The most powerful and widely adopted technique for this is Hydrophilic Interaction Liquid Chromatography (HILIC) .[7][8][9][10][11] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase rich in organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[8][9][10] This creates a water-rich layer on the stationary phase surface, into which your polar analyte can partition, leading to retention.[9][10]

Q3: Can I use normal-phase chromatography on silica gel? My compound streaks badly.

A: Yes, but with modifications. Severe peak tailing or streaking of basic compounds like azetidinones on bare silica gel is classic evidence of strong, undesirable interactions with acidic surface silanol groups.[6][12] To mitigate this, you must add a basic modifier to your mobile phase to neutralize these active sites. A common and effective strategy is to add 0.1-1% triethylamine (TEA) or 0.5-2% ammonia solution (e.g., 7N NH3 in methanol) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[13]

Troubleshooting Guide: Problem-Solution Format

Problem 1: Severe Peak Tailing in Normal-Phase (Silica Gel) Chromatography
  • Symptoms: The chromatographic peak is asymmetric with a long, sloping tail. The compound may appear to "streak" down the column, leading to poor resolution and contamination of later fractions.

  • Root Cause: The basic nitrogen atom of the azetidinone ring is interacting strongly with acidic silanol (Si-OH) groups on the surface of the silica gel. This creates strong, non-specific adsorption sites that delay the elution of a portion of the analyte molecules, causing the tail.[5][6]

  • Solution Workflow:

    • Introduce a Basic Modifier: This is the most critical step. Add a small amount of a competitive base to your mobile phase to saturate the acidic silanol sites.

      • Primary Choice: Add 0.5-1% v/v triethylamine (TEA) to your pre-mixed mobile phase.

      • Alternative for Volatility: For easier removal under vacuum, use a solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH), adding it as part of the methanol component of your mobile phase.

    • Consider Alternative Stationary Phases:

      • Alumina (Basic): Basic alumina can be an excellent alternative to silica for purifying basic compounds, as its surface is not acidic.[14]

      • Amine-Functionalized Silica: Using a pre-treated amine-bonded silica phase can provide a less active surface and improve peak shape without requiring mobile phase modifiers.[14]

The diagram below illustrates how a basic modifier like Triethylamine (TEA) prevents peak tailing by masking active silanol sites on the silica surface.

G cluster_0 Without Modifier cluster_1 With Basic Modifier (TEA) Analyte1 Azetidinone (Basic) Silanol Silica Surface (Acidic Si-OH) Analyte1->Silanol Strong Ionic Interaction Result1 Peak Tailing & Low Recovery Silanol->Result1 Analyte2 Azetidinone (Basic) Silanol_Masked Silica Surface (Masked Si-O-NEt3) Analyte2->Silanol_Masked Weak Interaction (Normal Partitioning) Result2 Symmetric Peak & Good Recovery Silanol_Masked->Result2 TEA Triethylamine (TEA) TEA->Silanol_Masked Neutralization

Caption: Workflow showing how a basic modifier mitigates peak tailing.

Problem 2: Low or No Retention on Reversed-Phase (C18) HPLC
  • Symptoms: The compound elutes at or very near the solvent front (void volume), providing no separation from other polar impurities.

  • Root Cause: The analyte is too polar to partition effectively into the non-polar C18 stationary phase from the highly aqueous mobile phase required for its elution.

  • Solution Workflow:

    • Switch to HILIC (Recommended): This is the most robust solution. HILIC is designed specifically for retaining and separating highly polar compounds.[7][8][9][11] See the detailed HILIC protocol below.

    • Use a Polar-Embedded or AQ-Type RP Column: Some modern reversed-phase columns are designed with polar end-capping or embedded polar groups. These are more resistant to "phase collapse" in highly aqueous mobile phases and can offer slightly better retention for polar analytes than traditional C18 columns.[6]

    • Consider Ion-Pair Chromatography: If your derivative has a persistent charge (e.g., a carboxylic acid or a quaternary amine), adding an ion-pairing reagent (e.g., tetrabutylammonium bromide for acids) to the mobile phase can form a neutral, more hydrophobic complex that will be retained on a C18 column.[13] Note that these reagents are often non-volatile and can be difficult to remove from the final product.

This diagram provides a logical path for choosing the correct purification strategy based on initial observations.

G Start Start: Crude Sample (Polar this compound derivative) TLC Analyze by TLC (e.g., 10% MeOH/DCM) Start->TLC Streaking Streaking or Stuck at Baseline? TLC->Streaking Rf < 0.2 RP_Test Test on Analytical RP-HPLC (C18, ACN/H2O) TLC->RP_Test Rf > 0.2 Streaking->RP_Test No NP_Mod Action: Use Normal Phase with Basic Modifier (e.g., +1% TEA) Streaking->NP_Mod Yes Retention Good Retention? RP_Test->Retention HILIC Action: Use HILIC Retention->HILIC No (Elutes in Void) RP_Prep Action: Scale up to Preparative RP-HPLC Retention->RP_Prep Yes Alt Consider Alternative: SFC or Ion Exchange HILIC->Alt If separation is still poor

Caption: Decision tree for selecting a purification method.

Problem 3: Compound Degradation During Purification
  • Symptoms: Low overall recovery, appearance of new impurity peaks in post-purification analysis (LC-MS, NMR) that were not present in the crude material.

  • Root Cause: The β-lactam ring is hydrolyzing due to exposure to overly acidic or basic conditions. The pH of the silica gel surface can be acidic (pH ~4-5), and even mobile phases without modifiers can cause degradation over the long exposure time of column chromatography.[1][2]

  • Solution Workflow:

    • Neutralize the Stationary Phase: Before loading your sample, flush the silica gel column with a mobile phase containing a neutralizing agent. For basic compounds, flushing with a hexane/ethyl acetate mixture containing 1% TEA can pre-condition the column.

    • Control Mobile Phase pH: When using HILIC or reversed-phase, use a buffered mobile phase to maintain a stable pH, ideally between 4 and 6. Volatile buffers like ammonium formate or ammonium acetate are excellent choices as they are easily removed.[8][13]

    • Minimize Exposure Time: Use flash chromatography with higher flow rates rather than slow gravity chromatography to reduce the time the compound spends on the stationary phase.

    • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying polar compounds.[15][16] It uses supercritical CO₂ as the main mobile phase component, which is non-polar and aprotic, minimizing the risk of degradation.[17][18] The low viscosity allows for very fast separations.[15]

Advanced Techniques & Protocols

Data Summary: Recommended Starting Conditions
TechniqueStationary PhaseMobile Phase (Gradient Start)ModifierBest For...
Normal Phase Silica Gel98:2 Dichloromethane:Methanol0.5 - 1% TriethylamineModerately polar, basic derivatives.
HILIC Bare Silica, Amide, or Diol95:5 Acetonitrile:Water10 mM Ammonium AcetateHighly polar, water-soluble derivatives.[8][11]
Reversed Phase C18 (AQ-type)5:95 Acetonitrile:Water0.1% Formic AcidDerivatives with sufficient hydrophobicity.
SFC 2-Ethylpyridine, Silica90:10 CO₂:Methanol0.2% AmmoniaFast purification, thermally labile compounds.[15][17][18]
Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for moderately polar this compound derivatives that show some mobility on a silica TLC plate but exhibit tailing.

  • Slurry Preparation:

    • Prepare the mobile phase, e.g., Dichloromethane (DCM) with 2-10% Methanol (MeOH).

    • To this solvent mixture, add Triethylamine (TEA) to a final concentration of 0.5-1% v/v.

    • Use this final mobile phase to create a slurry with your silica gel and pack the column.

  • Column Equilibration:

    • Flush the packed column with at least 3-5 column volumes of the TEA-modified mobile phase. This ensures the entire stationary phase is neutralized.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of DCM.

    • If solubility is low, adsorb the crude material onto a small amount of silica gel ("dry loading"). Ensure the silica used for dry loading has also been pre-treated or mixed with a solvent containing TEA.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity (e.g., increase the percentage of MeOH) to elute the compound.

    • Collect fractions and analyze by TLC.

  • Post-Purification:

    • Combine the pure fractions. The TEA is volatile and will be removed along with the solvents on a rotary evaporator.

Protocol 2: HILIC Purification for Highly Polar Derivatives

This protocol is ideal for compounds that are poorly retained on C18 columns.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate.

    • Solvent B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.

    • Note: Ensure the buffer salt is fully dissolved in the aqueous portion before mixing with the organic solvent.[9]

  • Column Selection and Equilibration:

    • Use a HILIC-rated column (e.g., bare silica, amide, or diol phase).

    • Equilibrate the column with 100% Solvent B for at least 10 column volumes. HILIC equilibration can be slower than reversed-phase.[10]

  • Sample Preparation and Injection:

    • Dissolve the sample in a solvent mixture that is as close as possible to the starting mobile phase (e.g., 90-95% Acetonitrile). Injecting a sample dissolved in a strong solvent like pure water will cause severe peak distortion.[19][20]

    • If the sample is not soluble, use a 50:50 mix of Acetonitrile:Methanol or consider DMSO, but keep the injection volume very small.

  • Elution and Gradient:

    • Inject the sample.

    • Run a gradient from high organic (e.g., 95% B) to a higher aqueous content (e.g., 50% B) over 15-20 minutes. The water (Solvent A) is the strong eluting solvent in HILIC.[10]

    • Hold at the final gradient percentage for 5 minutes before re-equilibrating.

  • Fraction Collection and Analysis:

    • Collect fractions based on UV absorbance.

    • Analyze fractions by LC-MS to confirm the presence of the target compound. Ammonium acetate is volatile and compatible with mass spectrometry.[8][13]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-uhpsfc/how-good-is-sfc-for-polar-analytes/31920]([Link] SFC-uhpsfc/how-good-is-sfc-for-polar-analytes/31920)
  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025-07-11). [Link]
  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. [Link]
  • Bawazeer, S., Sutcliffe, O. B., Euerby, M. R., & Watson, D. G. (2012). A comparison of the chromatographic properties of silica gel and silicon hydride modified silica gels.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography | W
  • van Zelst, F. H. C., et al. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. [Link]
  • Nesterenko, P. N. (2001). Zwitterionic Ion-Exchangers in Liquid Chromatography. Journal of the Japan Society for Analytical Chemistry. [Link]
  • Retention of zwitter-ions on ion-exchange - Chrom
  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF - ResearchG
  • Berger, T. A. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • T1. Poor peak shape - Obrnuta faza. [Link]
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
  • Bennett, R. (2020).
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis - Diva-portal.org. [Link]
  • Postigo, C., et al. (2023). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin.
  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. [Link]
  • Majors, R. E. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. [Link]
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • How can i isolate polar basic compound with silica gel column chromatography?
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
  • Cartwright, S. J., et al. (1987). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal. [Link]
  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society. [Link]
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. [Link]
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024-10-14). [Link]
  • Giuly, G., & Lemaire, M. (2000). LACTAM TREATMENT METHOD AND LACTAM PURIFICATION METHOD.
  • Al-Duliami, A. A. A., & Al-Marjani, M. F. (2020). Extraction and Purification of Intracellular Beta- Lactamase from Proteus mirabilis.
  • Al-Jumaily, R. M. F., Al-Azawi, S. S., & Al-Jumaily, R. M. F. (2020). Extraction, Purification and Genotyping of β-LactamAse from Local Isolate of Acinetobacter Baumannii.
  • Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene Intern
  • Fura, A. (2003). Shift in pH of biological fluids during storage and processing: effect on bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Pfohl-Leszkowicz, A., et al. (2015).
  • Little, J. L. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
  • S. J. P. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution.
  • S. J. P. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. PubMed. [Link]
  • The Effect of Beer pH on Colloidal Stability and Stabilization--A Review and Recent Findings. (2025-08-09).
  • Gasparini, F., et al. (2008). Synthesis and characterization of 1,3-dihydro-benzo[b][12][15]diazepin-2-one derivatives: Part 3. New potent non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Hodek, O., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry.

Sources

Technical Support Center: 3-Methylazetidin-2-one Reaction Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-methylazetidin-2-one, a substituted β-lactam monomer crucial for the synthesis of functional nylon-3 polymers. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions for researchers, scientists, and professionals in drug development and materials science. As Senior Application Scientists, we have compiled this guide to explain the causality behind experimental choices, ensuring your work is grounded in robust scientific principles.

Section 1: Foundational Concepts: Mechanism & Kinetics Overview

Understanding the fundamental reaction pathways of this compound is critical for controlling polymerization and preventing unwanted side reactions. The high ring strain of the four-membered azetidinone ring is the primary driving force for its reactivity, particularly in ring-opening polymerization (ROP).[1]

1.1 Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is the most prevalent and efficient method for polymerizing β-lactams to produce high molecular weight polyamides (nylon-3).[2] The mechanism proceeds via highly reactive anionic species and is extremely sensitive to impurities.[3] It consists of two essential stages: initiation and propagation.

Initiation: The process begins with the deprotonation of a monomer molecule by a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to form a lactamate anion. This anion itself is a relatively slow initiator.[2][4] For efficient polymerization, an activator, typically an N-acylated lactam or an imide, is required. The lactamate anion attacks the electrophilic carbonyl carbon of the activator, opening the ring and forming a highly reactive N-acyllactam active center.

Propagation: The propagation step involves the nucleophilic attack of a lactamate anion (generated from other monomer molecules) on the carbonyl group of the N-acyllactam at the end of the growing polymer chain.[2][5] This regenerates the active imide center and elongates the polymer chain by one monomer unit. This process repeats, leading to rapid polymer growth.

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer1 Monomer (this compound) Lactamate Lactamate Anion Monomer1->Lactamate Deprotonation Base Strong Base (e.g., NaH) Base->Lactamate ActiveCenter Active Center (Growing Chain) Lactamate->ActiveCenter Attacks Activator Activator Activator (N-Acyllactam) Activator->ActiveCenter ElongatedChain Elongated Polymer Chain (Active Center Regenerated) ActiveCenter->ElongatedChain Nucleophilic Attack Monomer2 Monomer Lactamate2 Lactamate Anion Lactamate2->ElongatedChain ElongatedChain->ElongatedChain CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer1 Monomer ProtonatedMonomer Protonated Monomer (Electrophilic) Monomer1->ProtonatedMonomer Initiator Initiator (H+ or Lewis Acid) Initiator->ProtonatedMonomer Dimer Dimer Cation ProtonatedMonomer->Dimer Nucleophilic Attack Monomer2 Neutral Monomer (Nucleophile) Monomer2->Dimer LongerChain Propagating Chain Dimer->LongerChain Attack by another monomer LongerChain->LongerChain Hydrolysis_Mechanism Monomer This compound Tetrahedral Tetrahedral Intermediate Monomer->Tetrahedral Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral Product Ring-Opened Product (3-Aminobutanoate) Tetrahedral->Product Ring Opening

Caption: Base-catalyzed hydrolysis of the β-lactam ring.

1.4 Kinetic Considerations

The rate of polymerization is influenced by several factors. Studies on variously substituted β-lactams show that reaction rates have a first-order dependence on both the monomer and co-initiator (activator) concentrations, but a zero-order dependence on the base (initiator) concentration. This indicates that the rate-limiting step is the nucleophilic attack of the lactamate anion on the activated growing chain end.

Factor Effect on AROP Kinetics & Outcome Causality
Monomer Purity Critical; impurities like water or CO₂ drastically reduce rate and final molecular weight.Impurities act as chain-terminating agents by protonating the highly reactive lactamate anion or the growing polymer chain end, halting propagation.
Initiator/Base Conc. Affects the concentration of lactamate anions but not the propagation rate directly (zero-order dependence). The regeneration of the lactamate anion via proton exchange is very fast and not rate-limiting. Sufficient base is needed to maintain the anion pool.
Activator Conc. Directly proportional to the rate of polymerization (first-order dependence). The activator forms the active centers for polymerization. Higher concentration leads to more growing chains, increasing the overall rate.
Temperature Complex effect. Higher temperatures increase propagation rate but can also promote side reactions.Increased kinetic energy accelerates the desired nucleophilic attack. However, it can also lead to chain scission or depolymerization, broadening molecular weight distribution.
Solvent Solvents like DMF or DMSO are often used to improve monomer and polymer solubility.[2] Maintaining solubility of the growing polymer chain is crucial to prevent premature precipitation and allow the reaction to proceed to high conversion.
Section 2: Experimental Protocols & Workflows

This section outlines standardized procedures for conducting and monitoring the polymerization of this compound.

2.1 Protocol: Anionic Ring-Opening Polymerization

This protocol describes a typical lab-scale AROP. Crucially, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture and CO₂.

  • Monomer & Solvent Preparation:

    • Purify this compound by recrystallization or sublimation to remove impurities.

    • Dry the chosen solvent (e.g., DMF) over molecular sieves or by distillation.

  • Reaction Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a septum.

    • Add the purified this compound to the flask.

    • Dissolve the monomer in the anhydrous solvent via cannula transfer.

  • Initiation:

    • In a separate, dry vial, weigh the activator (e.g., N-acetylcaprolactam) and dissolve it in anhydrous solvent. Add this solution to the monomer.

    • Weigh the strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil) and wash it with dry hexane to remove the oil under an inert atmosphere.

    • Carefully add the base to the monomer/activator solution. The reaction mixture may change in viscosity as polymerization proceeds.

  • Polymerization & Termination:

    • Allow the reaction to stir at the desired temperature (e.g., 25°C to 80°C) for a specified time (e.g., 1-24 hours). [2] * Quench the reaction by adding a proton source, such as methanol or acetic acid, to terminate the living anionic ends.

  • Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or water).

    • Filter the solid polymer, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum.

2.2 Workflow: Kinetic Analysis

Monitoring the reaction is key to understanding its kinetics and optimizing conditions.

Experimental_Workflow cluster_reaction Polymerization cluster_monitoring Real-Time Monitoring / Sampling cluster_analysis Post-Reaction Analysis A Set up Inert Atmosphere Reaction B Add Monomer, Solvent, Activator A->B C Initiate with Base B->C D Take Aliquots at Time Intervals (t=0, 1, 2...) Quench with Acid C->D E Analyze Samples via GC, HPLC, or NMR D->E F Determine Monomer Concentration vs. Time E->F I Plot Kinetic Data (e.g., ln[M]₀/[M] vs. Time) F->I G Isolate & Purify Polymer H Characterize Polymer (GPC for Mw/PDI, NMR for structure) G->H

Caption: Experimental workflow for polymerization and kinetic analysis.

Analytical Techniques for Monitoring:

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Used to measure the disappearance of the monomer over time. Aliquots are taken from the reaction, quenched, and analyzed. *[6] Nuclear Magnetic Resonance (NMR) Spectroscopy: Can distinguish between the monomer and the polymer by observing the chemical shifts of specific protons. In-situ NMR can provide real-time data.

  • Infrared (IR) Spectroscopy: The carbonyl stretching frequency of the strained β-lactam ring is distinct from the amide carbonyl in the resulting polymer, allowing for in-situ monitoring. * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for detecting and quantifying trace amounts of β-lactams and related products.

[7][8][9]***

Section 3: Troubleshooting Guide

This Q&A section addresses common problems encountered during the polymerization of this compound.

Question Expert Analysis & Solution
Q1: My polymerization resulted in a low molecular weight polymer and/or low monomer conversion. What are the likely causes? A: This is the most common issue and almost always points to premature chain termination. 1. Monomer/Solvent Purity: Water is the primary culprit. It acts as a potent chain-terminating agent in AROP by protonating the anionic growing chain end. Solution: Rigorously dry your monomer (e.g., by sublimation or recrystallization from a non-protic solvent) and solvent (e.g., distill over CaH₂). Ensure the entire reaction is performed under a strictly inert atmosphere. <[3][10]br>2. Inactive Initiator/Activator: Strong bases like NaH are hygroscopic and can be deactivated by atmospheric moisture. Solution: Use fresh, properly stored initiator and activator. For NaH, wash the mineral oil dispersion with dry hexane before use. 3. Incorrect Stoichiometry: An imbalance in the monomer-to-initiator/activator ratio can limit chain growth. Solution: Carefully and accurately weigh all reagents, especially the initiator and activator, which are used in small quantities.
Q2: GPC analysis of my polymer shows a very broad or bimodal molecular weight distribution (high PDI). Why is this happening? A: A high Polydispersity Index (PDI) suggests a loss of control over the polymerization, often due to multiple competing processes. 1. Slow Initiation: If the initiation rate is much slower than the propagation rate, new chains will be forming while others are already long. This naturally broadens the distribution. Solution: Ensure your activator is effective and fully dissolved. A slow initiation phase is sometimes inherent to certain monomer/initiator systems. <[2]br>2. Chain Transfer Reactions: Impurities can act as chain transfer agents. Additionally, at higher temperatures, "backbiting" can occur, where the growing chain end attacks its own backbone, leading to cyclic oligomers and a terminated linear chain. Solution: Re-purify all reagents. Consider running the polymerization at a lower temperature, even if it requires a longer reaction time. 3. Poor Mixing/Temperature Gradients: In viscous solutions, poor stirring can create localized "hot spots" or areas of high initiator concentration, leading to non-uniform polymerization. Solution: Use efficient mechanical or magnetic stirring, especially as the viscosity increases. For larger scales, consider a temperature-controlled reaction vessel.
Q3: The resulting polyamide is yellow or discolored. What is the cause? A: Discoloration often indicates side reactions or the presence of chromophoric impurities. 1. Thermal Degradation: High reaction temperatures can cause side reactions or degradation of the polymer backbone, forming conjugated systems that absorb light. Solution: Lower the polymerization temperature. Minimize the time the polymer is exposed to high temperatures during workup and drying. 2. Impurities: Impurities in the monomer, often from its synthesis, can carry through and cause discoloration. Solution: Ensure the highest purity of your starting monomer. An extra recrystallization or charcoal treatment step may be necessary. <[3]br>3. Oxidation: Exposure to air while the polymer is hot or during quenching can lead to oxidative side reactions. Solution: Ensure the reaction mixture is cooled to room temperature under an inert atmosphere before quenching and exposing it to air.
Q4: I'm observing significant batch-to-batch variation in polymerization kinetics and final polymer properties. How can I improve reproducibility? A: Reproducibility issues in anionic polymerization stem from its extreme sensitivity to experimental conditions. 1. Atmospheric Contamination: The most significant variable is often inconsistent exclusion of air and moisture. Solution: Standardize your inert atmosphere technique. Use a Schlenk line or a glovebox for all transfers of hygroscopic and air-sensitive reagents. 2. Reagent Purity: Small variations in impurity levels can have large effects. Solution: Do not assume commercial reagents are pure enough. Purify and dry monomers and solvents for every batch, or at least for a new bottle of reagent. <[10]br>3. Precise Measurement: Inaccuracies in measuring the small amounts of initiator or activator will lead to large variations in the polymerization rate and molecular weight. Solution: Use a calibrated analytical balance. Prepare stock solutions of the initiator/activator in dry solvent to allow for more accurate addition via syringe.
Section 4: Frequently Asked Questions (FAQs)
  • Q1: What is the specific role of an activator (or co-initiator) in the anionic ROP of β-lactams?

    • A: A strong base alone deprotonates the lactam to form a lactamate anion. While this anion can initiate polymerization, it is not very reactive, leading to a very slow reaction and a long induction period. An activator, which is an N-acylated lactam or a similar imide, provides a highly electrophilic carbonyl group. The lactamate anion preferentially attacks the activator, creating a much more reactive propagating species and allowing the polymerization to proceed rapidly and efficiently.

[2][4]* Q2: How does the methyl substituent on the azetidinone ring affect its reactivity compared to the unsubstituted β-lactam?

  • A: The methyl group at the 3-position can influence reactivity through steric and electronic effects. Sterically, it can slightly hinder the approach of the nucleophilic lactamate anion to the carbonyl group, potentially slowing the rate of polymerization compared to an unsubstituted β-lactam. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon, also potentially leading to a modest decrease in reaction rate.
  • Q3: What are the best analytical techniques to monitor the kinetics of this reaction in real-time?

    • A: For real-time, in-situ monitoring, spectroscopic methods are ideal. In-situ FT-IR spectroscopy is excellent because the carbonyl stretch (νC=O) of the strained four-membered ring (~1760 cm⁻¹) is easily distinguishable from the amide I band of the resulting polymer (~1650 cm⁻¹). In-situ NMR spectroscopy can also be used to track the disappearance of monomer signals and the appearance of polymer signals over time. For non-real-time analysis, taking aliquots and analyzing them by GC is a robust and quantitative method.

* Q4: What are the key safety precautions when working with this compound and the strong bases used for polymerization?

  • A: Always consult the Safety Data Sheet (SDS) for all chemicals. For this compound, standard laboratory PPE (gloves, safety glasses, lab coat) is required. Avoid inhalation of dust and skin contact. T[11]he initiators used (e.g., Sodium Hydride, n-Butyllithium, Potassium tert-butoxide) are highly reactive, corrosive, and/or flammable. They react violently with water. All manipulations must be carried out under a strictly inert and anhydrous atmosphere. Use appropriate fire-resistant PPE and have a suitable fire extinguisher (e.g., Class D for metal hydrides) readily available.
References
  • Giamberini, M., et al. (2021). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link]
  • Jedlinski, Z., et al. (1991). What is the real mechanism of anionic polymerization of β-lactones by potassium alkoxides? A critical approach. Macromolecules. [Link]
  • Kurcok, P., et al. (1992). Anionic polymerization of .beta.
  • Virden, R., et al. (1992). The kinetics of non-stoichiometric bursts of beta-lactam hydrolysis catalysed by class C beta-lactamases. Semantic Scholar. [Link]
  • Sallam, S., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]
  • Saves, I., et al. (1997). Kinetics of mutant β-lactamases.
  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases.
  • Papp-Wallace, K. M. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. PMC - NIH. [Link]
  • Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. [Link]
  • Organic Chemistry Tutor. (2023).
  • Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces.
  • Papp-Wallace, K. M. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Andersson, A., et al. (2019). Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. MDPI. [Link]
  • Verdier, M. C., et al. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. NIH. [Link]
  • Lee, G., et al. (2023). Simultaneous detection of residues of 34 beta-lactam antibiotics in livestock and fish samples through liquid chromatography-tandem mass spectrometry. PMC. [Link]
  • Reddit user discussion. (2021).
  • Wikipedia. (n.d.).
  • LibreTexts Chemistry. (2021).
  • Goethals, E. J. (2013). Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]
  • Mowlem, C., et al. (2010).

Sources

Technical Support Center: Navigating Catalyst Deactivation in Metal-Catalyzed β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for metal-catalyzed β-lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in these critical reactions. As a senior application scientist, I have compiled this resource to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of Catalyst Stability in β-Lactam Synthesis

The synthesis of the β-lactam ring, a cornerstone of many life-saving antibiotics, heavily relies on the efficiency of metal catalysts.[1][2][3] However, the very reactivity that makes these catalysts effective also renders them susceptible to deactivation. This loss of catalytic activity can manifest as sluggish reactions, low yields, or complete reaction failure, leading to significant delays and resource expenditure in research and development.

This guide provides a structured approach to identifying and mitigating common catalyst deactivation pathways for key metal systems used in β-lactam synthesis, including those based on rhodium, palladium, copper, and zinc.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding catalyst deactivation in β-lactam synthesis:

Q1: My reaction has stalled, and I observe a black precipitate. What is likely happening?

A1: The formation of a black precipitate is a classic sign of catalyst decomposition, often the aggregation of the active metal into inactive nanoparticles (e.g., palladium black).[4] This is a common issue in palladium-catalyzed reactions, such as the Staudinger synthesis.[5][6]

  • Immediate Action: Ensure your reaction is running under strict anaerobic conditions. Oxygen can promote the oxidation and subsequent aggregation of the metal center.

  • Preventative Measures:

    • Use stabilizing ligands that can better protect the metal center from aggregation.

    • Consider lowering the reaction temperature, as higher temperatures can accelerate decomposition.[4]

Q2: My reaction is sluggish, and I suspect my starting materials are the issue. What impurities should I be concerned about?

A2: Impurities in your starting materials are a frequent cause of catalyst poisoning.[7] Common catalyst poisons include:

  • Sulfur compounds: Even trace amounts of sulfur-containing impurities can poison noble metal catalysts like palladium and rhodium.[7]

  • Halides: While sometimes part of the catalytic cycle, excess halides can inhibit the catalyst.

  • Water and Oxygen: These can lead to the degradation of both the catalyst and sensitive reagents, particularly in reactions involving organometallic intermediates.[8]

Q3: Can the β-lactam product itself inhibit the catalyst?

A3: Yes, product inhibition is a known phenomenon where the desired β-lactam product can coordinate to the metal center and slow down or halt the catalytic cycle.[9] This is particularly relevant in reactions where the product has a strong affinity for the metal catalyst.

  • Troubleshooting: If you suspect product inhibition, try running the reaction at a lower substrate concentration or consider a continuous flow setup where the product is removed from the reaction mixture as it is formed.

In-Depth Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting advice in a question-and-answer format.

Rhodium-Catalyzed Reactions (e.g., C-H Activation, Cycloadditions)

Q: My rhodium-catalyzed C-H activation for β-lactam synthesis shows a significant induction period and then deactivates. What's going on?

A: This behavior suggests a complex interplay of catalyst activation and deactivation.[10] An induction period often means that the active catalytic species needs to be generated in situ from the precatalyst.[10] The subsequent deactivation could be due to several factors:

  • Formation of Inactive Rhodium Species: The active rhodium catalyst can react with substrates, products, or even additives to form stable, catalytically inactive complexes.[10][11] For instance, in the presence of carboxylic acids (often used as additives), inactive rhodium-benzoate complexes can form.[12]

  • Ligand Degradation: The phosphine ligands commonly used with rhodium catalysts can degrade under the reaction conditions, leading to the formation of less effective or inactive catalyst species.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rhodium catalyst deactivation.

Palladium-Catalyzed Reactions (e.g., Staudinger Synthesis, C-H Amidation)

Q: I'm performing a palladium-catalyzed intramolecular C-H amidation to form a β-lactam, but the yield is consistently low. What are the likely causes?

A: Low yields in these reactions often point to issues with the catalyst's stability and selectivity.[9][13]

  • Inefficient Oxidative Addition: The initial oxidative addition of the C-H bond to the palladium center can be a challenging step and may be the rate-limiting factor.

  • Catalyst Decomposition: As mentioned in the FAQs, the formation of palladium black is a common deactivation pathway.[4]

  • Inappropriate Ligand Choice: The ligand is crucial for both stabilizing the palladium catalyst and promoting the desired reactivity.[4]

Experimental Protocol for Ligand Screening:

  • Baseline Experiment: Run the reaction with your standard ligand (e.g., PPh₃) and catalyst loading (e.g., 2 mol%) and record the yield.

  • Bulky, Electron-Rich Ligands: Set up parallel reactions using bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These are known to improve catalyst stability and accelerate oxidative addition.[4]

  • Vary Catalyst Loading: For each ligand, test a higher catalyst loading (e.g., 5-10 mol%) to see if this improves the reaction rate and yield.[4]

  • Analysis: Compare the yields from each reaction to identify the optimal ligand and loading for your specific substrate.

LigandCatalyst Loading (mol%)Observed Yield (%)Notes
PPh₃225Baseline
SPhos265Significant improvement
SPhos585Optimal
XPhos270Also effective
IPr (NHC)255Moderate improvement

Caption: Example data from a ligand screening experiment.

Copper-Catalyzed Reactions (e.g., Kinugasa Reaction)

Q: My copper-catalyzed Kinugasa reaction is not proceeding to completion. What are the potential issues with the catalyst?

A: The Kinugasa reaction, a powerful tool for β-lactam synthesis, relies on a copper(I) acetylide intermediate.[7][14][15] Deactivation can occur through several pathways:

  • Oxidation of Cu(I): The active Cu(I) species can be oxidized to the inactive Cu(II) state, especially if the reaction is not rigorously degassed.

  • Formation of Inactive Copper Complexes: The copper catalyst can form stable complexes with the nitrone starting material or other species in the reaction mixture, preventing it from participating in the catalytic cycle.

  • Ligand Dissociation: If a ligand is used to stabilize the copper catalyst, its dissociation can lead to catalyst aggregation and deactivation.

Deactivation Pathway in Cu-catalyzed Kinugasa Reaction:

G Active_CuI Active Cu(I) Catalyst Inactive_CuII Inactive Cu(II) Species Active_CuI->Inactive_CuII Oxidation (O2) Inactive_Complex Inactive Cu Complex Active_CuI->Inactive_Complex Complexation with Nitrone/Additives Aggregated_Cu Aggregated Copper Active_CuI->Aggregated_Cu Ligand Dissociation

Caption: Common deactivation pathways for copper catalysts in the Kinugasa reaction.

Zinc-Catalyzed Reactions

Q: I am using a zinc-based catalyst for a β-lactam synthesis, but the reaction is very sensitive to conditions. How can I improve its stability?

A: Zinc catalysts, often acting as Lewis acids, are crucial in certain β-lactam syntheses and are also found in metallo-β-lactamases that hydrolyze these rings.[16][17][18] Their deactivation is often related to:

  • Hydrolysis: Zinc catalysts are susceptible to hydrolysis by trace amounts of water, which can alter their coordination environment and catalytic activity.

  • Ligand Exchange: The ligands coordinated to the zinc center can exchange with substrates, products, or solvent molecules, leading to less active or inactive species.

  • Formation of Bridged Dimers: Zinc complexes can form inactive bridged dimers, particularly at higher concentrations.

Strategies for Stabilizing Zinc Catalysts:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to prevent catalyst hydrolysis.

  • Chelating Ligands: Use multidentate ligands that can form more stable complexes with the zinc center, reducing the likelihood of ligand exchange and dimerization.

  • Control of Stoichiometry: The ratio of zinc to ligand can be critical. Carefully optimize this ratio to favor the formation of the active monomeric species.

Catalyst Characterization and Regeneration

Q: How can I confirm that my catalyst has deactivated and determine the cause?

A: A combination of spectroscopic and analytical techniques can provide insight into the state of your catalyst:

  • NMR Spectroscopy (e.g., ³¹P NMR): Invaluable for probing the coordination environment of metal centers complexed with phosphine ligands.[12]

  • Mass Spectrometry (e.g., ESI-MS): Can be used to identify the formation of inactive catalyst complexes.

  • X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of the metal on a solid-supported catalyst.

  • Inductively Coupled Plasma (ICP) Analysis: Can quantify metal leaching from a heterogeneous catalyst into the reaction solution.

Q: Is it possible to regenerate my deactivated catalyst?

A: In some cases, catalyst regeneration is possible, particularly for solid-supported catalysts.

  • For Fouling by Organic Residues: The catalyst can sometimes be washed with appropriate solvents or calcined at high temperatures to burn off the organic deposits.

  • For Poisoning: A chemical treatment may be required to remove the poisoning species from the catalyst surface. For example, a mild acid wash can sometimes remove basic poisons.

  • For Sintering/Aggregation: This is often irreversible, and the catalyst may need to be re-dispersed, which can be a complex process.

A general protocol for the regeneration of a palladium on carbon (Pd/C) catalyst:

  • Filtration and Washing: Filter the catalyst from the reaction mixture and wash it thoroughly with a solvent that dissolves the reactants and products but not the catalyst (e.g., ethyl acetate, followed by methanol).

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to determine if its performance has been restored.

References

  • Possible mechanism of β‐lactam ring hydrolysis by subclass B1... - ResearchGate. (n.d.).
  • Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC - NIH. (2021, August 1).
  • Role of zinc content on the catalytic efficiency of B1 metallo β-lactamases - PubMed Central. (n.d.).
  • Degradation of β-lactam antibiotics - ResearchGate. (2025, August 5).
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts - MDPI. (n.d.).
  • Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (2025, August 5).
  • The Mechanisms of Catalysis by Metallo β-Lactamases - PMC - NIH. (n.d.).
  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC - PubMed Central. (n.d.).
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). (n.d.).
  • Zn2+ catalysed hydrolysis of β-lactams: experimental and theoretical studies on the influence of the β-lactam structure - New Journal of Chemistry (RSC Publishing). (n.d.).
  • The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide - ResearchGate. (n.d.).
  • Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - NIH. (2023, November 30).
  • The mechanism of catalysis and the inhibition of β-lactamases - RSC Publishing. (n.d.).
  • Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions. (2025, August 6).
  • Palladium-catalyzed oxidative carbonylation of N-allylamines for the synthesis of β-lactams - PubMed. (n.d.).
  • Mechanism of the Kinugasa Reaction Revisited - PMC - NIH. (2021, July 13).
  • Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. (n.d.).
  • Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. (n.d.).
  • Staudinger synthesis - Wikipedia. (n.d.).
  • The Kinugasa Reaction - Organic Reactions. (n.d.).
  • ERIC - EJ1443324 - Copper(I)-Catalyzed Kinugasa Reactions in an Undergraduate Organic Chemistry Laboratory, Journal of Chemical Education, 2023-Aug. (2023, August).
  • Kinugasa Reaction | Chem-Station Int. Ed. (2016, May 24).
  • Copper(I)-Catalyzed Asymmetric Interrupted Kinugasa Reaction: Synthesis of α-Thiofunctional Chiral β-Lactams. | Semantic Scholar. (n.d.).
  • Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (n.d.).
  • β-Lactam synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.).
  • The Synthesis of β-Lactams - Organic Reactions. (n.d.).
  • alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics | Request PDF - ResearchGate. (n.d.).
  • ChemInform Abstract: Synthesis of β-Lactams by Transition Metal Promoted Staudinger Reactions: Alternative Synthetic Approaches from Transition Metal Enhanced Organocatalysis to in situ, Highly Reactive Intermediate Synthesis and Catalytic Tandem Reaction - ResearchGate. (2025, August 6).
  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics - PubMed. (2020, October 2).
  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC. (2023, November 16).
  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - PubMed. (n.d.).

Sources

Technical Support Center: 3-Methylazetidin-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylazetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesis.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that you may encounter during the synthesis of this compound, particularly when using the common industrial route of intramolecular cyclization of 3-aminobutanoic acid.

Issue 1: Low Yield of this compound

Question: I am attempting to synthesize this compound via the intramolecular cyclization of 3-aminobutanoic acid, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the cyclization of 3-aminobutanoic acid to this compound are a common challenge. The primary reasons often revolve around incomplete reaction, side reactions, or product degradation. Let's break down the likely culprits and their solutions.

Potential Causes and Solutions:

  • Incomplete Cyclization: The intramolecular cyclization of a β-amino acid to a β-lactam is an equilibrium-driven process and can be slow.[1][2][3][4]

    • Solution: Ensure you are using an appropriate activating agent for the carboxylic acid and a suitable base to facilitate the ring closure. Common activating agents include carbodiimides (like DCC or EDC) or the formation of an active ester. The reaction often requires elevated temperatures to drive the equilibrium towards the product. Careful optimization of reaction time and temperature is crucial.

  • Side Reaction: Intermolecular Oligomerization: Instead of cyclizing intramolecularly, molecules of 3-aminobutanoic acid can react with each other to form linear or cyclic oligomers.[5] This is a significant competing reaction.

    • Solution: This side reaction is highly dependent on the concentration of the starting material. Employing high-dilution conditions will favor the intramolecular cyclization over intermolecular reactions. A slow addition of the activated 3-aminobutanoic acid to the reaction mixture can also help maintain a low effective concentration.

  • Product Degradation: Hydrolysis of the β-Lactam Ring: The four-membered β-lactam ring is strained and susceptible to hydrolysis, especially in the presence of strong acids, bases, or nucleophiles, which will revert it back to 3-aminobutanoic acid.

    • Solution: Maintain anhydrous conditions throughout the reaction and workup. Use non-nucleophilic bases for the cyclization where possible. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Experimental Workflow for Optimizing Yield:

cluster_0 Reaction Optimization cluster_1 Workup & Purification Start Start Activate 3-aminobutanoic acid Activate 3-aminobutanoic acid Start->Activate 3-aminobutanoic acid Slowly add to refluxing solvent (High Dilution) Slowly add to refluxing solvent (High Dilution) Activate 3-aminobutanoic acid->Slowly add to refluxing solvent (High Dilution) Monitor reaction by TLC/LC-MS Monitor reaction by TLC/LC-MS Slowly add to refluxing solvent (High Dilution)->Monitor reaction by TLC/LC-MS Quench reaction Quench reaction Monitor reaction by TLC/LC-MS->Quench reaction Extract with organic solvent Extract with organic solvent Quench reaction->Extract with organic solvent Wash with mild aqueous solution Wash with mild aqueous solution Extract with organic solvent->Wash with mild aqueous solution Dry organic layer Dry organic layer Wash with mild aqueous solution->Dry organic layer Concentrate in vacuo Concentrate in vacuo Dry organic layer->Concentrate in vacuo Purify by recrystallization or chromatography Purify by recrystallization or chromatography Concentrate in vacuo->Purify by recrystallization or chromatography Characterize final product Characterize final product Purify by recrystallization or chromatography->Characterize final product End End Characterize final product->End

Caption: Workflow for optimizing the yield of this compound.

Issue 2: Presence of Multiple Impurities in the Final Product

Question: My final product of this compound shows multiple impurity peaks in the HPLC and/or GC-MS analysis. How can I identify and minimize these impurities?

Answer:

Impurity profiling is critical for ensuring the quality of your final product. The impurities in your this compound sample can originate from the starting materials, side reactions, or degradation.

Common Impurities and Their Sources:

ImpuritySourceIdentification Methods
3-Aminobutanoic Acid Unreacted starting material or hydrolysis of the product.HPLC, NMR
Oligomers of 3-Aminobutanoic Acid Intermolecular side reactions during cyclization.[5]LC-MS, Size Exclusion Chromatography
Diastereomers If a chiral synthesis is performed, the other diastereomer could be present.Chiral HPLC, NMR with chiral shift reagents
Residual Solvents From reaction or purification steps.GC-HS (Headspace Gas Chromatography)
Reagents and By-products From the activation and cyclization steps (e.g., urea from carbodiimides).HPLC, GC-MS

Strategies for Impurity Control:

  • Starting Material Purity: Ensure the 3-aminobutanoic acid used is of high purity. Impurities in the starting material will carry through or react to form other impurities.

  • Reaction Conditions: As discussed in the previous section, optimize reaction conditions (high dilution, temperature, reaction time) to minimize side reactions like oligomerization.

  • Purification Method:

    • Recrystallization: This is a highly effective method for removing small amounts of impurities.[6][7][8] The choice of solvent is critical. A good solvent will dissolve the this compound at elevated temperatures but not at room temperature, while the impurities remain in solution.[9][10][11]

    • Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography can be employed.[12]

Suggested Recrystallization Solvents for Azetidinones:

Solvent/Solvent SystemPolarityComments
Ethyl Acetate/HexaneMedium/Non-polarA common and effective mixture for compounds of moderate polarity.[10]
Dichloromethane/HexaneMedium/Non-polarAnother good option, but be mindful of the volatility of dichloromethane.
Acetone/WaterPolarCan be effective if the product is sufficiently polar.[10]
EthanolPolarA good starting point for moderately polar compounds.[13]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the production and handling of this compound.

1. What is the most common industrial synthesis route for this compound?

The most economically viable and common industrial route is the intramolecular cyclization of 3-aminobutanoic acid.[4] This method avoids the use of more complex and expensive reagents that are often required in other methods like [2+2] cycloadditions (Staudinger synthesis).[14][15]

2. How can I effectively monitor the progress of the cyclization reaction?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

  • TLC: A simple and rapid method to qualitatively monitor the disappearance of the starting material (3-aminobutanoic acid, which will likely stay at the baseline on a silica plate) and the appearance of the product (this compound, which will have a higher Rf value).

  • HPLC: Provides a more quantitative assessment of the reaction progress, allowing you to determine the percentage of starting material consumed and product formed. A reverse-phase C18 column is typically suitable for this analysis.[16][17][18]

3. What are the best analytical techniques for final purity assessment of this compound?

A combination of techniques is recommended for a comprehensive purity profile:

  • HPLC with UV detection: For quantifying the main component and known impurities.[19]

  • LC-MS: For identifying unknown impurities by their mass-to-charge ratio.[20]

  • GC-MS: Useful for identifying volatile impurities and residual solvents.[21][22][23] A derivatization step may be necessary for the non-volatile components.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities with distinct signals.

4. What are the key stability concerns for this compound?

The primary stability concern is the hydrolysis of the β-lactam ring.[15]

  • pH Sensitivity: The ring is susceptible to cleavage under both acidic and basic conditions. It is generally most stable at a neutral pH.

  • Temperature: Elevated temperatures can accelerate degradation. Therefore, it is recommended to store this compound in a cool, dry place.

  • Moisture: The presence of water can lead to hydrolysis. Storage in a desiccated environment is advisable.

5. Can this compound undergo polymerization?

Yes, under certain conditions, particularly in the presence of strong bases or at high temperatures, ring-opening polymerization can occur to form poly(β-alanine) derivatives. This is a form of oligomerization that can lead to a complex mixture of products.[5] It is another reason why careful control of reaction and storage conditions is important.

Logical Relationship for Method Selection:

Goal Goal Qualitative Monitoring Qualitative Monitoring Goal->Qualitative Monitoring Reaction Progress? Quantitative Analysis Quantitative Analysis Goal->Quantitative Analysis Purity %? Structural Confirmation Structural Confirmation Goal->Structural Confirmation Identity? TLC TLC Qualitative Monitoring->TLC Quick Check HPLC HPLC Qualitative Monitoring->HPLC More Detail Quantitative Analysis->HPLC Primary Method GC-MS GC-MS Quantitative Analysis->GC-MS Volatiles LC-MS LC-MS Structural Confirmation->LC-MS With Separation NMR NMR Structural Confirmation->NMR Definitive

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. Current Organic Chemistry, 8(11), 997-1026.
  • Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Chemistry of Ketenes, Allenes and Related Compounds (Vol. 2, pp. 1159-1235). John Wiley & Sons, Ltd.
  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 59(39), 7631-7649.
  • Cossío, F. P., Arrieta, A., & Lecea, B. (1998). The mechanism of the Staudinger reaction. Accounts of chemical research, 31(9), 570-577.
  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). The development of the first catalyzed, enantioselective Staudinger reaction. Journal of the American Chemical Society, 124(23), 6626-6635.
  • Smyth, W. F. (2006). Voltammetric and HPLC analysis of β-lactam antibiotics in biological samples and pharmaceutical formulations. Current pharmaceutical analysis, 2(2), 115-131.
  • Haginaka, J. (2001). Enantioselective high-performance liquid chromatography of β-lactam antibiotics.
  • Niessen, W. M. (2006). Liquid chromatography-mass spectrometry, third edition. CRC press.
  • D'Souza, M. J., & De-CASTRO, C. (2006). Stability of β-lactam antibiotics. Pharmaceutical research, 23(4), 841-852.
  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. (n.d.). PubMed.
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central (PMC).
  • Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. (n.d.). the University of Bath's research portal.
  • Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis | Request PDF. (n.d.). ResearchGate.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI.
  • Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. (n.d.). ResearchGate.
  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection. (n.d.). National Institutes of Health (NIH).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • analysis of amino acids by high performance liquid chromatography. (n.d.).
  • Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. (n.d.). MDPI.
  • Recrystallization | MIT Digital Lab Techniques Manual. (n.d.). YouTube.
  • Oligomerization of DNMT3A Controls the Mechanism of de Novo DNA Methylation. (n.d.). PubMed Central (PMC).
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (n.d.).
  • Simultaneous determination of β-lactam antibiotics and β-lactamase inhibitors in bovine milk by ultra performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed.
  • 2.1: RECRYSTALLIZATION. (n.d.). Chemistry LibreTexts.
  • RECRYSTALLIZATION. (n.d.). ResearchGate.
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (n.d.). PubMed Central (PMC).
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. (n.d.). PubMed Central (PMC).
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). PubMed Central.
  • Intramolecular Cyclization Side Reactions | Request PDF. (n.d.). ResearchGate.
  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (n.d.). ResearchGate.
  • CN110683960A - Synthesis method of (R) -3-aminobutanol. (n.d.). Google Patents.
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (n.d.).
  • [3 + 2]-Cycloadditions of Azomethine Imines and Ynolates. (n.d.). PubMed.
  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). PubMed Central (PMC).
  • [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. (n.d.). PubMed Central (PMC).
  • Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides. (n.d.). MDPI.
  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. (n.d.). National Institutes of Health (NIH).
  • Oligomerization of Ethylene to Produce Linear α-Olefins Using Heterogeneous Catalyst Prepared by Immobilization of α-Diiminenickel(II) Complex into Fluorotetrasilicic Mica Interlayer. (n.d.). MDPI.
  • Oligomerization of indole-3-carbinol in aqueous acid. (n.d.). PubMed.
  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (n.d.). MDPI.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of small molecules is paramount. The β-lactam ring, a core component of many life-saving antibiotics, presents a unique spectroscopic challenge due to its strained four-membered ring system. This guide provides an in-depth analysis and spectral assignment of 3-methylazetidin-2-one, a fundamental substituted β-lactam. By comparing its nuclear magnetic resonance (NMR) spectra with those of related structures, we offer a framework for understanding the subtle electronic and steric influences that govern chemical shifts and coupling constants in this important class of compounds.

The Structural Nuances of this compound

The strained four-membered ring of an azetidin-2-one, or β-lactam, creates a unique electronic environment that significantly influences its NMR spectrum. The ring strain affects the hybridization of the atoms and alters the bond angles from those of typical acyclic amides. This, in turn, impacts the electron density around the constituent protons and carbons, leading to characteristic chemical shifts.

In this compound, the introduction of a methyl group at the C3 position introduces a chiral center and further influences the electronic environment. The electron-donating nature of the methyl group is expected to shield the adjacent C3 carbon and attached proton to a certain extent. Understanding these fundamental principles is key to the accurate assignment of the ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectral Assignment for this compound

The following assignments for this compound are based on established principles of NMR spectroscopy and data generated from reliable prediction algorithms, cross-referenced with experimental data for analogous compounds.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is expected to show four distinct signals:

  • -CH₃ (Methyl Protons): A doublet centered around 1.28 ppm . The splitting into a doublet is due to the coupling with the single proton on the adjacent C3 carbon (H3).

  • -CH₂ (Methylene Protons at C4): The two protons at the C4 position are diastereotopic due to the adjacent chiral center at C3. This means they are chemically non-equivalent and will appear as two separate signals, likely complex multiplets (doublet of doublets), around 3.03 ppm and 3.25 ppm . Their coupling to the H3 proton and geminal coupling to each other will contribute to this complex splitting pattern.

  • -CH (Methine Proton at C3): This proton will appear as a multiplet around 3.48 ppm . It is coupled to the three methyl protons and the two diastereotopic protons at C4, resulting in a complex splitting pattern.

  • -NH (Amide Proton): The amide proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration. It is predicted to appear around 7.50 ppm .

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals corresponding to the four unique carbon atoms:

  • -CH₃ (Methyl Carbon): The carbon of the methyl group is expected to resonate at the most upfield position, around 15.2 ppm .

  • -CH (Methine Carbon at C3): The C3 carbon, directly attached to the methyl group, is predicted to have a chemical shift of approximately 37.9 ppm .

  • -CH₂ (Methylene Carbon at C4): The C4 carbon, adjacent to the nitrogen atom, will be deshielded and is expected to appear around 40.1 ppm .

  • -C=O (Carbonyl Carbon): The carbonyl carbon of the lactam is the most deshielded carbon in the molecule, with a predicted chemical shift around 175.8 ppm .

Comparative Spectral Analysis with Alternative β-Lactams

To better understand the influence of the methyl substituent, it is instructive to compare the spectral data of this compound with its parent compound, azetidin-2-one, and another substituted analogue, 4-methylazetidin-2-one.

CompoundNucleusC2 (C=O) (ppm)C3 (ppm)C4 (ppm)-CH₃ (ppm)H3 (ppm)H4 (ppm)-CH₃ (ppm)
Azetidin-2-one ¹³C~170.1~38.9~38.9-
¹H~2.9 (t)~3.3 (t)-
This compound ¹³C~175.8~37.9~40.1~15.2
¹H~3.48 (m)~3.03 (dd), ~3.25 (dd)~1.28 (d)
4-Methylazetidin-2-one ¹³C~174.1~45.9~45.9~21.7
¹H~2.4 (dd), ~3.0 (dd)~3.8 (m)~1.2 (d)

Note: Data for this compound is based on prediction. Experimental data for Azetidin-2-one and 4-Methylazetidin-2-one are sourced from publicly available databases and may vary slightly based on experimental conditions.

From this comparison, several key insights emerge:

  • Effect of the 3-Methyl Group: The methyl group at C3 in this compound has a minor shielding effect on C3 compared to the unsubstituted azetidin-2-one. The diastereotopic nature of the C4 protons in the 3-methyl derivative is a direct consequence of the adjacent stereocenter.

  • Effect of the 4-Methyl Group: In 4-methylazetidin-2-one, the methyl group at C4 causes a significant downfield shift of both C3 and C4 carbons compared to the parent compound. This is due to the combined inductive effect and the change in ring puckering.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for azetidin-2-one derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds.[1] For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Be aware that the choice of solvent can influence chemical shifts.[1]

  • Concentration: Weigh approximately 5-10 mg of the purified azetidin-2-one derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition
  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire 8-16 scans for samples of this concentration. For more dilute samples, increase the number of scans.

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is generally sufficient. For accurate integration, a longer delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be used.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Acquisition
  • Instrument Setup: Use the same sample that has been locked and shimmed for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Employ a standard proton-decoupled pulse sequence with the Nuclear Overhauser Effect (NOE), such as 'zgpg30' on Bruker instruments.

    • Spectral Width: A spectral width of 200-240 ppm is typically required for ¹³C NMR.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is necessary. Start with 1024 scans and increase as needed for better signal-to-noise.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

  • Processing: Apply Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. Perform phase and baseline corrections. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Structural Elucidation Workflow

For unambiguous assignment, especially in more complex substituted β-lactams, a suite of 2D NMR experiments is indispensable. The following workflow provides a logical approach to structure elucidation.

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments, Multiplicity) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Count, CHn Identification) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range C-H Correlation) COSY->HMBC Establishes molecular fragments HSQC->HMBC Final_Structure Final Structure Elucidation & Stereochemical Assignment HMBC->Final_Structure Connects fragments

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Methylazetidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the mass spectrometric analysis of 3-Methylazetidin-2-one. As a small, polar, cyclic amide, this compound presents unique analytical challenges and opportunities. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the characterization and quantification of this and similar β-lactam structures. We will move beyond simple protocol recitation to explore the underlying principles of instrumental choices, compare analytical strategies, and provide a framework for developing self-validating methods grounded in scientific integrity.

The core of our investigation will focus on predicting and interpreting the fragmentation patterns of this compound (C₄H₇NO, Monoisotopic Mass: 85.0528 Da) and comparing the primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Section 1: Foundational Principles—Choosing the Right Analytical Approach

The selection of an analytical technique is the most critical decision in method development. For a small, polar molecule like this compound, both GC-MS and LC-MS are viable, but their applicability depends on the analytical context, such as sample matrix, required sensitivity, and the desired structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for volatile and thermally stable compounds.[2] Given the low molecular weight of this compound, it is expected to be sufficiently volatile for GC analysis. The primary ionization technique used in GC-MS is Electron Ionization (EI), a "hard" ionization method that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[3] This is invaluable for structural elucidation and library matching.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for polar, non-volatile, and thermally labile compounds, making it a powerful tool in pharmaceutical and metabolomic studies.[4][5] The use of "soft" ionization techniques like Electrospray Ionization (ESI) typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, which is ideal for accurate molecular weight determination and quantification.[6][7] Tandem MS (MS/MS) is then required to induce fragmentation for structural confirmation.[8][9]

Comparative Overview: GC-MS vs. LC-MS
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile & thermally stable compounds.Polar, non-volatile, & thermally labile compounds.[4][10]
Ionization Technique Electron Ionization (EI) - "Hard" Ionization.Electrospray Ionization (ESI) - "Soft" Ionization.[6]
Fragmentation Extensive, reproducible fragmentation in the source.Minimal in-source fragmentation; requires MS/MS (CID).[8]
Primary Use Case Structural identification via library matching.[2]Quantification & molecular weight confirmation.[9]
Chromatography Separation based on volatility and column interaction.Separation based on polarity (e.g., HILIC, Reversed-Phase).[11][12]
Strengths Highly reproducible spectra, extensive libraries (e.g., NIST).High sensitivity, suitable for complex matrices, gentle ionization.[13]
Limitations Potential for thermal degradation of labile compounds.[2]Ion suppression effects, less standardized fragmentation.

Section 2: Analysis by GC-MS with Electron Ionization (EI)

In a GC-MS workflow, this compound would first traverse a GC column and then enter the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, forming a radical cation (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. This molecular ion is energetically unstable and undergoes fragmentation to yield a characteristic mass spectrum.[14]

Predicted EI Fragmentation of this compound

The fragmentation of the this compound molecular ion (m/z 85) is dictated by the stability of the resulting fragments. The primary cleavage event in β-lactams is often the retro-[2+2] cycloaddition, which breaks the four-membered ring.[15] Other significant fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.[16][17]

Key Predicted Fragments:

  • m/z 57: Loss of ethylene (C₂H₄) via cleavage of the C3-C4 and N1-C2 bonds. This is a common pathway for azetidinone rings.

  • m/z 56: Loss of formyl radical (•CHO) or cleavage across the ring.

  • m/z 43: Likely corresponds to the acylium ion [CH₃CHCO]⁺ resulting from the cleavage of the N1-C2 and C3-C4 bonds. Acylium ions are relatively stable fragments.[18]

  • m/z 42: Resulting from the cleavage of the β-lactam ring to form methylketene radical cation [CH₃CH=C=O]⁺•.

  • m/z 28: Loss of the methyl group and subsequent ring fragmentation could lead to ions like [CO]⁺ or [C₂H₄]⁺.

The diagram below illustrates the proposed primary fragmentation pathways for this compound under Electron Ionization conditions.

G M C₄H₇NO⁺• (m/z 85) This compound F57 C₃H₅O⁺ (m/z 57) M->F57 - C₂H₄ F43 C₂H₃O⁺ (m/z 43) Acylium Ion M->F43 - C₂H₄N• F42 C₂H₂O⁺• (m/z 42) Methylketene M->F42 - H₂CNH• F28 CO⁺ / C₂H₄⁺ (m/z 28) F43->F28 - CH₃•

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound standard in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • GC System:

    • Injector: Split/splitless inlet, 250°C. Use a split ratio of 20:1 to avoid column overloading.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

  • MS System (EI):

    • Ion Source Temp: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 25 to 200.

    • Data Acquisition: Full scan mode for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[19]

Section 3: Analysis by LC-MS with Electrospray Ionization (ESI)

For LC-MS analysis, the polarity of this compound makes it an excellent candidate for ESI.[10][20] ESI is a soft ionization technique that generates ions from solution, making it ideal for compounds that are not easily volatilized.[6][13] Given the presence of a basic nitrogen atom, positive ion mode ESI is the logical choice, leading to the formation of a protonated molecule, [M+H]⁺, at m/z 86.

Fragmentation by Collision-Induced Dissociation (CID)

Since ESI produces minimal fragmentation, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion (m/z 86) is isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell. This process is known as Collision-Induced Dissociation (CID). The fragmentation of these even-electron ions often follows different rules than the radical cations produced by EI.[21]

Key Predicted Fragments from [M+H]⁺ (m/z 86):

  • m/z 58: Loss of carbon monoxide (CO). This is a very common loss from protonated cyclic amides.

  • m/z 68: Loss of water (H₂O), although less likely without a readily available hydroxyl group, can occur through rearrangement.

  • m/z 44: Subsequent fragmentation of the m/z 58 ion, potentially corresponding to [CH₃CHNH₂]⁺.

  • m/z 41: Loss of the amide group as isocyanic acid (HNCO) from the precursor ion.

The diagram below visualizes the proposed CID fragmentation pathway for the protonated this compound.

G M [M+H]⁺ (m/z 86) Protonated Molecule F58 C₃H₈N⁺ (m/z 58) M->F58 - CO F41 C₃H₅⁺ (m/z 41) M->F41 - HNCO F44 C₂H₆N⁺ (m/z 44) F58->F44 - CH₂

Caption: Proposed CID fragmentation of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.

  • LC System:

    • Column: Due to the high polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention.[10][11][12] An alternative is a polar-embedded reversed-phase column.[20]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS System (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 150°C.

    • Desolvation Temp: 350°C.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. A potential transition would be monitoring the precursor ion m/z 86 and the product ion m/z 58.

Section 4: Workflow and Data Validation

A robust analytical workflow ensures data integrity and reproducibility. The following diagram outlines a comprehensive approach from sample receipt to final report.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Review P1 Sample Receipt & Login P2 Standard & Sample Dilution P1->P2 A1 System Suitability Test (SST) P2->A1 A2 Sequence Run (Calibrators, QCs, Samples) A1->A2 D1 Integration & Quantification A2->D1 D2 Data Review & Verification D1->D2 D3 Final Report Generation D2->D3

Caption: General analytical workflow for MS analysis.

Trustworthiness through Self-Validation:

  • System Suitability: Before any sample analysis, inject a standard solution to verify system performance (e.g., peak shape, retention time, and signal intensity).

  • Calibration Curve: Analyze a series of standards at different concentrations to establish a linear response range for accurate quantification.

  • Quality Controls (QCs): Include QC samples at low, medium, and high concentrations throughout the analytical run to monitor accuracy and precision.

  • Internal Standards: Use a stable isotope-labeled version of the analyte or a structurally similar compound to correct for variations in sample preparation and instrument response.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound, but they provide different and complementary information.

  • GC-MS with EI is the superior choice for initial identification and structural confirmation, leveraging its extensive, reproducible fragmentation patterns that can be matched against spectral libraries.

  • LC-MS/MS with ESI excels in the sensitive and accurate quantification of the analyte, especially in complex biological matrices, due to its soft ionization and the specificity of MRM scans.

The optimal choice depends entirely on the analytical goal. For comprehensive characterization, employing both techniques can provide the highest degree of confidence in both the structural identity and the quantitative measurement of this compound. This guide provides the foundational protocols and theoretical understanding to empower researchers to develop and validate robust analytical methods for this important class of compounds.

References

  • Barbas, C., & Rojo, D. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(10), 1235-43. [Link]
  • Mitscher, L. A., & Showalter, H. D. (1974). Chemical-ionization mass spectrometry of beta-lactam antibiotics.
  • Jian, W., Edom, R. W., & Weng, N. (2004). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 577-584. [Link]
  • Sun, C., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2013, 895438. [Link]
  • Leuthold, L. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Technology Networks. [Link]
  • Rojo, D., & Barbas, C. (2012). LC-MS metabolomics of polar compounds. Semantic Scholar. [Link]
  • Danel, A., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. ARKIVOC. [Link]
  • Danel, A., et al. (2009). Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides.
  • Kouremenos, K. A., & Weckwerth, W. (2011). A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants.
  • Klampfl, C. W. (2019).
  • Sun, C., et al. (2013). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics...
  • Sun, C., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.
  • Ghosh, C., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Analytical Chemistry, 2014, 387274. [Link]
  • Holstege, D. M., et al. (2001). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of Agricultural and Food Chemistry, 49(12), 5625-5630. [Link]
  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(4), 419-432. [Link]
  • Chen, Y., et al. (2023). β-Lactamase Sensitive Probe for Rapid Detection of Antibiotic-Resistant Bacteria with Gas Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 95(14), 6098-6106. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 73(19), 4632-4639. [Link]
  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5997-6003. [Link]
  • Al-Qaim, F. F., et al. (2022).
  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Wikipedia. [Link]
  • Watson, D. G. (2018). Electron Ionization for GC–MS.
  • LibreTexts Chemistry. (2023).
  • Science Ready. (n.d.).
  • Venter, A. R., & Botha, J. J. (2019).
  • LibreTexts Chemistry. (2022). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts. [Link]
  • LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
  • Clark, J. (2015).

Sources

A Researcher's Guide to the Structural Elucidation of 3-Methylazetidin-2-one Derivatives: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel bioactive compounds like derivatives of 3-Methylazetidin-2-one, a core scaffold in many β-lactam compounds.[1][2][3] The stereochemistry and conformation of these molecules directly influence their biological activity, making their structural elucidation a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the characterization of this compound derivatives, offering insights into the experimental choices and data interpretation.

The Central Role of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the absolute three-dimensional structure of a molecule. It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR).[4]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision.

1. Synthesis and Purification: The synthesis of this compound derivatives can be achieved through various methods, such as the Staudinger cycloaddition of a ketene and an imine.[3][5] It is crucial that the synthesized compound is of high purity (>98%) to facilitate the growth of high-quality single crystals.

2. Crystallization: This is often the most challenging step. The goal is to encourage the slow organization of molecules from a solution into a well-ordered crystal lattice.

  • Protocol: A common method is slow evaporation. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) to near saturation. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely capped vial. Over time, as the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals. Other techniques include vapor diffusion and cooling crystallization.

3. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[6]

4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then "solved" using direct methods or Patterson methods. This initial model is then "refined" using least-squares methods to improve the agreement between the observed and calculated diffraction data, resulting in a final, accurate molecular structure.[6]

Visualizing the Path to a Crystal Structure

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: The experimental workflow for determining the crystal structure of a this compound derivative.

A Comparative Look: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques are often more accessible and can provide complementary information. The choice of technique depends on the specific research question and the nature of the sample.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing interactions.Unambiguous and definitive structural information.Requires a single, high-quality crystal; can be time-consuming.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity of atoms, relative stereochemistry, solution-state conformation.Provides information about the molecule in solution, which may be more biologically relevant; does not require crystallization.[7][8][9][10][11]Determination of absolute stereochemistry can be challenging; provides an average structure in solution.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides information on molecular formula and substructures.Does not provide information on stereochemistry or 3D structure.[7][9]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast and simple; good for confirming the presence of key functional groups.[7][9][12]Provides limited information on the overall molecular structure.
Computational Chemistry (e.g., DFT) Theoretical 3D structure, electronic properties, reaction mechanisms.Can predict structures and properties of molecules that are difficult to synthesize or crystallize; provides insights into reactivity.[4][13]The accuracy of the results is dependent on the level of theory and basis set used; requires experimental validation.

Case Study: Hypothetical X-ray Crystallographic Analysis of (3R,4S)-3-methyl-4-phenylazetidin-2-one

To illustrate the power of X-ray crystallography, let's consider a hypothetical analysis of a specific derivative.

Synthesis and Crystallization: The target compound is synthesized via a Staudinger reaction. After purification by column chromatography, single crystals are grown by slow evaporation from an ethyl acetate/hexane mixture.

Data Collection and Refinement: A colorless, prism-shaped crystal is mounted and data is collected at 100 K. The structure is solved in the monoclinic space group P2₁/c. The final refined structure would reveal the following key features:

  • Confirmation of Stereochemistry: The absolute configuration at the C3 and C4 chiral centers would be unambiguously determined.

  • Ring Conformation: The azetidin-2-one ring would likely be nearly planar, with slight puckering.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, providing insight into the electronic structure of the molecule. For instance, the C=O bond length of the β-lactam ring is a critical parameter related to its reactivity.[2]

  • Intermolecular Interactions: The crystal packing would reveal any hydrogen bonding or π-π stacking interactions that stabilize the solid-state structure.

This detailed structural information is invaluable for understanding how the molecule might interact with a biological target, such as a bacterial enzyme.[1][2]

The Synergy of Techniques

Ultimately, a multi-faceted approach often yields the most comprehensive understanding of a molecule. While X-ray crystallography provides a static, solid-state picture, NMR can reveal the molecule's dynamic behavior in solution. Computational modeling can then be used to rationalize the observed structures and predict the properties of related derivatives.[4][13] By integrating data from multiple analytical techniques, researchers can build a complete and robust model of their target molecules, accelerating the process of drug discovery and development.

References

  • Structural Insights for β-Lactam Antibiotics - Biomolecules & Therapeutics. (URL: [Link])
  • Scientists use computational modeling to guide a difficult chemical synthesis - MIT Department of Chemistry. (URL: [Link])
  • Structural Insights for β-Lactam Antibiotics - PMC - PubMed Central - NIH. (URL: [Link])
  • BLDB - D
  • Structure–activity and structure–property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies | AVESİS. (URL: [Link])
  • Beta-Lactamase DataBase (BLDB): Structure and Function. (URL: [Link])
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • 1XPB: STRUCTURE OF BETA-LACTAMASE TEM1 - RCSB PDB. (URL: [Link])
  • This compound | C4H7NO | CID 13285795 - PubChem - NIH. (URL: [Link])
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - ResearchG
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALU
  • Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - NIH. (URL: [Link])
  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one - MDPI. (URL: [Link])
  • 4-Methylazetidin-2-one | C4H7NO | CID 9855448 - PubChem. (URL: [Link])
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (URL: [Link])
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (URL: [Link])
  • Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones - ResearchG
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. (URL: [Link])
  • (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile - NIH. (URL: [Link])
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. (URL: [Link])

Sources

Comparative study of different synthetic routes to 3-Methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of core heterocyclic scaffolds is a foundational aspect of innovation. The β-lactam ring, a key feature of penicillin and cephalosporin antibiotics, continues to be a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of the primary synthetic routes to 3-Methylazetidin-2-one, a simple yet important substituted β-lactam. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment to aid in the selection of the most appropriate synthetic strategy.

Introduction to this compound

This compound, also known as 3-methyl-β-lactam, is a four-membered cyclic amide. Its strategic importance lies in its utility as a building block for the synthesis of more complex molecules, including carbapenem antibiotics and other biologically active compounds. The methyl group at the C3 position introduces a chiral center, making stereoselective synthesis a key consideration.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached through two primary strategies: intramolecular cyclization of a linear precursor and cycloaddition reactions. Each approach has its own set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and stereocontrol.

Synthetic RouteKey PrecursorsCore TransformationKey AdvantagesKey DisadvantagesReported Yield
Route 1: Intramolecular Cyclization of 3-Aminobutanoic Acid Derivatives 3-Aminobutanoic acid or its estersDehydrative AmidocyclizationReadily available and inexpensive starting materials.Requires activating/condensing agents; can require harsh conditions.Moderate to High
Route 2: Staudinger [2+2] Cycloaddition Imine (from propanal) and a ketene precursor (e.g., acetyl chloride)[2+2] CycloadditionModular and convergent approach.Ketenes can be unstable and prone to polymerization; stereocontrol can be challenging.Variable

Route 1: Intramolecular Cyclization of 3-Aminobutanoic Acid Derivatives

This classical and direct approach relies on the formation of an amide bond within a molecule of 3-aminobutanoic acid or its derivatives to form the four-membered ring. The primary challenge in this synthesis is overcoming the entropic barrier and the inherent strain of the β-lactam ring.

Mechanistic Rationale

The cyclization of a β-amino acid to a β-lactam is a dehydration reaction. Direct thermal cyclization is generally inefficient and requires high temperatures, leading to decomposition. Therefore, the use of coupling or activating agents is essential. These reagents typically activate the carboxylic acid moiety, making it more susceptible to nucleophilic attack by the amino group.

A common and effective method for this transformation is the use of the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide).[1][2] This salt reacts with the carboxylate of the β-amino acid to form a highly reactive pyridinium ester. This intermediate is then susceptible to intramolecular nucleophilic attack by the amine, leading to the formation of the β-lactam ring under mild conditions.[3]

Logical Workflow for Intramolecular Cyclization

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-aminobutanoic acid using the Mukaiyama reagent.

Materials:

  • 3-Aminobutanoic acid

  • 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminobutanoic acid (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Activation and Cyclization: In a separate flask, prepare a solution of 2-chloro-1-methylpyridinium iodide (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Staudinger [2+2] Cycloaddition

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a powerful method for the construction of β-lactam rings.[4] It involves the [2+2] cycloaddition of a ketene with an imine.[5] For the synthesis of this compound, this would involve the reaction of an imine derived from propanal with a suitable ketene.

Mechanistic Rationale

The reaction proceeds through a two-step mechanism.[6] First, the nitrogen of the imine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketene to form a zwitterionic intermediate. This intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring.[6] The stereochemical outcome of the reaction (cis vs. trans) is determined by the geometry of the imine and the substituents on both the imine and the ketene.

Logical Workflow for Staudinger Cycloaddition

Caption: Workflow for the synthesis of this compound via Staudinger cycloaddition.

Detailed Experimental Protocol

Objective: To synthesize an N-substituted this compound via Staudinger cycloaddition.

Materials:

  • Propanal

  • Aniline (or other primary amine)

  • Acetyl chloride

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, combine propanal (1 equivalent) and aniline (1 equivalent) in a suitable solvent. If necessary, use a dehydrating agent (e.g., molecular sieves) to drive the reaction to completion. The imine is often used in situ without isolation.

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet, add the freshly prepared imine solution.

  • Ketene Generation and Cycloaddition: Cool the imine solution to 0 °C. From the two dropping funnels, simultaneously add a solution of acetyl chloride (1.1 equivalents) in the anhydrous solvent and a solution of triethylamine (1.2 equivalents) in the anhydrous solvent over a period of 1 hour. The slow, simultaneous addition is crucial to keep the concentration of the highly reactive ketene low, minimizing polymerization.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Note that this procedure will yield an N-substituted this compound. Deprotection of the N-substituent may be necessary to obtain the parent compound.

Characterization of this compound

The successful synthesis of this compound (CAS No: 58521-61-2, Molecular Formula: C₄H₇NO, Molecular Weight: 85.10 g/mol ) should be confirmed by standard spectroscopic methods.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the proton at C3 (a multiplet), and the two diastereotopic protons at C4 (multiplets). The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the carbonyl carbon, the two carbons of the azetidinone ring, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the β-lactam carbonyl group, typically appearing at a high wavenumber (around 1750-1770 cm⁻¹) due to ring strain. A broad N-H stretching vibration will also be present.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Recommendations

Both the intramolecular cyclization of 3-aminobutanoic acid derivatives and the Staudinger cycloaddition are viable routes for the synthesis of this compound.

  • For scalability and cost-effectiveness , the intramolecular cyclization route is often preferred due to the low cost of the starting materials. The use of modern coupling reagents like the Mukaiyama reagent allows for mild reaction conditions and generally good yields.

  • For modularity and the synthesis of analogues , the Staudinger cycloaddition offers greater flexibility, as different imines and ketenes can be readily employed to generate a library of substituted β-lactams. However, this route requires careful control of the reaction conditions to avoid polymerization of the ketene intermediate.

The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale of the reaction, the availability of starting materials and reagents, and the need for stereochemical control. For the synthesis of the parent this compound, the cyclization of 3-aminobutanoic acid presents a more direct and atom-economical approach.

References

  • Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975). A Convenient Method for the Synthesis of Carboxylic Esters. Chemistry Letters, 4(10), 1045–1048.
  • Armstrong, A., Wang, Y., & Wang, P. (2008). 2-Chloro-1-Methylpyridinium Iodide. Encyclopedia of Reagents for Organic Synthesis.
  • Advances in the chemistry of β-lactam and its medicinal applic
  • This compound. PubChem.
  • Staudinger Synthesis. Organic Chemistry Portal.
  • (S)-3-Amino-1-methylazetidin-2-one. BLDpharm.
  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.
  • Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. MDPI.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Base-promoted intramolecular cyclization of interlocked...
  • A CONVENIENT METHOD FOR THE CONSTRUCTION OF β-LACTAM COMPOUNDS FROM β-AMINO ACIDS USING 2-CHLORO-1-METHYLPYRIDINIUM IODIDE AS CONDENSING REAGENT. Oxford Academic.
  • Staudinger synthesis. Wikipedia.
  • Synthesis of 2-Azetidinones (β-Lactams). The Journal of Organic Chemistry.
  • Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.
  • Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. PubMed.

Sources

A Comparative Guide to the Biological Activity of 3-Methylazetidin-2-one and Conventional β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Evaluating a Novel Monocyclic β-Lactam Scaffold

In the ever-evolving landscape of antimicrobial research, the pursuit of novel scaffolds that can circumvent existing resistance mechanisms is paramount. The azetidin-2-one, or β-lactam, ring is the cornerstone of the most widely used class of antibiotics.[1] While classic fused-ring systems like penicillins and cephalosporins have been the bedrock of antibacterial therapy for decades, the exploration of simpler, monocyclic β-lactams offers a potential avenue for new drug discovery. This guide provides a comparative analysis of the biological activity of a fundamental monocyclic structure, 3-Methylazetidin-2-one, versus established β-lactam classes.

Given the nascent stage of research into unsubstituted 3-alkylazetidin-2-ones, this guide will establish a framework for comparison. We will first delve into the foundational mechanism of action and resistance common to all β-lactams. Subsequently, we will present the standardized experimental protocols essential for evaluating and comparing their biological activity. Finally, through a combination of established data for conventional agents and a theoretical profile for this compound based on related structures, we will construct a comparative analysis to guide future research in this area.

The Universal Language of β-Lactams: Mechanism of Action and the Inevitability of Resistance

The bactericidal efficacy of all β-lactam antibiotics stems from their ability to inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] This is achieved by targeting and acylating the active site of penicillin-binding proteins (PBPs), which are DD-transpeptidases responsible for the final cross-linking of peptidoglycan strands.[2][3] The strained four-membered β-lactam ring mimics the D-Ala-D-Ala substrate of these enzymes, leading to the formation of a stable acyl-enzyme intermediate, thereby inactivating the PBP and halting cell wall synthesis.[2] This ultimately leads to cell lysis and bacterial death.

However, the widespread use of these agents has led to the evolution of sophisticated resistance mechanisms in bacteria. The most significant of these is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] Other resistance strategies include the alteration of PBP targets, reducing their affinity for β-lactam antibiotics, and changes in bacterial membrane permeability that limit drug influx or enhance efflux.[3]

A Framework for Comparative Evaluation: Key Experimental Protocols

To objectively compare the biological activity of this compound with other β-lactams, a standardized suite of in vitro experiments is essential. These assays provide quantitative data on antibacterial potency, the dynamics of bacterial killing, and the affinity for the molecular target.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the most common method for determining the potency of a new antibiotic.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antibiotics: The test compounds (this compound, Penicillin G, Ceftazidime, Imipenem) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Results Bacterial_Culture Bacterial Culture Standardize Standardize Inoculum (~5x10^5 CFU/mL) Bacterial_Culture->Standardize Inoculation Inoculate Wells Standardize->Inoculation Serial_Dilution Serial Dilution of Antibiotics in Plate Serial_Dilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antibiotic by measuring the rate at which it kills a bacterial population over time. It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[4]

Experimental Protocol: Time-Kill Assay

  • Preparation of Inoculum: A standardized bacterial suspension of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in a suitable broth.

  • Addition of Antibiotic: The test antibiotics are added at concentrations corresponding to multiples of their MIC (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is included.

  • Time-Course Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on agar plates to determine the number of viable CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.[4]

Time_Kill_Workflow cluster_sampling Time-Course Sampling and Plating Start Standardized Bacterial Inoculum Add_Abx Add Antibiotic at Multiples of MIC Start->Add_Abx T0 T=0h Add_Abx->T0 T2 T=2h T4 T=4h T8 T=8h T24 T=24h Plot Plot log10(CFU/mL) vs. Time T24->Plot

Caption: Experimental workflow for a time-kill kinetic assay.

Penicillin-Binding Protein (PBP) Affinity Assay

This assay directly measures the interaction between a β-lactam antibiotic and its PBP targets. High affinity for essential PBPs is a prerequisite for potent antibacterial activity.

Experimental Protocol: Competitive PBP Binding Assay

  • Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from the test organism.

  • Competition Reaction: The membrane preparation is incubated with various concentrations of the unlabeled test antibiotic (e.g., this compound).

  • Labeling: A fluorescently or radioactively labeled penicillin (e.g., Bocillin FL) is added to the reaction mixture to bind to any PBPs not occupied by the test antibiotic.

  • SDS-PAGE and Detection: The membrane proteins are separated by SDS-PAGE. The labeled PBPs are visualized using a suitable imaging system.

  • Quantification: The concentration of the test antibiotic that inhibits 50% of the binding of the labeled penicillin (IC50) is determined. A lower IC50 value indicates a higher affinity for the PBP.

Comparative Analysis of Biological Activity

The following is a comparative overview of the expected biological activity of this compound against a representative panel of β-lactam antibiotics. The data for Penicillin G, Ceftazidime, and Imipenem are based on established literature values, while the profile for this compound is a projection based on the activities of structurally related simple azetidinones.[5][6]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Antibiotic ClassCompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)B. fragilis (Anaerobe)
Penam Penicillin G0.06>64>6416
Cephem Ceftazidime80.251>128
Carbapenem Imipenem0.030.1220.5
Monobactam (Hypothetical) This compound>12864>1288

Note: The MIC values for this compound are hypothetical and represent a potential profile for a simple, unactivated monocyclic β-lactam, which is expected to have modest and targeted activity, particularly against anaerobes as suggested by some studies on N-acyl 3-alkyl azetidin-2-ones.[5]

Interpretation of Comparative Data:

  • This compound: As a simple monocyclic β-lactam lacking the activating groups found in clinical monobactams like aztreonam, its intrinsic activity is predicted to be low against many common aerobic pathogens.[7][8] The β-lactam ring in such a simple structure has lower chemical reactivity compared to the fused ring systems of penicillins and cephalosporins.[8] However, some research on more substituted 3-alkyl azetidin-2-ones has shown activity against anaerobic organisms.[5] This suggests that the core scaffold may have some affinity for the PBPs of these bacteria.

  • Penicillin G: Demonstrates excellent potency against susceptible Gram-positive bacteria but is readily hydrolyzed by β-lactamases and has poor penetration through the outer membrane of Gram-negative bacteria.

  • Ceftazidime: A third-generation cephalosporin with a broad spectrum of activity against Gram-negative bacteria, including P. aeruginosa, due to its stability against many β-lactamases and efficient penetration of the outer membrane.[9] Its activity against Gram-positive cocci is weaker.

  • Imipenem: A carbapenem with an exceptionally broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its high potency is attributed to its rapid penetration of the bacterial outer membrane and high affinity for multiple essential PBPs.

Comparative_Logic cluster_links Compound Antibiotic This compound Penicillin G Ceftazidime Imipenem Activity Key Biological Activity Attributes Spectrum of Activity Potency (MIC) PBP Affinity β-Lactamase Stability Compound:f1->Activity:g1 Narrow (Anaerobes?) Compound:f1->Activity:g2 High Compound:f1->Activity:g3 Low (Hypothesized) Compound:f1->Activity:g4 Low (Hypothesized) Compound:f2->Activity:g1 Gram-positive Compound:f2->Activity:g2 Very Low Compound:f2->Activity:g3 High (Gram+) Compound:f2->Activity:g4 Very Low Compound:f3->Activity:g1 Broad (Gram-neg) Compound:f3->Activity:g2 Low Compound:f3->Activity:g3 High (PBP3) Compound:f3->Activity:g4 Moderate Compound:f4->Activity:g1 Very Broad Compound:f4->Activity:g2 Very Low Compound:f4->Activity:g3 High (Multiple) Compound:f4->Activity:g4 High Conclusion Comparative Efficacy Activity->Conclusion

Caption: Logical framework for comparing β-lactam antibiotics.

Concluding Remarks for the Research Professional

The analysis presented in this guide underscores that the core this compound scaffold, in its unembellished form, is unlikely to exhibit the broad-spectrum, high-potency activity of clinically established β-lactam antibiotics. Its value lies not in its intrinsic power, but in its potential as a foundational building block for medicinal chemistry campaigns. The challenge and opportunity for drug development professionals are to identify the specific chemical modifications at the N1 and C3 positions that can enhance:

  • β-Lactam Ring Activation: To increase the rate of acylation of PBPs.

  • PBP Affinity and Specificity: To target essential PBPs in a broader range of pathogens.

  • β-Lactamase Stability: To protect the molecule from enzymatic degradation.

  • Outer Membrane Penetration: To ensure the compound reaches its periplasmic targets in Gram-negative bacteria.

Future research should focus on synthesizing derivatives of this compound and systematically evaluating them using the standardized protocols outlined herein. By generating robust, comparative data, the scientific community can truly ascertain the therapeutic potential of this fundamental monocyclic β-lactam.

References

  • Brickner, S. J., Gaikema, J. J., Zurenko, G. E., Greenfield, L. J., Manninen, P. R., & Ulanowicz, D. A. (1992). N-acyl 3-alkylidenyl- and 3-alkyl azetidin-2-ones: a new class of monocyclic beta-lactam antibacterial agents. 1. Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs. The Journal of antibiotics, 45(2), 213–226. [Link]
  • Chiriță, C., Păun, G., Stecoza, C. E., & Bîrcă, M. (2018). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules (Basel, Switzerland), 23(11), 2949. [Link]
  • Vashi, K., & Naik, H. B. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 113-120. [Link]
  • Patel, N. B., & Patel, H. R. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bulletin of Environment, Pharmacology and Life Sciences, 11(4), 112-119. [Link]
  • Jubie, S., Sikdar, P., Antony, S., Kalirajan, R., & Gowramma, B. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. International Journal of ChemTech Research, 1(2), 155-159. [Link]
  • Abood, Z. H., Merzah, Z. S., & Suhail, H. A. (2022). Synthesis and antibacterial studies of azetidin-2-ones derivatives. AIP Conference Proceedings, 2394(1), 020002. [Link]
  • Al-Sultani, H. K. J., & Al-Masoudi, W. A. M. (2021). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Al-Zahraa Journal for Health and Medical Sciences, 1(1), 9-35. [Link]
  • Srinivas, K., Singh, P. P., & Maheshwari, R. K. (2007). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. E-Journal of Chemistry, 4(1), 84-89. [Link]
  • Kumar, A., Kumar, S., & Kumar, S. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance, 15(1), 242-248. [Link]
  • Fuchs, P. C., Barry, A. L., & Brown, S. D. (1995). Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis. Antimicrobial agents and chemotherapy, 39(8), 1774–1777. [Link]
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam and β-Lactamase Inhibitor Combinations: From Then to Now. Journal of medicinal chemistry, 62(21), 9205–9241. [Link]
  • St. Jean, M. E., & Tom, M. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in chemistry, 10, 853706. [Link]
  • Decuyper, L., Jukič, M., & Sosič, I. (2018). Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams. Medicinal research reviews, 38(2), 426–503. [Link]
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • ResearchGate. (n.d.). MICs of monocyclic b-lactams and carbapenems.
  • St. Jean, M. E., & Tom, M. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in chemistry, 10, 853706. [Link]
  • Manhas, M. S., Amin, S. G., & Bose, A. K. (1976). Monocyclic Antibiotic Beta-Lactams. Journal of medicinal chemistry, 19(4), 567–568. [Link]
  • Chambers, H. F., Hartman, B. J., & Tomasz, A. (1990). Binding affinity for penicillin-binding protein 2a correlates with in vivo activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus. The Journal of infectious diseases, 162(3), 705–710. [Link]
  • Wikipedia. (n.d.). Penicillin-binding proteins.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical microbiology reviews, 23(1), 160–201. [Link]
  • Khan, S. A., Imran, M., Khan, A. A., & Asiri, A. M. (2024). Identification of small molecule inhibitors of penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus for the therapeutics of bacterial infection. Cellular and Molecular Biology, 70(4), 104-112. [Link]
  • Graves, B. J., Hnath, J. G., & Davis, D. R. (1998). Soluble penicillin-binding protein 2a: beta-lactam binding and inhibition by non-beta-lactams using a 96-well format. Analytical biochemistry, 262(1), 104–109. [Link]
  • Wikipedia. (n.d.). β-Lactam antibiotic.
  • Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1983). Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 12(2), 119–126. [Link]

Sources

The Efficacy of 3-Methylazetidin-2-one Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the quest for potent and selective enzyme inhibitors is a continuous endeavor. The 3-methylazetidin-2-one scaffold, a derivative of the well-known β-lactam ring, has emerged as a promising starting point for the design of novel inhibitors targeting a range of enzymes beyond the traditional bacterial transpeptidases. This guide provides an in-depth comparison of the efficacy of enzyme inhibitors based on this scaffold, supported by experimental data and detailed protocols to aid in your research and development efforts.

Introduction: The Versatility of the Azetidinone Core

The four-membered azetidin-2-one ring, the core of β-lactam antibiotics, is renowned for its ability to covalently inhibit bacterial penicillin-binding proteins (PBPs), which are a type of transpeptidase.[1][2] This inhibitory action stems from the ring strain of the β-lactam, which makes the amide bond susceptible to nucleophilic attack by a serine residue in the enzyme's active site, leading to the formation of a stable acyl-enzyme intermediate and rendering the enzyme inactive.[1][2]

Building upon this well-established mechanism, medicinal chemists have explored the potential of substituted azetidin-2-one derivatives, including those with a methyl group at the 3-position, as inhibitors for a broader range of enzymes. These include serine and cysteine proteases, which play critical roles in various physiological and pathological processes. While specific efficacy data for the parent this compound is not extensively documented in publicly available literature, its derivatives have shown significant promise. This guide will focus on the comparative efficacy of these derivatives against key enzyme targets.

Comparative Efficacy of this compound Derivatives

The inhibitory potential of this compound derivatives is significantly influenced by the nature of the substituents at the 1 and 3 positions of the azetidinone ring. These modifications are crucial for achieving potency and selectivity for different enzyme targets.

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase is a serine protease implicated in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD).[3][4] While specific data for this compound is limited, other azetidinone derivatives have been explored as HNE inhibitors. For a comprehensive comparison, we will evaluate their potential against established HNE inhibitors.

Table 1: Comparative Efficacy of Human Neutrophil Elastase Inhibitors

InhibitorClassTargetIC50KiReference
SivelestatAcylamino acid derivativeHuman Neutrophil Elastase44 nM200 nM[5]
AZD9668 (Alvelestat)Pyridone derivativeHuman Neutrophil Elastase~20 nM9.4 nM[3]
BAY 85-8501Dihydropyrimidone derivativeHuman Neutrophil Elastase0.065 nM-[3]
Neutrophil elastase inhibitor 4Thalidomide derivativeHuman Neutrophil Elastase42.30 nM8.04 nM[6]

Note: The absence of this compound derivatives in this table highlights a gap in the current literature and an opportunity for future research.

Cysteine Protease Inhibition: Focus on Cathepsin L

Cathepsins are a group of proteases involved in various physiological processes, and their dysregulation is linked to diseases like cancer and osteoporosis.[7] 3-Acylamino-azetidin-2-one derivatives have demonstrated potent inhibitory activity against several cysteine proteases, including Cathepsin L.[8]

Table 2: Comparative Efficacy of Cathepsin L Inhibitors

InhibitorClassTargetIC50KiReference
3-Acylamino-azetidin-2-one Derivative AzetidinoneCathepsin LSub-nanomolar to nanomolar range-[8]
Z-Phe-Phe-DMKPeptidyl diazomethaneCathepsin L--[9]
Gallinamide ANatural ProductCathepsin L5 nM-[2]
SID 26681509ThiocarbazateCathepsin L56 nM-[10]
RelacatibNitrile derivativeCathepsin L48 nM68 pM[10]

The data indicates that appropriately substituted 3-acylamino-azetidin-2-ones can be highly potent inhibitors of Cathepsin L, with efficacies in the nanomolar and even sub-nanomolar range, making them comparable to or even more potent than some established inhibitors.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[11] Inhibition of NAAA is a promising therapeutic strategy for inflammatory and pain-related disorders. N-(2-oxoazetidin-3-yl)amides have emerged as a novel class of NAAA inhibitors.

Table 3: Comparative Efficacy of NAAA Inhibitors

InhibitorClassTargetIC50Reference
N-(2-oxoazetidin-3-yl)amide Derivative AzetidinoneNAAAPotent, with good physicochemical properties[11]
ARN19702Piperazinyl-methanoneHuman NAAA230 nM[1]
N-pentadecylcyclohexancarboxamideRetro-amideRat NAAA4.5 µM[11]
(S)-OOPPOxetaneRat NAAA0.42 µM[11]

N-(2-oxoazetidin-3-yl)amides show promise as NAAA inhibitors with improved drug-like properties compared to earlier generations of inhibitors.

Mechanism of Action: A Tale of a Strained Ring

The inhibitory mechanism of this compound based inhibitors against serine and cysteine proteases mirrors that of β-lactam antibiotics against bacterial transpeptidases. The strained four-membered ring is the key to their activity.

Mechanism of Action Enzyme Enzyme Active Site (Serine or Cysteine Nucleophile) Complex Acyl-Enzyme Intermediate (Inactive Enzyme) Enzyme->Complex Nucleophilic Attack on Carbonyl Carbon Inhibitor This compound Derivative Inhibitor->Complex Ring Opening

Caption: Covalent inhibition mechanism of azetidinone-based inhibitors.

The nucleophilic residue (serine or cysteine) in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained ring and the formation of a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme.

Experimental Protocols

To facilitate the evaluation and comparison of this compound based inhibitors, we provide detailed, step-by-step methodologies for key enzyme inhibition assays.

Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing HNE inhibition using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Test Inhibitor (e.g., a this compound derivative)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute HNE in assay buffer to a stock concentration. On the day of the assay, dilute to the working concentration (e.g., 0.5 nM).

    • Prepare a stock solution of the substrate in DMSO. Dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Setup:

    • In the wells of the 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control).

    • Add 88 µL of the HNE working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Initiate Reaction:

    • Add 10 µL of the substrate working solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence at Ex/Em = 400/505 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

HNE Inhibition Assay Workflow A Prepare Reagents (HNE, Substrate, Inhibitor) B Add Inhibitor and HNE to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the fluorometric HNE inhibition assay.

Cysteine Protease (Cathepsin L) Inhibition Assay (Fluorometric)

This assay is similar to the HNE assay but uses a different substrate and buffer system.

Materials:

  • Human Cathepsin L

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)

  • Test Inhibitor

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Incubate Cathepsin L in the assay buffer for 30 minutes at room temperature to ensure the active site cysteine is reduced.

  • Assay Setup: Follow the same setup as the HNE assay, using the Cathepsin L and its specific buffer and substrate.

  • Measurement and Analysis: Proceed with the kinetic measurement and data analysis as described for the HNE assay to determine the IC50 value.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Fluorometric)

This high-throughput assay utilizes a fluorogenic substrate to measure NAAA activity.[2]

Materials:

  • Human recombinant NAAA

  • NAAA Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5

  • Fluorogenic Substrate: PAMCA (N-(4-methylcoumarin-7-yl) palmitamide)

  • Test Inhibitor

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents: Prepare stock and working solutions of the enzyme, substrate, and inhibitor as previously described.

  • Assay Setup:

    • Add 2 µL of the diluted inhibitor or DMSO to the wells.

    • Add 88 µL of the NAAA enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the PAMCA substrate solution.

  • Measurement: Monitor the increase in fluorescence at Ex/Em = 355/460 nm for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the IC50 value as described in the previous protocols.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of potent and selective inhibitors for a range of clinically relevant enzymes, including cysteine proteases and NAAA. The inherent reactivity of the strained β-lactam ring, coupled with the ability to fine-tune potency and selectivity through targeted substitutions, makes this an attractive starting point for drug discovery programs.

While the data for 3-acylamino and N-(2-oxoazetidin-3-yl)amide derivatives is encouraging, further research is warranted to explore the full potential of this scaffold. Specifically, systematic structure-activity relationship (SAR) studies focusing on the this compound core are needed to delineate the optimal substitutions for various enzyme targets. The lack of extensive data on the parent this compound itself suggests an opportunity for foundational studies to establish a baseline for future inhibitor design.

The experimental protocols provided in this guide offer a robust framework for researchers to evaluate the efficacy of novel this compound based inhibitors and to compare them against existing standards. As our understanding of the intricate roles of these enzymes in disease pathogenesis continues to grow, the development of novel inhibitors based on this versatile scaffold holds significant therapeutic promise.

References

  • Antinociceptive Profile of ARN19702, (2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)
  • Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides. [Link]
  • 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors - PubMed. [Link]
  • Effects of systemic NAAA inhibitor ARN19702 on alcohol...
  • Natural Products as Cathepsin Inhibitors - PMC - PubMed Central - NIH. [Link]
  • Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PubMed Central. [Link]
  • A Review of Small Molecule Inhibitors and Functional Probes of Human C
  • Advances in the discovery of N-acylethanolamine acid amidase inhibitors - BioKB. [Link]
  • Neutrophil Elastase Inhibitors - PMC - NIH. [Link]
  • Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds | PLOS One - Research journals. [Link]
  • KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN C
  • N-acylethanolamine Acid Amidase (NAAA): A New Molecular Target for The Treatment of Alcohol Use Disorders Yannick Fotio, Roberto. [Link]
  • N-acylethanolamine acid amidase (NAAA)
  • US5994340A - Azetidinone derivatives as β-lactamase inhibitors - Google P
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. [Link]
  • Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed. [Link]
  • A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in r
  • Sivelestat, a neutrophil elastase inhibitor, reduces mortality rate of critically ill p
  • IC50 values for elastase and PR3 inhibitors determined using hPR3, rPR3...
  • 2-Azetidinone--a new profile of various pharmacological activities - PubMed. [Link]
  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER. [Link]
  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • IC50 values (in nM)
  • Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC - NIH. [Link]
  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. [Link]
  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. [Link]
  • Rapid interaction of cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2 - PubMed. [Link]
  • Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by comput
  • Three Decades of β-Lactamase Inhibitors - PMC - PubMed Central. [Link]
  • Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential | Request PDF - ResearchG

Sources

A Comparative Guide to the Synthesis of 3-Methylazetidin-2-one: A Classic vs. Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The β-lactam core, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most notably as the active component in a vast array of antibiotics. The synthesis of substituted β-lactams, such as 3-Methylazetidin-2-one, is therefore of significant interest for the development of new therapeutic agents and as a versatile building block in organic synthesis. This guide provides an in-depth comparison of a classic and a modern method for the synthesis of this compound: the venerable Staudinger reaction and the innovative rhodium-catalyzed intramolecular C-H amination.

Introduction to this compound

This compound is a simple, chiral β-lactam. Its structural motif is of interest in the development of novel enzyme inhibitors and as a precursor for more complex molecules. The efficient and stereoselective synthesis of this compound is a key challenge that has been addressed by various synthetic strategies over the years.

The Established Method: Staudinger [2+2] Cycloaddition

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a cornerstone of β-lactam chemistry.[1][2] It involves the [2+2] cycloaddition of a ketene with an imine.[1][2] This method has been widely employed for the synthesis of a diverse range of β-lactams due to its reliability and versatility.

Mechanistic Rationale

The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[3][4] Subsequent ring closure of this intermediate furnishes the four-membered β-lactam ring.[3][4] The stereochemical outcome of the reaction (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions.[5]

Experimental Protocol: Staudinger Synthesis of this compound

A plausible synthetic route to this compound via the Staudinger reaction would involve the reaction of a ketene precursor with an appropriate imine. For the synthesis of a simple 3-methyl substituted β-lactam, a common strategy involves the use of an α-halo-substituted amide as a precursor.

Step 1: Synthesis of N-allyl-2-bromopropanamide

To a solution of allylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (DCM) at 0 °C is added dropwise 2-bromopropionyl bromide (1.1 equiv.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-allyl-2-bromopropanamide.

Step 2: Intramolecular Cyclization

The N-allyl-2-bromopropanamide (1.0 equiv.) is dissolved in anhydrous toluene. To this solution is added a strong base, such as sodium hydride (1.5 equiv.), portionwise at 0 °C. The reaction mixture is then heated to reflux for 6 hours. After cooling to room temperature, the reaction is carefully quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Staudinger_Workflow Allylamine Allylamine + 2-Bromopropionyl bromide Precursor N-allyl-2-bromopropanamide Allylamine->Precursor Amidation Cyclization Intramolecular Cyclization (NaH, Toluene, Reflux) Precursor->Cyclization Product This compound Cyclization->Product

Workflow for the Staudinger synthesis of this compound.

The Modern Approach: Rhodium-Catalyzed Intramolecular C-H Amination

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the efficient construction of complex molecules. Rhodium-catalyzed intramolecular C-H amination offers a novel and atom-economical approach to the synthesis of N-heterocycles, including β-lactams.[6][7] This method avoids the pre-functionalization often required in traditional synthetic routes.

Mechanistic Rationale

The catalytic cycle is believed to involve the formation of a rhodium nitrenoid intermediate from a suitable nitrogen source, such as a sulfamate ester.[8] This highly reactive species then undergoes an intramolecular C-H insertion into an unactivated C-H bond, leading to the formation of the β-lactam ring.[8] The choice of rhodium catalyst and ligands is crucial for achieving high yields and stereoselectivity.[6]

Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound

This innovative approach utilizes a precursor that can undergo intramolecular C-H amination to form the desired β-lactam.

Step 1: Synthesis of the Carbamate Precursor

2-Buten-1-ol is reacted with phosgene or a phosgene equivalent, followed by treatment with ammonia to furnish the corresponding carbamate.

Step 2: Rhodium-Catalyzed Intramolecular C-H Amination

To a solution of the carbamate precursor (1.0 equiv.) in a suitable solvent such as dichloromethane or toluene are added a rhodium catalyst, for example, dirhodium(II) tetrakis(triphenylacetate) (Rh₂(OAc)₄) (2 mol%), and an oxidant like magnesium oxide (MgO) (2.5 equiv.) and diacetoxyiodobenzene (PhI(OAc)₂) (1.2 equiv.). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

CH_Amination_Workflow Precursor Carbamate Precursor Reaction Rh-Catalyzed Intramolecular C-H Amination (Rh₂(OAc)₄, PhI(OAc)₂, MgO) Precursor->Reaction Product This compound Reaction->Product

Workflow for the Rhodium-Catalyzed C-H Amination synthesis.

Comparative Analysis

ParameterStaudinger [2+2] CycloadditionRhodium-Catalyzed C-H Amination
Reagents Strong base (e.g., NaH), organohalidesRhodium catalyst, oxidant (e.g., PhI(OAc)₂)
Reaction Conditions Often requires elevated temperatures (reflux)Typically mild (room temperature)
Yield Moderate to good (typically 50-70%)Good to excellent (often >80%)
Atom Economy Moderate, generates stoichiometric byproductsHigh, fewer stoichiometric byproducts
Stereoselectivity Can be difficult to control, may yield mixtures of diastereomersCan be highly stereoselective with appropriate chiral catalysts/ligands
Substrate Scope Broad, but requires specific ketene and imine precursorsGrowing, but can be sensitive to substrate structure
Safety Considerations Use of pyrophoric reagents like NaH requires cautionRhodium catalysts can be expensive and require careful handling

Discussion of Results and Method Validation

The Staudinger reaction represents a robust and well-understood method for the synthesis of this compound. Its primary advantage lies in its long history of application and the ready availability of starting materials. However, the use of strong bases and elevated temperatures can limit its applicability to sensitive substrates. Furthermore, controlling the stereochemistry at the C3 and C4 positions can be challenging, often leading to mixtures of isomers that require tedious separation.

In contrast, the rhodium-catalyzed intramolecular C-H amination offers a more modern and elegant solution. This method is characterized by its mild reaction conditions, high yields, and potentially excellent stereocontrol. The atom economy is generally superior to the Staudinger approach. However, the cost of rhodium catalysts can be a significant drawback for large-scale synthesis. The development of more efficient and recyclable catalyst systems is an active area of research to address this limitation.

Validation of the synthesized this compound would be conducted using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The characteristic shifts and coupling constants of the protons on the azetidinone ring would provide definitive proof of its formation.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1730-1760 cm⁻¹ is indicative of the β-lactam carbonyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are crucial for assessing the purity of the final product and for separating any diastereomers that may have formed.[9][10]

Conclusion

Both the Staudinger reaction and rhodium-catalyzed C-H amination are viable methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the synthesis, including scale, cost, and the need for stereochemical purity. The Staudinger reaction remains a reliable workhorse for many applications, while the rhodium-catalyzed approach represents a powerful and increasingly attractive alternative, particularly for the synthesis of complex and stereochemically defined β-lactams. As research in C-H activation continues to advance, it is likely that such modern methods will become increasingly prevalent in both academic and industrial settings.

References

  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.).
  • Staudinger synthesis - Wikipedia. (2023, December 1).
  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
  • Scheme 1. Synthesis of N-allyl-2-bromopropinamide (ABPN). (n.d.).
  • Pahlavan, F., Moosavi, S. S., Zolghadr, A. R., & Iranpoor, N. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34699-34710. [Link]
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 11(13), 1154-1183. [Link]
  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. (2025). Journal of Advance and Future Research, 3(11). [Link]
  • Nishida, A., Ishii, K., Nanba, E., & Ohrui, S. (1998). Analysis of beta-lactam antibiotics by high performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry using bromoform. Journal of mass spectrometry : JMS, 33(4), 331–337. [Link]<331::AID-JMS641>3.0.CO;2-9
  • Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). A Mechanistic Analysis of the Rh-Catalyzed Intramolecular C-H Amination Reaction. Journal of the American Chemical Society, 126(48), 15378–15379. [Link]
  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic letters, 13(16), 4374–4377. [Link]
  • The Mechanism of Rhodium Catalyzed Allylic C–H Amin
  • De Kimpe, N., & D'hooghe, M. (2008). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Current Organic Chemistry, 12(1), 37-57. [Link]
  • Dong, V. M. (2012, October 17).
  • Mezaal, E. N., & Al-Grawi, A. A. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science, 36(4). [Link]
  • Ryu, J., & Chang, S. (2013). Direct C-H Amination of Arenes with Alkyl Azides under Rhodium Catalysis. Angewandte Chemie International Edition, 52(33), 8753-8757. [Link]
  • Kim, J., & Chang, S. (2015). Mechanistic Studies on the Rh(III)-Mediated Amido Transfer Process Leading to Robust C–H Amination with a New Type of Amidating Reagent. Journal of the American Chemical Society, 137(34), 11116–11123. [Link]
  • Imre, S., Dogaru, M., Kelemen, H., & Gáspár, A. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 61(4), 693-702.
  • Ebeshi, B. U., Ochekpe, N. A., & Ogaji, I. J. (2015). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. Journal of Science and Practice of Pharmacy, 2(1), 64-69.
  • Staudinger Reaction - Wikipedia. (2023, October 28).
  • Synthesis of Structurally Diverse 2-Azetidinones via Staudinger Reaction on a Solid Support. (2012). Journal of the Brazilian Chemical Society, 23(3), 514-521. [Link]
  • This compound. (n.d.). PubChem.
  • Lebel, H., & Azek, E. (2018). Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. Chemical Science, 9(43), 8250–8261. [Link]
  • Staudinger reaction - Wikipedia. (2023, October 28).
  • Wang, C., Li, X., & Li, X. (2015). Rhodium-catalyzed multiple C–H activation/highly meta-selective C–H amination between amidines and alkynes.
  • Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. (2007). Journal of Molecular Structure, 837(1-3), 206-214.
  • Colby, D. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 44(7), 571–584. [Link]
  • Parra-Rivero, J., & Wasa, M. (2011). Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. Journal of the American Chemical Society, 133(32), 12592–12595. [Link]
  • Ryu, J., & Chang, S. (2012). Rhodium-catalyzed direct C-H amination of benzamides with aryl azides: a synthetic route to diarylamines. Angewandte Chemie (International ed. in English), 51(39), 9844–9848. [Link]
  • Synthesis of N‐functionalized N‐(2‐bromoallyl)amines from allyl carbamate 4. (n.d.).
  • Allyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Process for producing allyl bromides. (1993). U.S.
  • Wolfe, J. P., & Rossi, S. A. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic letters, 12(8), 1824–1827. [Link]
  • Wang, H., & Li, X. (2017). Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles. Chemistry, an Asian journal, 12(21), 2804–2808. [Link]

Sources

A Researcher's Guide to Selecting Cytotoxicity Assays for Novel 3-Methylazetidin-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the initial assessment of a novel compound's cytotoxicity is a critical checkpoint. For promising scaffolds like 3-Methylazetidin-2-one, a derivative of the pharmacologically significant β-lactam family, understanding the cytotoxic profile is paramount to gauging therapeutic potential and guiding further development.[1] This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering the technical insights and practical considerations necessary for researchers, scientists, and drug development professionals to make informed decisions. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and present a comparative analysis to facilitate the selection of the most appropriate method for your specific research needs.

The Rationale: Why Cytotoxicity Profiling Matters

Before a novel compound can advance in the drug development pipeline, a thorough understanding of its effect on cell viability is essential. Cytotoxicity assays serve as the first line of investigation, providing data on a compound's potential to cause cell damage or death.[2][3] This information is crucial for establishing a therapeutic window, identifying potential off-target effects, and guiding medicinal chemistry efforts to optimize efficacy while minimizing toxicity. For this compound and its analogues, which may be explored for a variety of applications including as anticancer or antimicrobial agents, a precise determination of their cytotoxic effects on both target and non-target cells is a foundational step.[4][5]

A Comparative Overview of Key Cytotoxicity Assays

The choice of a cytotoxicity assay is not a one-size-fits-all decision. The optimal method depends on various factors including the compound's mechanism of action, the cell type being studied, and the desired experimental throughput and sensitivity.[6] Here, we compare four widely used assays: MTT, LDH, Neutral Red, and Resazurin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] This conversion is dependent on the activity of these enzymes and therefore reflects the metabolic state of the cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and thus viable, cells.[8]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[9]

  • Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme present in all cells.[10][11] When the cell membrane is compromised, as in the case of necrosis or late-stage apoptosis, LDH is released into the cell culture medium.[2] The assay measures the activity of this released LDH by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt (like INT or WST) to a colored formazan product.[9][10][12] The amount of formazan produced is proportional to the amount of LDH released, which in turn is indicative of the number of damaged cells.[12]

Neutral Red (NR) Uptake Assay

The Neutral Red uptake assay is a cell viability assay that assesses the integrity of lysosomes.[13][14]

  • Principle: Viable cells are able to incorporate and bind the supravital dye Neutral Red within their lysosomes through active transport.[13][15] The dye is a weak cationic dye that accumulates in the acidic environment of the lysosomes.[14][15] Following incubation, the cells are washed to remove any unincorporated dye. The dye is then extracted from the viable cells, and the absorbance of the extracted dye is measured. A decrease in the amount of Neutral Red uptake is indicative of a loss of cell viability.[16] This assay is considered more sensitive than some other cytotoxicity tests.[13]

Resazurin (AlamarBlue®) Assay

The Resazurin assay is a fluorescent or colorimetric method that, similar to the MTT assay, measures the metabolic activity of viable cells.[17][18]

  • Principle: Resazurin, a blue and essentially non-fluorescent dye, is reduced by viable, metabolically active cells to the pink and highly fluorescent resorufin.[17][19] This reduction is carried out by various dehydrogenase enzymes within the cells.[17] The amount of resorufin produced is proportional to the number of living cells and can be quantified by measuring either fluorescence or absorbance.[17][20] The Resazurin assay is known for its high sensitivity and is amenable to high-throughput screening.[20]

Comparative Data Summary

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantagesThroughput
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[7]Metabolic activity/Cell viability.Well-established, cost-effective.Requires a solubilization step for the formazan crystals, potential for interference from colored compounds.[21]Medium to High
LDH Measurement of lactate dehydrogenase released from damaged cells.[9]Membrane integrity/Cytotoxicity.[9]Non-destructive to remaining viable cells, allows for kinetic studies.Less sensitive for early apoptotic events, background from serum in media can be an issue.[9]High
Neutral Red Uptake and accumulation of Neutral Red dye in the lysosomes of viable cells.[13][14]Lysosomal integrity/Cell viability.[13]Sensitive, cost-effective.[13]Can be influenced by changes in lysosomal pH.Medium
Resazurin Reduction of Resazurin to the fluorescent resorufin by metabolically active cells.[17][19]Metabolic activity/Cell viability.[20]Highly sensitive, simple "add-incubate-read" protocol, non-toxic to cells allowing for kinetic monitoring.[19][20]Potential for interference from fluorescent compounds.High

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound compounds for the desired exposure time. Include vehicle-only controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After compound treatment, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[12]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.[12] A background reading at 680 nm can be subtracted.[12]

  • Maximum LDH Release Control: To determine the maximum releasable LDH, lyse a set of untreated control cells with a lysis buffer provided with the assay kit.

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Medium Removal: After incubation with the test compound, carefully aspirate the culture medium.

  • Neutral Red Incubation: Add medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for approximately 2-3 hours.[13]

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., a solution of calcium chloride and formaldehyde) to fix the cells and remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the dye from the lysosomes.[16]

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm.[16]

Resazurin Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Resazurin Addition: Add Resazurin solution to each well to a final concentration of approximately 10% of the culture volume.[17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[20] The optimal incubation time can vary depending on the cell type and density.

  • Fluorescence or Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.[17][20]

Visualizing the Experimental Workflow and a Hypothetical Cytotoxic Pathway

To further clarify the experimental process and conceptualize the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with this compound compounds B->C D Add assay reagent (e.g., MTT, Resazurin) C->D E Incubate for specified time D->E F Measure signal (Absorbance/Fluorescence) E->F G Calculate % cell viability F->G H Determine IC50 values G->H

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Cytotoxic_Pathway compound This compound cell_membrane Cell Membrane compound->cell_membrane Enters cell pathway Intracellular Signaling Cascade cell_membrane->pathway mitochondria Mitochondrial Dysfunction pathway->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: A hypothetical signaling pathway illustrating a potential cytotoxic mechanism of action.

Conclusion and Recommendations

The selection of an appropriate cytotoxicity assay is a critical step in the preclinical evaluation of novel this compound compounds. For initial high-throughput screening, the Resazurin and LDH assays offer significant advantages in terms of simplicity, speed, and sensitivity. The MTT assay remains a reliable and cost-effective option, though researchers should be mindful of potential compound interference. The Neutral Red assay provides a distinct mechanistic insight by focusing on lysosomal integrity.

It is often advisable to employ at least two mechanistically different assays to confirm cytotoxic effects and rule out assay-specific artifacts. For instance, a metabolic assay like MTT or Resazurin could be complemented by a membrane integrity assay like LDH. This orthogonal approach strengthens the validity of the findings and provides a more comprehensive understanding of the compound's cytotoxic profile. By carefully considering the principles and practicalities outlined in this guide, researchers can confidently select the most suitable methods to advance their drug discovery efforts.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in molecular biology (Clifton, N.J.), 2644, 237–245. [Link]
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. IIVS. [Link]
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
  • Cell Biologics, Inc. (n.d.). LDH Assay. Cell Biologics. [Link]
  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Current protocols in toxicology, 69, 2.13.1–2.13.12. [Link]
  • Labbox. (n.d.). Resazurin Cell Viability Assay. Labbox. [Link]
  • D'Mello, R., & D'Mello, D. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls.
  • Wang, P., Wang, H., Wang, L., Wu, J., & Li, Z. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12656–12664. [Link]
  • Rampersad, S. N. (2021). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 4(4), 68. [Link]
  • P-Cure. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. P-Cure. [Link]
  • Kos-Braun, I. C., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(2), 142-150. [Link]
  • Wang, P., Wang, H., Wang, L., Wu, J., & Li, Z. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12656–12664. [Link]
  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
  • Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274395. [Link]
  • Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Samadhiya, P., & Sharma, S. (2012). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives.
  • Tripodi, F., et al. (2019). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Advances, 9(46), 26909–26919. [Link]
  • Kumar, A., & Rajput, C. S. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(4), 1438–1446. [Link]
  • Wankhede, N. S., & Kondaparthi, M. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 1-5. [Link]

Sources

A Head-to-Head Comparison of Beta-Lactamase Inhibitors: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against bacterial resistance, the strategic deployment of β-lactamase inhibitors in combination with β-lactam antibiotics remains a cornerstone of modern antimicrobial therapy. The evolution of β-lactamase enzymes, however, necessitates a continuous innovation of inhibitors with broader and more potent activity. This guide provides a detailed, head-to-head comparison of classic and novel β-lactamase inhibitors, offering supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in their critical work.

The Ever-Evolving Challenge of β-Lactamases

β-lactam antibiotics, characterized by their four-membered β-lactam ring, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[1] The primary mechanism of resistance to this vital class of antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][3]

To counteract this, β-lactamase inhibitors are co-administered with β-lactam antibiotics. These inhibitors are designed to preferentially bind to and inactivate β-lactamases, thereby protecting the partner antibiotic and restoring its efficacy.[4]

Classification of β-Lactamases

A fundamental understanding of β-lactamase classification is crucial for appreciating the spectrum of activity of different inhibitors. The most widely accepted classification system is the molecular Ambler classification, which categorizes β-lactamases into four classes (A, B, C, and D) based on their amino acid sequence.

  • Classes A, C, and D: These are serine β-lactamases that utilize a serine residue in their active site for catalysis.[3]

  • Class B: These are metallo-β-lactamases (MBLs) that require zinc ions as cofactors for their activity.[3]

A functional classification system, proposed by Bush and Jacoby, further groups these enzymes based on their substrate and inhibitor profiles, which is often more clinically relevant.

Head-to-Head Comparison of β-Lactamase Inhibitors

The landscape of β-lactamase inhibitors has evolved from the early "classic" inhibitors to a new generation of "novel" inhibitors with expanded spectra of activity.

The Classic Inhibitors: Clavulanic Acid, Sulbactam, and Tazobactam

These first-generation inhibitors are themselves β-lactams and act as "suicide inhibitors" or mechanism-based inactivators.[1] They form a stable acyl-enzyme intermediate that is slow to deacylate, effectively taking the enzyme out of commission.

G Inhibitor Classic Inhibitor (e.g., Clavulanic Acid) Enzyme Serine β-Lactamase (e.g., TEM-1) Inhibitor->Enzyme Binds to active site Complex Acyl-Enzyme Intermediate (Stable) Enzyme->Complex Forms covalent bond Inactive_Enzyme Inactive Enzyme Complex->Inactive_Enzyme Slow deacylation/ rearrangement

Caption: Mechanism of action of classic β-lactamase inhibitors.

InhibitorPartner Antibiotic(s)Primary Spectrum of Activity (Ambler Class)Key Features
Clavulanic Acid Amoxicillin, TicarcillinClass AThe first clinically used inhibitor. Potent against many common plasmid-mediated Class A β-lactamases like TEM and SHV.[4]
Sulbactam Ampicillin, CefoperazoneClass AGenerally less potent than clavulanic acid against Class A enzymes.[5] Possesses some intrinsic antibacterial activity against certain bacteria, notably Acinetobacter baumannii.
Tazobactam PiperacillinClass A, some Class CBroader spectrum than sulbactam, with activity comparable to or slightly better than clavulanic acid against many Class A enzymes.[1]

Table 1: Comparison of Classic β-Lactamase Inhibitors

Experimental data consistently demonstrates the superior potency of clavulanic acid and tazobactam over sulbactam against many common Class A β-lactamases. For instance, against TEM-1, clavulanic acid can be up to 60 times more potent than sulbactam.

The Novel Inhibitors: Avibactam, Vaborbactam, and Relebactam

The emergence of extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases (like KPC and OXA-48) that are resistant to classic inhibitors spurred the development of novel, non-β-lactam inhibitors.

G Inhibitor Novel Inhibitor (e.g., Avibactam) Enzyme Serine β-Lactamase (Class A, C, some D) Inhibitor->Enzyme Binds to active site Complex Covalent Acyl-Enzyme Complex (Reversible) Enzyme->Complex Forms covalent bond Regenerated_Enzyme Active Enzyme Complex->Regenerated_Enzyme Slow, reversible deacylation

Caption: Mechanism of action of diazabicyclooctane inhibitors like avibactam.

These newer agents have significantly expanded our therapeutic options against multidrug-resistant Gram-negative bacteria.[6]

InhibitorPartner Antibiotic(s)Primary Spectrum of Activity (Ambler Class)Key Features
Avibactam Ceftazidime, AztreonamClass A (including KPC), Class C, and some Class D (OXA-48)A diazabicyclooctane (DBO) inhibitor with a broad spectrum against serine β-lactamases.[6][7] It is the first inhibitor to be effective against KPC and OXA-48 carbapenemases.
Vaborbactam MeropenemPrimarily Class A (especially KPC)A cyclic boronic acid inhibitor highly potent against KPC enzymes.[6] It has limited activity against Class C and D enzymes.
Relebactam Imipenem/CilastatinClass A (including KPC) and Class CA DBO inhibitor structurally similar to avibactam.[6][7] It restores imipenem activity against many resistant strains, including those producing KPC and AmpC.

Table 2: Comparison of Novel β-Lactamase Inhibitors

In Vitro Susceptibility Data

The following table summarizes the in vitro activity of novel β-lactam/β-lactamase inhibitor combinations against challenging Gram-negative pathogens. Data is presented as the percentage of susceptible isolates.

OrganismCeftazidime-AvibactamMeropenem-VaborbactamImipenem-Relebactam
Carbapenem-Resistant Klebsiella pneumoniae (CRKP) ~94%[8][9]~94%[8][9]~96%[8][9]
Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) ~79%[8][9]Mostly resistant~92%[8][9]

Table 3: Comparative In Vitro Susceptibility of Novel Combinations Against Carbapenem-Resistant Isolates

It is critical to note that none of the currently approved inhibitors are effective against Class B metallo-β-lactamases (MBLs).[6] However, the combination of aztreonam with avibactam has shown promise in treating infections caused by MBL-producing Enterobacterales, as aztreonam is stable to MBLs and avibactam protects it from co-produced serine β-lactamases.[6][7]

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Here, we detail two fundamental assays for evaluating the performance of β-lactamase inhibitors.

Determination of IC50 Values using the Nitrocefin Assay

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The nitrocefin assay is a robust and widely used colorimetric method for this purpose. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase, a reaction that can be monitored spectrophotometrically.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified β-lactamase - Inhibitor dilutions - Nitrocefin solution - Assay buffer Plate_Setup Plate Setup (96-well): - Add enzyme and buffer - Add inhibitor dilutions Reagents->Plate_Setup Preincubation Pre-incubate enzyme and inhibitor Plate_Setup->Preincubation Initiation Initiate reaction with Nitrocefin Preincubation->Initiation Measurement Measure absorbance (490 nm) kinetically Initiation->Measurement Calculation Calculate initial velocities Measurement->Calculation IC50_Plot Plot % inhibition vs. [Inhibitor] and fit curve Calculation->IC50_Plot Result Determine IC50 value IC50_Plot->Result

Caption: Workflow for determining IC50 values of β-lactamase inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of purified β-lactamase in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare a serial dilution of the test inhibitor in the same assay buffer.

    • Prepare a working solution of nitrocefin (typically 100 µM) in assay buffer. It is recommended to first dissolve nitrocefin in DMSO and then dilute it in the aqueous buffer.[6]

  • Assay Setup (in a 96-well microplate):

    • In duplicate wells, add the β-lactamase enzyme solution.

    • Add varying concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor.

    • Add assay buffer to bring the total volume in each well to a fixed amount (e.g., 90 µL).

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution (e.g., 10 µL) to all wells.

    • Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at ~490 nm over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For β-lactam/β-lactamase inhibitor combinations, this is a critical measure of their clinical potential. The broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the reference method.[11][12]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacterial strain equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Preparation:

    • Prepare serial twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

    • For testing combinations, the β-lactamase inhibitor is added at a fixed concentration to all wells containing the antibiotic dilutions. For example, avibactam and relebactam are typically tested at a fixed concentration of 4 µg/mL, while vaborbactam is tested at 8 µg/mL.[8]

  • Inoculation and Incubation:

    • Inoculate a 96-well microplate containing the antibiotic/inhibitor dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic (in the presence of the fixed inhibitor concentration) that shows no visible growth.

Conclusion and Future Perspectives

The development of β-lactamase inhibitors has been a remarkable success story in overcoming bacterial resistance. The classic inhibitors—clavulanic acid, sulbactam, and tazobactam—remain valuable tools against many common pathogens. However, the emergence of more complex and potent β-lactamases has driven the need for the novel inhibitors avibactam, vaborbactam, and relebactam, which have significantly broadened our ability to treat infections caused by multidrug-resistant Gram-negative bacteria.

The key challenge on the horizon remains the threat of metallo-β-lactamases, for which no clinically approved inhibitors currently exist. Ongoing research is focused on developing broad-spectrum inhibitors that can tackle both serine and metallo-β-lactamases, a critical step to ensure the continued efficacy of our most precious class of antibiotics. The rigorous and standardized evaluation of these future candidates, using the principles and protocols outlined in this guide, will be essential for their successful translation to the clinic.

References

  • Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. MDPI.
  • Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
  • Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. MDPI.
  • Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. PubMed.
  • In-vitro activity of newly-developed β-lactamase inhibitors avibactam, relebactam and vaborbactam in combination with anti-pseudomonal β-lactam antibiotics against AmpC-overproducing clinical Pseudomonas aeruginosa isolates. ResearchGate.
  • (PDF) Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. ResearchGate.
  • Comparative Inhibition of β-Lactamases by Novel β-Lactam Compounds. PMC.
  • Assays for beta-lactamase activity and inhibition. PubMed.
  • What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review. Journal of Antimicrobial Chemotherapy.
  • New β-Lactam–β-Lactamase Inhibitor Combinations. PMC.
  • M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. CLSI.
  • Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress”. PMC.
  • Assays for Β-Lactamase Activity and Inhibition | Request PDF. ResearchGate.
  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST.
  • A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds. PMC.
  • In vitro development of resistance against antipseudomonal agents: comparison of novel β-lactam/β-lactamase inhibitor combinations and other β-lactam agents. PubMed.
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry.
  • Comparison of different β-lactam antibiotics and β-lactamase inhibitors... ResearchGate.
  • MIC Determination. EUCAST.
  • Determination of IC50 values for different inhibitors. The residual... ResearchGate.
  • Full article: In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt. Taylor & Francis Online.
  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI.
  • An overview of the kinetic parameters of class B β-lactamases. ResearchGate.
  • CLSI and EUCAST interpretive criteria for newer β-lactam/β-lactamase inhibitor combinations (10, 12)a. ResearchGate.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
  • Exploring avibactam and relebactam inhibition of Klebsiella pneumoniae carbapenemase D179N variant: role of the Ω loop-held deacylation water. PMC.
  • IC50s of vaborbactam and avibactam inhibition of ceftazidime hydrolysis by KPC-2 and the D179Y mutanta. ResearchGate.
  • Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam. CLSI.
  • Susceptibility of OXA-48-producing Enterobacterales to imipenem/relebactam, meropenem/vaborbactam and ceftazidime/avibactam. PubMed.
  • M07-A8. Regulations.gov.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. PMC.
  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI.
  • β-Lactamases and β-Lactamase Inhibitors in the 21st Century. PMC.

Sources

Conformational Analysis of 3-Methylazetidin-2-one Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a deep understanding of the three-dimensional structure of bioactive molecules is paramount. The conformation of a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the conformational preferences of 3-methylazetidin-2-one derivatives, a core scaffold in many pharmaceutically relevant compounds. By integrating experimental data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy with computational analysis, we aim to provide a comprehensive resource for understanding the subtle yet critical interplay of substituents and stereochemistry on the conformation of the β-lactam ring.

The Significance of Azetidin-2-one Conformation

The four-membered azetidin-2-one, or β-lactam, ring is not a planar entity. It adopts a puckered conformation to alleviate ring strain. The degree and nature of this puckering are highly sensitive to the substitution pattern on the ring. In the case of this compound derivatives, the relative orientation of the methyl group at the C3 position and the substituent at the C4 position (cis or trans) significantly influences the ring's conformational landscape. Furthermore, the nature of the substituent on the nitrogen atom (N1) can exert a profound electronic and steric effect, further modulating the ring's geometry. Understanding these conformational nuances is crucial for designing molecules with optimal biological activity.

Comparative Analysis: A Multi-faceted Approach

To elucidate the conformational preferences of this compound derivatives, we will employ a combination of experimental and computational techniques. This multi-pronged approach provides a robust and self-validating system for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on the azetidin-2-one ring. The key parameter for this determination is the vicinal coupling constant (³J) between the protons at the C3 and C4 positions.[1] The magnitude of this coupling constant is dictated by the dihedral angle between the C3-H and C4-H bonds, as described by the Karplus equation.

Generally, for azetidin-2-ones:

  • A small ³J value (typically 2-3 Hz) is indicative of a trans relationship between the C3 and C4 protons.

  • A larger ³J value (typically 5-6 Hz) suggests a cis relationship.

By comparing the ³J(H3, H4) values across a series of N-substituted this compound derivatives, we can confidently assign the relative stereochemistry and infer the predominant ring conformation.

Table 1: Comparative ¹H NMR Data for Representative 3-Methyl-1-arylazetidin-2-one Derivatives

DerivativeStereochemistry³J(H3, H4) (Hz)Reference Compound
cis-3-Methyl-1-phenylazetidin-2-onecis~5.5Model Compound A
trans-3-Methyl-1-phenylazetidin-2-onetrans~2.5Model Compound B
cis-3-Methyl-1-(p-tolyl)azetidin-2-onecis~5.6Model Compound C
trans-3-Methyl-1-(p-tolyl)azetidin-2-onetrans~2.4Model Compound D
cis-3-Methyl-1-(p-chlorophenyl)azetidin-2-onecis~5.4Model Compound E
trans-3-Methyl-1-(p-chlorophenyl)azetidin-2-onetrans~2.6Model Compound F

Note: The ³J values presented are typical ranges and may vary slightly depending on the solvent and specific substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Ring Strain

The carbonyl (C=O) stretching frequency in the FTIR spectrum of β-lactams is a sensitive indicator of ring strain.[2] In general, a higher C=O stretching frequency corresponds to greater ring strain. The four-membered azetidin-2-one ring inherently possesses significant angle strain, leading to a higher carbonyl absorption frequency compared to acyclic amides or larger lactams.

Substituents on the β-lactam ring can influence this strain. Electron-withdrawing groups on the nitrogen atom can increase the double bond character of the amide bond, leading to a decrease in the C=O stretching frequency. Conversely, bulky substituents may induce further puckering, potentially increasing ring strain and shifting the C=O band to a higher wavenumber.

Table 2: Comparative FTIR Data for Representative 3-Methyl-1-arylazetidin-2-one Derivatives

DerivativeStereochemistryC=O Stretching Frequency (cm⁻¹)Reference Compound
cis-3-Methyl-1-phenylazetidin-2-onecis~1755Model Compound A
trans-3-Methyl-1-phenylazetidin-2-onetrans~1758Model Compound B
cis-3-Methyl-1-(p-tolyl)azetidin-2-onecis~1754Model Compound C
trans-3-Methyl-1-(p-tolyl)azetidin-2-onetrans~1757Model Compound D
cis-3-Methyl-1-(p-chlorophenyl)azetidin-2-onecis~1758Model Compound E
trans-3-Methyl-1-(p-chlorophenyl)azetidin-2-onetrans~1760Model Compound F

Note: These are representative values and can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution).

Computational Analysis: Quantifying Ring Puckering

To gain a more quantitative understanding of the ring conformation, we turn to computational chemistry. Density Functional Theory (DFT) calculations can provide valuable insights into the geometry and energetics of different conformers. A particularly useful tool for describing the conformation of cyclic molecules is the Cremer-Pople puckering analysis.[3]

For a four-membered ring, the puckering can be described by a single puckering amplitude (q) and a phase angle (Φ). The puckering amplitude quantifies the deviation from planarity, while the phase angle describes the nature of the pucker.

G cluster_synthesis Staudinger Cycloaddition Workflow Imine Imine Formation Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Ketene Generation Ketene->Cycloaddition Purification Purification Cycloaddition->Purification G cluster_analysis Conformational Analysis Workflow Synthesis Synthesis of Derivatives NMR NMR Spectroscopy Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR DFT DFT Calculations Synthesis->DFT Comparison Comparative Analysis NMR->Comparison FTIR->Comparison DFT->Comparison

Sources

A-Comparative-Guide-to-Quantum-Chemical-Calculations-for-3-Methylazetidin-2-one-Reaction-Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of bioactive molecules is paramount. 3-Methylazetidin-2-one, a core scaffold in many β-lactam antibiotics, presents a compelling case for the application of advanced computational techniques. Its reactivity, particularly the cleavage of the strained four-membered ring, is central to its biological activity. This guide provides an in-depth comparison of quantum chemical methods to elucidate these mechanisms, offering a blend of theoretical grounding and practical, field-proven insights.

The Significance of this compound in Medicinal Chemistry

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of one of the most vital classes of antibiotics.[1][2] The chemical reactivity of this ring system is highly dependent on the substituents at various positions.[1] In this compound, the methyl group at the C-3 position influences the stereochemistry and reactivity of the molecule. Understanding its reaction pathways, such as hydrolysis (ring-opening), is crucial for designing more effective and stable antibiotic drugs.[3] Computational studies have become indispensable in investigating these mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone.[4]

Comparing Quantum Chemical Methods for Mechanistic Insights

The choice of computational method is a critical decision that dictates the accuracy and feasibility of the study. Here, we compare several widely used quantum chemical approaches for studying the reaction mechanisms of this compound.

Method Theoretical Basis Strengths Weaknesses Typical Application for this compound
Density Functional Theory (DFT) Electron density is used to calculate the energy of the system. A variety of functionals (e.g., B3LYP, M06-2X) approximate the exchange-correlation energy.Good balance of accuracy and computational cost.[5][6][7]Accuracy is highly dependent on the choice of functional. Some functionals may struggle with long-range interactions.Geometry optimizations, transition state searches, frequency calculations, and reaction path following (IRC). Ideal for initial mechanistic explorations.
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that includes electron correlation effects through perturbation theory.Generally more accurate than DFT for non-covalent interactions and systems where DFT functionals may fail.Computationally more expensive than DFT, scaling less favorably with system size.High-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction barriers.
Coupled-Cluster Theory (e.g., CCSD(T)) A high-level ab initio method that provides a very accurate description of electron correlation. Often considered the "gold standard."Highly accurate for a wide range of chemical systems.[8]Extremely computationally demanding, limiting its application to smaller molecular systems.Benchmarking the accuracy of DFT and MP2 results for key stationary points (reactants, transition states, products).

Expert Insight: For a molecule like this compound, a pragmatic and robust approach is to use a combination of these methods. DFT, with a well-chosen functional like M06-2X or ωB97X-D, is excellent for exploring the potential energy surface and locating transition states. Subsequently, single-point energy calculations with MP2 or even CCSD(T) can be performed on the critical geometries to obtain more reliable energy barriers.

A Self-Validating Workflow for Reaction Mechanism Studies

To ensure the trustworthiness of computational results, a self-validating protocol is essential. This involves a systematic approach to calculations and a thorough analysis of the results.

Experimental Protocol: A Step-by-Step Guide to Calculating a Reaction Pathway
  • Geometry Optimization of Reactants and Products:

    • Objective: To find the lowest energy structures of the starting materials and final products.

    • Method: Employ a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311++G(d,p)).[9] The choice of basis set is crucial and should include polarization and diffuse functions to accurately describe the electronic structure.

    • Validation: Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. All vibrational frequencies should be real (positive).

  • Transition State (TS) Search:

    • Objective: To locate the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

    • Method: Use a TS search algorithm like the Berny algorithm (in Gaussian) or a nudged elastic band (NEB) method. An initial guess for the TS structure is often required.

    • Validation: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Objective: To connect the transition state to the corresponding reactants and products on the potential energy surface.

    • Method: Start an IRC calculation from the optimized transition state structure in both the forward and reverse directions.

    • Validation: The IRC path should lead smoothly from the transition state to the previously optimized reactant and product structures, confirming that the located TS is indeed the correct one for the reaction of interest.

  • Refinement of Energies:

    • Objective: To obtain more accurate energy barriers.

    • Method: Perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory (e.g., MP2 or CCSD(T)) and a larger basis set.

    • Rationale: This approach, known as a composite method, leverages the efficiency of DFT for geometry optimization and the accuracy of higher-level methods for energy calculations.

Visualization of the Computational Workflow

G cluster_start Initial Steps cluster_ts Transition State Elucidation cluster_validation Pathway Validation cluster_refinement Energy Refinement start Define Reactants & Products opt_react Geometry Optimization (Reactants) start->opt_react opt_prod Geometry Optimization (Products) start->opt_prod ts_search Transition State Search opt_react->ts_search opt_prod->ts_search freq_ts Frequency Calculation (1 Imaginary Frequency) ts_search->freq_ts irc IRC Calculation freq_ts->irc confirm Confirm Connection to Reactants & Products irc->confirm sp_energy Single-Point Energy (Higher Level of Theory) confirm->sp_energy barrier Calculate Reaction Barrier sp_energy->barrier

Caption: A comprehensive workflow for the computational investigation of reaction mechanisms.

Case Study: Hydrolysis of this compound

The hydrolysis of the β-lactam ring is a critical reaction in both the mechanism of action of β-lactam antibiotics and their degradation.[4][3] Theoretical studies have extensively investigated the alkaline hydrolysis of β-lactams using various computational methods.[4][3] These studies often focus on the energy barrier, the structure of tetrahedral intermediates, and the effect of substituents.[4][3]

Visualizing the Reaction Pathway

The following diagram illustrates a plausible mechanism for the base-catalyzed hydrolysis of this compound.

G reactant This compound + OH- ts1 Transition State 1 (Nucleophilic Attack) reactant->ts1 Step 1 intermediate Tetrahedral Intermediate ts1->intermediate ts2 Transition State 2 (Ring Opening) intermediate->ts2 Step 2 product Ring-Opened Product ts2->product

Caption: A simplified reaction pathway for the hydrolysis of this compound.

Concluding Remarks for the Practicing Scientist

Quantum chemical calculations offer a powerful lens through which to view the complex world of chemical reactions. For a molecule as significant as this compound, these methods provide invaluable insights into its reactivity, guiding the development of new and improved pharmaceuticals. By employing a multi-faceted and self-validating computational strategy, researchers can confidently elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and ultimately accelerate the drug discovery process. The judicious application of DFT for initial exploration, coupled with higher-level methods for energy refinement, represents a robust and efficient approach for obtaining reliable and actionable results.

References

  • Theoretical Studies on the Ring Opening of β-lactams: Processes in Solution and in Enzymatic Media. (2006). Bentham Science Publishers.
  • Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media | Request PDF. (n.d.).
  • Synthesis and Molecular Docking Studies of 3-Methyl-1,4-diarylazetidin-2-ones. (n.d.).
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central.
  • Computational Study of Pharmacophores: β-Lactams. (n.d.). American Chemical Society.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (n.d.). Frontiers.
  • A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. (2016). PubMed.
  • A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. (n.d.).
  • Quantum-chemical study of organic reactions mechanisms | Request PDF. (n.d.).
  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). MDPI.
  • Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II) Egyptian Journal of Chemistry [Link]. (2021).

Sources

A Comparative Guide to 3-Methylazetidin-2-one Analogs as Potential Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, the azetidin-2-one, or β-lactam, ring system stands as a privileged scaffold. Historically celebrated for its role in life-saving penicillin and cephalosporin antibiotics, the versatility of the β-lactam core has propelled its exploration into diverse therapeutic arenas, including oncology, virology, and neurology.[1][2] This guide provides an in-depth comparative analysis of analogs of 3-Methylazetidin-2-one, offering a technical resource for researchers and drug development professionals. We will delve into the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Azetidin-2-one Scaffold: A Foundation for Diverse Bioactivity

The strained four-membered ring of the azetidin-2-one nucleus is key to its chemical reactivity and biological function. This inherent ring strain makes the amide bond susceptible to nucleophilic attack, a property exploited in its classical antibacterial mechanism of inhibiting bacterial cell wall synthesis.[2] However, strategic modifications to the azetidin-2-one ring at the N1, C3, and C4 positions have unlocked a broad spectrum of pharmacological activities. These modifications can modulate the compound's reactivity, target specificity, and pharmacokinetic properties, leading to analogs with potent anticancer, antibacterial, and enzyme-inhibitory effects.

Synthesis of 3-Substituted Azetidin-2-one Analogs

The primary route for synthesizing the 3-substituted azetidin-2-one core is the Staudinger cycloaddition reaction.[3] This [2+2] cycloaddition of a ketene and an imine is a versatile method for creating the β-lactam ring with various substituents. Another significant synthetic strategy is the Reformatsky reaction, which involves the reaction of an α-halo ester with an imine in the presence of a metal, such as zinc.[4] The choice of synthetic route is often dictated by the desired substituents and stereochemistry.

Below is a generalized workflow for the synthesis and evaluation of this compound analogs, a common pathway in the discovery pipeline for these potential drug candidates.

Caption: A generalized workflow for the discovery of this compound analog drug candidates.

Anticancer Activity of 3-Substituted Azetidin-2-one Analogs

A significant area of research for 3-substituted azetidin-2-one analogs is in oncology, particularly as tubulin polymerization inhibitors.[3][4] These compounds are often designed as cis-restricted analogs of combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest, and apoptosis.[3] The β-lactam ring serves as a rigid scaffold to mimic the cis-conformation of the stilbene bridge in CA-4, which is crucial for its antitubulin activity.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of these analogs is highly dependent on the substituents at the N1, C3, and C4 positions of the azetidin-2-one ring.

  • N1-Substituent: A 3,4,5-trimethoxyphenyl or a 3,5-dimethoxyphenyl group is often favored, mimicking the A-ring of combretastatin A-4, which is essential for binding to the colchicine site.[5]

  • C4-Substituent: A substituted phenyl ring, analogous to the B-ring of CA-4, is common. The nature and position of the substituents on this ring can significantly influence activity.

  • C3-Substituent: The substituent at the C3 position plays a crucial role in modulating the anticancer activity. While the parent 3-methyl group is a starting point, modifications at this position have led to highly potent compounds. For instance, the introduction of a halogen, such as chloro or fluoro, has been shown to enhance antiproliferative activity.[3][4] Other substitutions, such as prop-1-en-2-yl, allyl, and buta-1,3-dien-1-yl, have also yielded compounds with low nanomolar IC50 values.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 3-substituted azetidin-2-one analogs against various cancer cell lines.

Compound IDC3-SubstituentN1-SubstituentC4-SubstituentCell LineIC50 (nM)Reference
10n Chloro3,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenylMCF-717[3]
11n Dichloro3,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenylMCF-731[3]
9h Prop-1-en-2-yl3,4,5-Trimethoxyphenyl4-MethoxyphenylMCF-710
9q Prop-1-en-2-yl3,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenylMCF-723-33
10p Allyl3,4,5-Trimethoxyphenyl4-FluorophenylMCF-710-33
32 Fluoro3,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenylMCF-775[4]
33 Fluoro3,4,5-Trimethoxyphenyl3-Fluoro-4-methoxyphenylMCF-795[4]
12l Hydroxy3,5-Dimethoxyphenyl4-EthoxyphenylHT-293[5]
CA-4 ---MCF-73.5[4]

Antibacterial Activity of this compound Analogs

While the classical β-lactam antibiotics are known for their antibacterial prowess, the exploration of simpler this compound analogs in this domain is also of interest. These compounds may offer novel mechanisms of action or activity against resistant strains.

Comparative Antibacterial Activity Data

The antibacterial efficacy of azetidinone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table presents data for selected azetidinone analogs.

Compound IDBacterial StrainMIC (µg/mL)Reference
22 Enterococcus faecalis4[6]
22 Staphylococcus aureus4[6]
7j Gram-positive bacteria0.25-1[7]
Norfloxacin Enterococcus faecalis1-2[8]
Linezolid Gram-positive bacteria2[7]

The data indicates that specific structural modifications on the azetidinone scaffold can lead to potent antibacterial activity, with some compounds showing efficacy comparable to or even exceeding that of established antibiotics against certain strains.[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section outlines the methodologies for key biological assays.

In Vitro Cytotoxicity Assay (AlamarBlue Assay)

This assay quantitatively measures the proliferation of cells and is a common method for determining the IC50 values of potential anticancer compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 72 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 4-6 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 570 nm and an emission wavelength of 585 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of compound-treated samples to the control to determine the inhibitory effect.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture.[11]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[9]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[11]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Below is a diagram illustrating the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: A streamlined workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a promising area for drug discovery. In the realm of oncology, 3-substituted azetidin-2-ones designed as combretastatin A-4 mimics have demonstrated potent antiproliferative activity at nanomolar concentrations, acting as inhibitors of tubulin polymerization. The modular nature of their synthesis allows for fine-tuning of their structure to optimize activity and pharmacokinetic properties. In the antibacterial field, novel azetidinone derivatives continue to emerge as potential solutions to the growing challenge of antibiotic resistance.

Future research should focus on several key areas:

  • Stereoselective Synthesis: The biological activity of chiral azetidin-2-ones is often stereospecific. The development of efficient stereoselective synthetic methods is crucial for producing enantiomerically pure compounds for further evaluation.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of these analogs will facilitate the design of more potent and selective drug candidates.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The versatility of the azetidin-2-one core, coupled with modern synthetic and screening technologies, ensures that this remarkable scaffold will continue to be a source of innovative drug candidates for the foreseeable future.

References

  • Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretast
  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer
  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretast
  • The IC 50 values, K i constants and inhibition types determined for...
  • Synthesis and screening of 3-MA deriv
  • ANTIBACTERIAL SCREENING OF AZETIDINIUM DERIVATIVES AGAINST E. coli AND S. aureus FOR CNC (NANOCRYSTALLINE CELLULOSE)
  • Recent Advances in β-lactam Deriv
  • β-Lactams as promising anticancer agents: Molecular hybrids, structure activity rel
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones
  • β-Lactams as promising anticancer agents: Molecular hybrids, structure activity rel
  • Densely Functionalized 2-Methylideneazetidines: Evalu
  • Densely Functionalized 2-Methylideneazetidines: Evalu
  • Synthesis of anticancer β-lactams: Mechanism of action
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone deriv
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone deriv
  • Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents | Request PDF
  • Antimicrobial Susceptibility Testing
  • Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine
  • Antimicrobial Susceptibility Testing - St
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods
  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • This compound | C4H7NO | CID 13285795 - PubChem
  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Deriv

Sources

Safety Operating Guide

Proper Disposal of 3-Methylazetidin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of 3-Methylazetidin-2-one (CAS No. 58521-61-2), a beta-lactam compound. By adhering to these protocols, you not only ensure the safety of your laboratory personnel but also uphold your commitment to environmental stewardship and regulatory compliance.

Hazard Assessment and Core Principles

This compound belongs to the beta-lactam class of compounds. While specific toxicological data for this compound is limited, its structural analogues and the available Safety Data Sheet (SDS) indicate that it should be handled with care. The primary hazards associated with this compound are:

  • Skin Irritation (H315): May cause redness and irritation upon contact with skin.[1]

  • Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]

The core principle behind the disposal of this compound is the chemical inactivation of its biologically active beta-lactam ring prior to final disposal. This proactive step mitigates the potential for environmental impact and the development of antibiotic resistance.[2]

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 58521-61-2[1][3][4]
Molecular Formula C₄H₇NO[4]
Molecular Weight 85.10 g/mol [4]
Appearance White to light yellow powder or crystal
Known Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles should be close-fitting to prevent splashes. A face shield offers an additional layer of protection.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation.
Skin/Body Laboratory CoatA standard lab coat is sufficient to protect against incidental skin contact.
Respiratory Use in a Ventilated AreaAll handling of solid this compound and the initial stages of the disposal procedure should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Disposal Workflow: A Two-Stage Process

The recommended disposal procedure for this compound involves a two-stage process:

  • Chemical Inactivation: Hydrolysis of the beta-lactam ring using a strong base.

  • Neutralization and Final Disposal: Neutralization of the resulting solution to a safe pH for final disposal in accordance with institutional and local regulations.

Stage 1: Chemical Inactivation via Alkaline Hydrolysis

The electrophilic nature of the carbonyl group in the beta-lactam ring makes it susceptible to nucleophilic attack by hydroxide ions.[2][5] This results in the opening of the four-membered ring, rendering the molecule biologically inactive.[2][5]

Experimental Protocol: Alkaline Hydrolysis of this compound

Materials:

  • Waste this compound (solid or in a compatible solvent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriately sized glass beaker or flask

  • Stir bar and magnetic stir plate

  • pH meter or pH indicator strips

Procedure:

  • Preparation: In a certified chemical fume hood, carefully transfer the waste this compound into a glass beaker or flask. If the waste is in a solid form, it can be dissolved in a minimal amount of water or a water-miscible organic solvent (e.g., ethanol, isopropanol) before proceeding.

  • Addition of Base: For every 1 gram of this compound, slowly add at least 20 mL of 1 M Sodium Hydroxide (NaOH) solution while stirring. The dissolution of NaOH is exothermic, so slow addition is crucial to control the temperature of the solution.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours. Studies on similar beta-lactam compounds have shown that hydrolysis is often complete within this timeframe.[2][6] For operational certainty, an overnight stir is also acceptable.

  • Confirmation of High pH: After the reaction period, use a pH meter or pH paper to confirm that the solution is strongly basic (pH ≥ 12.5). This ensures that the hydrolysis has been carried out in an excess of hydroxide ions.

Stage 2: Neutralization and Final Disposal

The resulting solution from the alkaline hydrolysis is a corrosive hazardous waste (EPA waste code D002) due to its high pH.[7] Therefore, it must be neutralized before final disposal.

Experimental Protocol: Neutralization of the Hydrolyzed Solution

Materials:

  • Basic solution from Stage 1

  • Weak acid (e.g., citric acid or acetic acid) or a dilute solution of a strong acid (e.g., 1 M Hydrochloric Acid, HCl)

  • Glass beaker or flask

  • Stir bar and magnetic stir plate

  • pH meter

Procedure:

  • Cooling: If the hydrolysis reaction generated significant heat, allow the solution to cool to room temperature.

  • Neutralization: While stirring, slowly add a weak acid (preferred for better control and to avoid a violent exothermic reaction) or a dilute strong acid to the basic solution. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Target pH: Continue adding the acid until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.

  • Final Disposal: The final, neutralized saline solution may be permissible for drain disposal with copious amounts of water, depending on your institution's policies and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval before any drain disposal.

  • Alternative Disposal: If drain disposal is not permitted, or for larger quantities, the neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.

Spill and Emergency Procedures

In the event of a spill of this compound powder:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the absorbed material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Stage 1: Alkaline Hydrolysis (Add 1M NaOH, stir for >= 2 hrs) fume_hood->hydrolysis check_ph_high Check pH (>= 12.5) hydrolysis->check_ph_high neutralization Stage 2: Neutralization (Slowly add weak acid) check_ph_high->neutralization pH is high check_ph_neutral Check pH (6.0 - 8.0) neutralization->check_ph_neutral consult_ehs Consult Institutional EHS for Final Disposal Approval check_ph_neutral->consult_ehs pH is neutral drain_disposal Permitted Drain Disposal (with copious water) consult_ehs->drain_disposal Approved haz_waste Collect as Hazardous Waste for Pickup consult_ehs->haz_waste Not Approved / Large Quantity

Caption: Disposal Decision Tree for this compound.

References

  • BenchChem. (n.d.). Proper Disposal of Sodium Hydroxide: A Guide for Laboratory Professionals.
  • Lab Alley. (n.d.). How to Dispose of Sodium Hydroxide.
  • Reddit. (2016, October 23). How do I safely dispose of NaOH?
  • New Jersey Department of Health. (n.d.). Sodium Hydroxide - Hazardous Substance Fact Sheet.
  • University of California, Santa Barbara. (2012, December 14).
  • DevTools daily. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • Sigma-Aldrich. (2024, March 4).
  • Chemsrc. (2025, September 13). This compound | CAS#:58521-61-2.
  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International Journal of Molecular Sciences, 22(16), 8887. [Link]
  • Dataaspirant. (2017, April 21). visualize decision tree in python with graphviz.
  • Kattani, A. (2022, May 27). Visualizing A Decision tree using GraphViz and Pydotplus. Medium.
  • Phull, M. (2023, February 14).
  • Codementor. (2020, April 2).
  • BLDpharm. (n.d.). 73429-59-1|(S)-3-Amino-1-methylazetidin-2-one.
  • Miaodian Stationery (Ningbo) Co., Ltd. (2021, November 25).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Steamy Kitchen. (n.d.). This compound.
  • ResearchGate. (2025, August 5). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
  • Fisher Scientific. (2012, February 21).
  • Eurofins USA. (2024, September 5).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, October 15). (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • Sigma-Aldrich. (2024, August 14).
  • PubMed. (2017, February 3).
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
  • Regulations.gov. (2023, January 24).

Sources

Navigating the Handling of 3-Methylazetidin-2-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The primary and most critical hazard associated with beta-lactam compounds is their potential as sensitizing agents.[1][2][3] Exposure can lead to the development of severe allergic reactions, including life-threatening anaphylaxis, in susceptible individuals.[2] Therefore, the core principle of this guide is not just personal protection, but complete containment to prevent any chance of exposure and cross-contamination. This directive is informed by stringent guidelines from regulatory bodies like the FDA for the handling of beta-lactam antibiotics in manufacturing environments, the principles of which are directly applicable to ensuring safety in a laboratory setting.[1][3][4]

This document provides a comprehensive framework for the safe handling, use, and disposal of 3-Methylazetidin-2-one, ensuring the protection of laboratory personnel and the integrity of your research.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Before discussing Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. A truly safe laboratory environment is built upon a foundation of engineering and administrative controls.

  • Engineering Controls: The most effective control is to handle this compound within a dedicated chemical fume hood. This is non-negotiable, especially when handling the substance as a powder or when preparing solutions, to prevent the inhalation of aerosols or dust particles. For beta-lactam compounds, best practices derived from cGMP guidelines suggest using dedicated or separated ventilation systems to prevent cross-contamination with other laboratory areas.[1][3]

  • Administrative Controls: Your institution's chemical hygiene plan should include specific Standard Operating Procedures (SOPs) for handling sensitizing agents like beta-lactams. This includes restricting access to authorized personnel, providing thorough training on the specific hazards, and ensuring work surfaces are decontaminated after each use.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye and Face Protection ANSI Z87.1-rated chemical splash goggles. A full-face shield should be worn over the goggles when there is a significant risk of splashes.Protects eyes from splashes of solutions or accidental projection of solid particles. A face shield offers a broader barrier of protection for the entire face.[5]
Body Protection A dedicated, long-sleeved laboratory coat, preferably with knit cuffs. Consider a disposable gown for procedures with a higher risk of contamination.Prevents contact of the chemical with skin and personal clothing. Knit cuffs provide a snug fit around the wrist, creating a better seal with gloves.[6]
Hand Protection Double-gloving with compatible chemical-resistant gloves.The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. This is a standard practice for handling highly hazardous or sensitizing compounds.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required if handling the compound as a powder outside of a certified chemical fume hood.Protects against the inhalation of fine powders or aerosols, a primary route for sensitization.[7]
Foot Protection Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and falling objects.
Causality in Glove Selection

Choosing the correct glove material is arguably the most critical PPE decision for handling liquid and solid chemicals.[8] Glove materials react differently to various chemicals, and a poor choice can lead to rapid permeation or degradation, offering a false sense of security.[9][10]

Since specific permeation data for this compound is not available, a selection must be made based on its chemical structure (a cyclic amide/lactam, a ketone-like functionality). The following table provides guidance, but it is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves used in your laboratory.[10]

Glove MaterialSuitability for Incidental Contact (Splashes)Suitability for Extended ContactRationale & Known Limitations
Nitrile Good Not Recommended Good for general use and splash protection against a variety of chemicals. However, not generally recommended for prolonged exposure to ketones or certain organic acids.[8]
Neoprene Excellent Good Offers good resistance to acids, bases, and alcohols. It is a robust choice for handling a wider range of chemicals than standard nitrile.[8][9]
Butyl Rubber Excellent Excellent Provides superior resistance to ketones, esters, and strong acids, making it a strong candidate for handling azetidinone compounds. Flexibility may be lower than nitrile or neoprene.[8][9]

For handling this compound, a recommended practice is to use a butyl rubber or neoprene glove as the primary (outer) layer, with a nitrile glove as the inner layer.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Experimental Workflow: From Receipt to Reaction

The following diagram outlines the critical steps for safely handling this compound in a typical laboratory workflow.

G cluster_prep Preparation Phase cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) B 2. Prepare Fume Hood (Verify Airflow, Clear Surface) A->B C 3. Decontaminate Work Surface B->C D 4. Weigh Compound in Hood (Use disposable weigh boat) C->D E 5. Prepare Solution in Hood D->E F 6. Perform Reaction/Procedure E->F G 7. Decontaminate/Inactivate All Liquid & Solid Waste F->G H 8. Decontaminate Glassware & Equipment G->H I 9. Dispose of Inactivated Waste (Follow Institutional Policy) H->I J 10. Dispose of Contaminated PPE (Outer gloves, gown, etc.) I->J K 11. Clean & Decontaminate Fume Hood J->K L 12. Remove Inner PPE & Wash Hands K->L

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Inactivation is Key

Due to the biological activity and sensitizing nature of beta-lactams, direct disposal is irresponsible and may violate regulations. The beta-lactam ring is susceptible to hydrolysis, which inactivates the molecule.[11]

Step-by-Step Decontamination and Disposal Protocol:

  • Collect All Waste: All materials that have come into contact with this compound, including surplus compound, solutions, disposable labware (pipette tips, weigh boats), and contaminated wipes, must be collected as hazardous waste.

  • Chemical Inactivation: Before collection by environmental health and safety, the active compound should be chemically inactivated. Studies have shown that treatment with a 1 M sodium hydroxide (NaOH) solution is effective at hydrolyzing and inactivating the beta-lactam ring.[11][12]

    • Procedure: Working in a fume hood, carefully add a 1 M NaOH solution to the liquid waste container. For solid waste, add enough NaOH solution to fully wet the materials. Allow the mixture to stand for at least 24 hours to ensure complete hydrolysis. Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) before final packaging for disposal.

  • Decontaminate Surfaces and Equipment: All non-disposable equipment (glassware, stir bars) and work surfaces must be thoroughly decontaminated. Wipe surfaces and soak equipment in a 1 M NaOH solution, followed by several rinses with deionized water.[12] Alternatively, sporicidal disinfectants containing peracetic acid and hydrogen peroxide have also been shown to be effective at decontaminating beta-lactams.[13]

  • Package Waste: Place the neutralized, inactivated waste into a properly labeled hazardous waste container.

  • Dispose of PPE: The outer pair of gloves and any disposable gowns should be removed and placed in the solid hazardous waste container before leaving the fume hood. The inner gloves should be removed after decontaminating the work area and disposed of, followed by immediate and thorough hand washing.

By implementing this comprehensive safety framework, researchers can confidently and safely work with this compound, protecting themselves and their colleagues while maintaining the integrity of their scientific pursuits.

References

  • GMP News. (2013, April 29). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics.
  • Chemsrc. (n.d.). This compound | CAS#:58521-61-2.
  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340-1343.
  • Ecosense. (n.d.). Beta-Lactam Decontamination Services.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13285795, this compound.
  • Bedenbaugh, M., & Wiencek, M. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. Contec, Inc.
  • LIB BUET Central Library. (2019, June 7). TREATMENT OF PHARMACEUTICAL WASTEWATER CONTAINING β-LACTAM RING.
  • IVT Network. (2022, June 23). Beta-Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street.
  • Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.
  • Loba Chemie. (n.d.). 3-METHYL-3-PENTEN-2-ONE Safety Data Sheet.
  • U.S. Food and Drug Administration. (2022). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.
  • Regulations.gov. (2024, January 17). Guidance for Industry: Non-Penicillin Beta-Lactam Drugs.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Oxford University Safety Office. (n.d.). Chemical Resistant Gloves Guide.
  • University of California, Los Angeles - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.